Product packaging for 1-(Acetyl-d3)adamantane(Cat. No.:)

1-(Acetyl-d3)adamantane

Cat. No.: B15294557
M. Wt: 181.29 g/mol
InChI Key: DACIGVIOAFXPHW-FIBGUPNXSA-N
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Description

1-(Acetyl-d3)adamantane is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 181.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B15294557 1-(Acetyl-d3)adamantane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O

Molecular Weight

181.29 g/mol

IUPAC Name

1-(1-adamantyl)-2,2,2-trideuterioethanone

InChI

InChI=1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3/i1D3

InChI Key

DACIGVIOAFXPHW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C12CC3CC(C1)CC(C3)C2

Canonical SMILES

CC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Foundational & Exploratory

Physical Characteristics of Deuterated Adamantane Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of deuterated adamantane compounds, with a primary focus on perdeuterated adamantane (adamantane-d16). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. The guide details key physical properties, outlines experimental protocols for their determination, and explores the role of adamantane derivatives in modulating specific biological signaling pathways.

Introduction to Deuterated Adamantane

Adamantane (C₁₀H₁₆) is a rigid, tricyclic hydrocarbon with a cage-like structure resembling a diamondoid. Its unique properties, including high symmetry, thermal stability, and lipophilicity, have made it a valuable scaffold in medicinal chemistry and materials science.[1][2] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can subtly alter the physicochemical properties of a molecule without significantly changing its shape or biological activity. This strategy is increasingly employed in drug development to improve pharmacokinetic profiles, enhance metabolic stability, and reduce the formation of toxic metabolites.[3] Adamantane-d16 (C₁₀D₁₆), in which all sixteen hydrogen atoms are replaced with deuterium, is a key compound in this class.

Physical Properties

The physical properties of deuterated adamantane are crucial for its handling, formulation, and application in various experimental settings. The following tables summarize the key physical characteristics of adamantane-d16 and, for comparative purposes, its non-deuterated counterpart.

Table 1: General Properties of Adamantane and Adamantane-d16

PropertyAdamantane (C₁₀H₁₆)Adamantane-d16 (C₁₀D₁₆)
Molecular Formula C₁₀H₁₆C₁₀D₁₆
Molecular Weight 136.23 g/mol [4]152.33 g/mol [5]
CAS Number 281-23-2[2]30470-60-1[5]
Appearance White crystalline solid[2][6]Solid[5]
Odor Camphor-like[2]Not reported

Table 2: Thermal and Physical Data for Adamantane and Adamantane-d16

PropertyAdamantane (C₁₀H₁₆)Adamantane-d16 (C₁₀D₁₆)
Melting Point 270 °C (sublimes)[2][6]209-212 °C (sublimes)[5][7]
Boiling Point Sublimes[2]Not reported
Density 1.07 g/cm³ (at 25 °C)[2][6]Not reported
Solubility in Water Practically insoluble[2][6]Not reported (expected to be similar to adamantane)
Solubility in Organic Solvents Readily soluble in nonpolar organic solvents (e.g., benzene, hexane, chloroform)[6]Slightly soluble in acetonitrile[7]

Experimental Protocols

Accurate determination of the physical properties of deuterated adamantane compounds is essential for their effective use. The following sections detail the general experimental methodologies for key physical characterizations.

Melting Point Determination for Subliming Compounds

Due to the tendency of adamantane and its deuterated analogs to sublime, a sealed capillary method is recommended for accurate melting point determination.

Methodology:

  • Sample Preparation: A small amount of the crystalline adamantane-d16 is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Sealing the Capillary: The open end of the capillary tube is carefully sealed using a flame to prevent the sublimation of the sample upon heating.

  • Apparatus Setup: The sealed capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass transitions to a liquid are recorded as the melting point range.[8][9]

Density Determination of Solid Compounds

The density of solid adamantane-d16 can be determined using the liquid displacement method.

Methodology:

  • Mass Measurement: The mass of a dry sample of adamantane-d16 is accurately measured using an analytical balance.

  • Liquid Selection: A liquid in which adamantane-d16 is insoluble (e.g., water) is chosen as the displacement liquid. The density of this liquid at the experimental temperature must be known.

  • Initial Volume Measurement: A known volume of the displacement liquid is placed in a graduated cylinder, and the initial volume is recorded.

  • Displacement: The weighed adamantane-d16 sample is carefully added to the graduated cylinder, ensuring it is fully submerged. The final volume is recorded.

  • Volume of Sample Calculation: The volume of the adamantane-d16 sample is calculated by subtracting the initial liquid volume from the final volume.

  • Density Calculation: The density is calculated by dividing the mass of the sample by its determined volume.

Solubility Measurement using the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of solid adamantane-d16 is added to a known volume of the desired solvent (e.g., water, ethanol, acetonitrile) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of adamantane-d16 in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Solubility Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L).

Role in Signaling Pathways and Drug Development

Adamantane derivatives have been extensively explored in drug discovery for their ability to modulate various biological targets. One such area of interest is their potential to inhibit inflammatory signaling pathways.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

Recent research has highlighted the role of adamantane derivatives in suppressing the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in various inflammatory diseases and cancers. The TLR4/MyD88/NF-κB pathway is a key cascade in the innate immune response. Its overactivation can lead to chronic inflammation and tissue damage.

The diagram below illustrates the canonical TLR4/MyD88/NF-κB signaling pathway and the potential point of intervention by adamantane derivatives.

TLR4_Signaling_Pathway TLR4/MyD88/NF-κB Signaling Pathway and Adamantane Derivative Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Adamantane Adamantane Derivatives Adamantane->Inhibition

Caption: TLR4 signaling cascade and point of inhibition.

Upon binding of ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88.[10][11] This initiates a signaling cascade involving IRAKs (Interleukin-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6), leading to the activation of the TAK1 complex.[12] TAK1, in turn, activates the IKK (IκB kinase) complex, which phosphorylates the inhibitory protein IκB.[12] Phosphorylated IκB is degraded, releasing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) to translocate into the nucleus.[10] In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes.[11] Adamantane derivatives have been shown to inhibit this pathway, potentially by interfering with the function of TLR4 or other upstream components, thereby reducing the inflammatory response.

Conclusion

Deuterated adamantane compounds, particularly adamantane-d16, represent valuable tools for researchers in various scientific disciplines. Their distinct physical properties, arising from the substitution of hydrogen with deuterium, offer advantages in applications ranging from drug development to materials science. This guide has provided a consolidated resource on the key physical characteristics of these compounds, standardized experimental protocols for their measurement, and an illustrative example of their emerging role in modulating critical biological signaling pathways. A thorough understanding of these fundamental properties is paramount for the successful design and execution of experiments and the development of novel therapeutic agents.

References

1-(Acetyl-d3)adamantane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1-(Acetyl-d3)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of 1-acetyladamantane. The adamantane cage is a rigid, lipophilic, and three-dimensional hydrocarbon structure that has been a valuable building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The introduction of an adamantane moiety can improve the pharmacological properties of a drug by increasing its lipophilicity.

Stable isotope-labeled compounds such as this compound are crucial tools in analytical chemistry. They are primarily used as internal standards in quantitative mass spectrometry-based assays (e.g., LC-MS or GC-MS) for the precise measurement of the corresponding non-labeled compound in complex biological matrices. The near-identical physicochemical properties of the deuterated and non-deuterated forms ensure they behave similarly during sample preparation and analysis, while the mass difference allows for their distinct detection by a mass spectrometer.

This guide provides key technical data for this compound, a representative analytical protocol for its use, and a broader look at the synthesis and biological context of adamantane derivatives.

Compound Data and Properties

The fundamental properties of this compound and its non-deuterated analog are summarized below for easy reference.

PropertyThis compound1-Acetyladamantane
CAS Number 1280225-89-9[1]1660-04-4
Molecular Formula C₁₂H₁₅D₃O[1]C₁₂H₁₈O
Molecular Weight 181.29 g/mol [1]178.27 g/mol
Synonyms 1-Tricyclo[3.3.1.13,7]dec-1-ylethanone-2,2,2-d3[1]1-Adamantyl methyl ketone, Methyl 1-adamantyl ketone
Appearance -White Crystalline Powder
Melting Point -53-55 °C
Boiling Point -250.52 °C (estimate)
Solubility -Insoluble in water, soluble in methanol[2]

Application in Quantitative Analysis: A Representative Protocol

The primary application of this compound is as an internal standard for the accurate quantification of 1-acetyladamantane in biological samples. Below is a representative experimental protocol for a plasma sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of 1-acetyladamantane in human plasma using this compound as an internal standard.

Materials:

  • Human plasma (K2-EDTA)

  • 1-Acetyladamantane (analytical standard)

  • This compound (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

Methodology:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of 1-acetyladamantane (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solutions, prepare a series of working standard solutions of 1-acetyladamantane at various concentrations by serial dilution.

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard, or blank), add 10 µL of the internal standard working solution.

    • Vortex briefly.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • 1-Acetyladamantane: m/z 179.1 → 135.1

        • This compound (IS): m/z 182.1 → 135.1

      • Note: The precursor ion (Q1) for the deuterated standard is +3 Da compared to the analyte, while the product ion (Q3) can be the same if the deuterium atoms are not lost during fragmentation.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of 1-acetyladamantane in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Synthesis and Biological Context

Adamantane Adamantane Product This compound Adamantane->Product Friedel-Crafts Acylation Acetyl_d3_Chloride Acetyl-d3 Chloride (CD₃COCl) Acetyl_d3_Chloride->Product Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Product

A generalized synthetic pathway for this compound.

The adamantane scaffold is of significant interest in drug development. Its rigid and lipophilic nature can enhance a molecule's ability to cross cell membranes and can provide a stable anchor for pharmacophores. Adamantane derivatives have been investigated for a wide range of therapeutic applications:

  • Antiviral Activity: Amantadine and Rimantadine are well-known adamantane derivatives that have been used as antiviral drugs against Influenza A.

  • Antibacterial and Antifungal Activity: Various adamantane-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

  • Anticancer Activity: The incorporation of an adamantane moiety has been explored as a strategy to improve the efficacy and pharmacokinetic profile of anticancer agents.

  • Anti-inflammatory and Antidiabetic Properties: Certain derivatives have also demonstrated potential in treating inflammation and type 2 diabetes.

While no specific signaling pathways involving 1-acetyladamantane have been detailed in the reviewed literature, the broad bioactivity of related compounds suggests that its quantification in biological systems is a relevant area of research, likely to investigate its metabolism, pharmacokinetics, or as a potential biomarker.

Diagrams

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample (Analyte) Spiked_Sample Spiked Sample Plasma->Spiked_Sample IS Internal Standard (IS) This compound IS->Spiked_Sample Precipitation Protein Precipitation (Acetonitrile) Spiked_Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition (Peak Areas) MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Determine Concentration Cal_Curve->Concentration

Workflow for quantitative analysis using an internal standard.

References

Solubility of 1-(Acetyl-d3)adamantane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Acetyl-d3)adamantane is a deuterated isotopologue of 1-acetyladamantane, a derivative of adamantane. The introduction of deuterium in place of protium at the acetyl group can subtly influence its physicochemical properties, including solubility, due to the kinetic isotope effect and changes in molecular vibrations. Understanding the solubility of this compound in various organic solvents is crucial for its application in pharmaceutical research and development, particularly in studies involving metabolic stability, reaction kinetics, and as an internal standard in analytical methods.

This technical guide provides a comprehensive overview of the expected solubility of this compound, a detailed experimental protocol for its quantitative determination, and a discussion on the potential effects of deuteration on its solubility profile.

Expected Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, based on the known properties of its non-deuterated analog, 1-acetyladamantane, and the parent adamantane structure, a qualitative solubility profile can be inferred.

Adamantane itself is a nonpolar, rigid, and cage-like hydrocarbon. Consequently, it is practically insoluble in water but readily soluble in nonpolar organic solvents.[1] The addition of an acetyl group in 1-acetyladamantane introduces some polarity. Qualitative data for 1-acetyladamantane indicates that it is soluble in methanol (with very faint turbidity) and insoluble in water.

Therefore, this compound is expected to exhibit good solubility in a range of organic solvents, particularly those with low to moderate polarity. Solvents such as chloroform, benzene, and hexane are likely to be effective at dissolving this compound.[1] Its solubility is expected to increase with temperature.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Cyclohexane, Toluene, BenzeneHighThe nonpolar adamantane cage is the dominant structural feature, favoring interaction with nonpolar solvents.[1]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to HighThe polar acetyl group will interact with these solvents, while the adamantane moiety remains soluble.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe acetyl group can hydrogen bond with protic solvents, but the large nonpolar adamantane may limit high solubility.
Highly Polar WaterLow to InsolubleThe large, nonpolar adamantane structure is expected to make it poorly soluble in water.[1]

The Effect of Deuteration on Solubility

The replacement of protium with deuterium can lead to subtle changes in the physicochemical properties of a molecule. The C-D bond is slightly shorter and stronger than the C-H bond, which can affect intermolecular interactions and, consequently, solubility.

In general, the effect of deuteration on the solubility of small organic molecules in organic solvents is not dramatic. Some studies have shown that deuterated compounds can have slightly different hydrophobicities compared to their protiated counterparts. However, these differences are often small and may not significantly alter the overall solubility profile, especially in nonpolar solvents. Without experimental data for this compound, any discussion on the precise impact of deuteration on its solubility remains speculative.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[2][3]

Principle

An excess amount of the solid solute, this compound, is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the solvent is saturated with the solute. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method (e.g., HPLC-UV, GC-MS, or NMR spectroscopy).[3]

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control or a constant temperature water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or NMR)

Procedure
  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The required time may need to be determined experimentally.[3]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sedimented solid, it is advisable to take the sample from the upper portion of the solution.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the calibration standards and the diluted sample solution using the chosen analytical method (e.g., HPLC-UV, GC-MS, or NMR).

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sample Preparation cluster_quant 5. Quantification cluster_calc 6. Calculation A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Centrifuge to remove undissolved solid D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm filter) F->G H Dilute sample for analysis G->H J Analyze standards and sample (HPLC, GC, NMR) H->J I Prepare calibration standards I->J K Construct calibration curve J->K L Determine sample concentration K->L M Calculate solubility of saturated solution L->M

Caption: Experimental workflow for determining the solubility of this compound.

Solubility_Principle cluster_system Solubility System at Equilibrium cluster_process Measurement Process A Saturated Solution (Solvent + Dissolved Solute) B Excess Undissolved Solute (Solid Phase) A->B Precipitation C Separate Saturated Solution from Excess Solid A->C B->A Dissolution D Measure Concentration of Solute in Saturated Solution C->D

References

Potential Applications of 1-(Acetyl-d3)adamantane in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of deuterium into drug candidates, a strategy known as "deuterium-switching," is a contemporary approach in medicinal chemistry to enhance the pharmacokinetic properties of a molecule. This guide explores the potential applications of 1-(acetyl-d3)adamantane as a building block in the synthesis of novel deuterated pharmaceuticals. The adamantane scaffold, a rigid and lipophilic moiety, is a well-established pharmacophore found in several approved drugs.[1][2][3] By selectively replacing the hydrogen atoms of the acetyl group with deuterium, it is hypothesized that the metabolic stability of resulting drug candidates can be significantly improved due to the kinetic isotope effect (KIE).[4][5][6] This can lead to a more favorable pharmacokinetic profile, potentially offering improved efficacy, safety, and patient compliance. This document outlines the theoretical basis for this approach, proposes synthetic strategies, and provides conceptual experimental protocols for evaluation.

The Adamantane Moiety in Medicinal Chemistry

The adamantane core is a versatile scaffold in drug design, valued for its unique combination of properties:

  • Rigidity and Three-Dimensionality: The rigid, cage-like structure of adamantane provides a well-defined orientation for appended functional groups, which can lead to high-affinity interactions with biological targets.

  • Lipophilicity: The hydrocarbon nature of adamantane enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.[7]

  • Metabolic Stability: The adamantane cage itself is generally resistant to metabolic degradation, contributing to the overall stability of the drug.

Several adamantane-containing drugs are currently in clinical use for a range of indications, demonstrating the therapeutic utility of this scaffold.[1][8]

Table 1: Examples of Adamantane-Based Drugs and Their Therapeutic Applications

Drug NameTherapeutic Application
AmantadineAntiviral (Influenza A), Antiparkinsonian[1][2]
MemantineAlzheimer's disease (NMDA receptor antagonist)[1][3]
RimantadineAntiviral (Influenza A)[1][2]
SaxagliptinType 2 Diabetes (DPP-4 inhibitor)[1][8]
VildagliptinType 2 Diabetes (DPP-4 inhibitor)[1][8]

The Kinetic Isotope Effect and Deuteration in Drug Design

The substitution of hydrogen with its heavier, stable isotope, deuterium, forms a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond proceed at a slower rate.[6][9] This phenomenon is known as the kinetic isotope effect (KIE).

In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds as the rate-limiting step.[10] By strategically placing deuterium at sites of metabolic vulnerability, the rate of metabolism can be significantly reduced.[5][11]

Potential pharmacokinetic advantages of deuteration include:

  • Increased half-life (t½) and exposure (AUC)

  • Reduced formation of potentially toxic metabolites

  • Lower and less frequent dosing

  • More predictable plasma concentrations

Deutetrabenazine, the first deuterated drug to receive FDA approval, exemplifies the successful application of this principle.[12]

This compound: A Deuterated Building Block

This compound is the deuterated analogue of 1-adamantyl methyl ketone. 1-Adamantyl methyl ketone is a known intermediate in organic synthesis, including for pharmaceuticals and agrochemicals.[13][14][15] The acetyl group is a common functional handle that can be elaborated into a variety of pharmacophores.

By utilizing this compound, the deuterated methyl group can be incorporated into a target molecule. If this methyl group is a site of metabolic oxidation (a "metabolic hotspot"), the C-D bonds are expected to slow down this process, thereby enhancing the metabolic stability of the final drug compound.

G1 cluster_0 Metabolism of Non-Deuterated Compound cluster_1 Metabolism of Deuterated Compound a Drug-CH3 b CYP450-mediated Oxidation a->b C-H bond cleavage c Drug-CH2OH b->c d Fast Metabolism b->d e Drug-CD3 f CYP450-mediated Oxidation e->f C-D bond cleavage (higher activation energy) g Drug-CD2OH f->g h Slow Metabolism (KIE) f->h

Caption: The Kinetic Isotope Effect on Drug Metabolism.

Experimental Protocols

Hypothetical Synthesis of this compound

A potential synthetic route to this compound could involve the reaction of a suitable adamantane starting material with a deuterated acetylating agent.

Protocol:

  • Starting Material: 1-Adamantanecarbonyl chloride. This can be prepared from 1-adamantanecarboxylic acid and a chlorinating agent such as thionyl chloride.

  • Reagent: Deuterated methylmagnesium iodide (CD3MgI). This can be prepared from deuterated iodomethane (CD3I) and magnesium turnings in anhydrous diethyl ether.

  • Reaction:

    • To a solution of 1-adamantanecarbonyl chloride in an anhydrous, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a solution of CD3MgI dropwise at 0 °C.

    • The reaction mixture is stirred and allowed to warm to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification:

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

G2 start 1-Adamantanecarboxylic Acid reagent1 SOCl2 start->reagent1 intermediate1 1-Adamantanecarbonyl Chloride reagent1->intermediate1 Chlorination reaction Reaction in Anhydrous THF intermediate1->reaction start_reagent CD3I + Mg reagent2 CD3MgI start_reagent->reagent2 Grignard Formation reagent2->reaction quench Quench with NH4Cl (aq) reaction->quench Crude Product workup Extraction and Purification quench->workup product This compound workup->product Purified Product

Caption: Hypothetical workflow for the synthesis of this compound.

In Vitro Metabolic Stability Assay

To assess the impact of deuteration, a comparative metabolic stability assay using human liver microsomes would be conducted.

Protocol:

  • Preparation:

    • Prepare stock solutions of 1-adamantyl methyl ketone (non-deuterated) and this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in phosphate buffer.

  • Incubation:

    • Pre-warm the reaction mixture to 37 °C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken and quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated for both the deuterated and non-deuterated compounds.

Table 2: Hypothetical Comparative Metabolic Stability Data

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-Adamantyl methyl ketone1546.2
This compound6011.6

Potential Therapeutic Targets and Signaling Pathways

Given the prevalence of the adamantane scaffold in drugs targeting the central nervous system, a potential application of a drug derived from this compound could be in neurology. For instance, memantine, an adamantane derivative, is a non-competitive antagonist of the NMDA receptor.

G3 cluster_0 Excitotoxicity Pathway cluster_1 Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activation Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Downstream Neuronal Damage & Cell Death Ca_influx->Downstream Drug Adamantane Derivative (e.g., Memantine) Block Blockade of NMDAR Channel Drug->Block Block->NMDAR Inhibition

Caption: Potential mechanism of action via NMDA receptor antagonism.

By improving the pharmacokinetic profile of such a modulator, a deuterated version could offer more stable plasma concentrations, potentially leading to a better therapeutic window and reduced side effects.

Conclusion

This compound represents a promising, albeit currently theoretical, building block for the development of novel deuterated pharmaceuticals. The combination of the pharmacologically validated adamantane scaffold with the pharmacokinetic benefits of deuterium substitution offers a compelling strategy for drug discovery. The principles of the kinetic isotope effect suggest that incorporating the acetyl-d3 moiety at a metabolically labile position could significantly enhance the metabolic stability of a drug candidate. Further synthetic and in vitro studies are warranted to explore the practical applications of this approach in developing next-generation therapeutics with improved drug metabolism and pharmacokinetic profiles.

References

The Use of 1-(Acetyl-d3)adamantane as a Stable Isotope-Labeled Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and practices for utilizing 1-(Acetyl-d3)adamantane as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods. While specific validation data for this compound is not publicly available in the reviewed literature, this guide will establish a comprehensive framework for its validation and use by leveraging established methodologies for structurally similar adamantane derivatives, such as memantine and amantadine.

Introduction to Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL-IS are considered the gold standard for achieving the highest accuracy and precision. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).

Key Advantages of SIL-IS:

  • Compensates for Matrix Effects: The SIL-IS and the analyte co-elute chromatographically and experience similar ionization suppression or enhancement in the mass spectrometer's source, leading to a more accurate quantification.

  • Corrects for Variability in Sample Preparation: Any loss of analyte during extraction, handling, or derivatization will be mirrored by a proportional loss of the SIL-IS.

  • Improves Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, the method's overall precision and accuracy are significantly improved.

This compound is an ideal internal standard for the quantification of 1-acetyladamantane and other structurally related adamantane derivatives. The three deuterium atoms in the acetyl group provide a distinct mass shift, allowing for its simultaneous detection with the unlabeled analyte without isotopic cross-interference.

Bioanalytical Method Validation Framework

A rigorous validation process is essential to ensure that a bioanalytical method is reliable, reproducible, and fit for its intended purpose. The following sections outline the key validation parameters that must be assessed, with representative acceptance criteria based on regulatory guidelines from the FDA and EMA.

Experimental Protocol: Quantification of an Adamantane Analog in Human Plasma

This protocol is a representative example for the quantification of an adamantane-based drug (e.g., memantine) in human plasma using this compound as the internal standard.

2.1.1. Materials and Reagents

  • Analyte Reference Standard (e.g., Memantine HCl)

  • Internal Standard: this compound

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid

  • Ultrapure Water

  • Human Plasma (with anticoagulant, e.g., K₂EDTA)

2.1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

2.1.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL of this compound) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.1.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and this compound would need to be optimized.

Quantitative Data and Acceptance Criteria

The following tables summarize the typical quantitative data obtained during the validation of a bioanalytical method for an adamantane derivative, using a deuterated internal standard. These serve as a benchmark for the expected performance of a method using this compound.

Table 1: Calibration Curve Performance

ParameterAcceptance CriteriaRepresentative Result
Linearity RangeAt least 6 non-zero standards0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Standard Deviation of Back-Calculated ConcentrationsWithin ±15% (±20% at LLOQ)Complies

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ0.1< 20%< 20%± 20%± 20%
Low QC0.3< 15%< 15%± 15%± 15%
Mid QC10< 15%< 15%± 15%± 15%
High QC80< 15%< 15%± 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterLow QCHigh QCAcceptance Criteria
Analyte Recovery (%) 85.288.1Consistent and reproducible
IS Recovery (%) 87.587.9Consistent and reproducible
Matrix Factor 0.981.03CV ≤ 15%

Table 4: Stability

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation)
Short-Term (Bench-Top) 8 hoursRoom Temperature± 15%
Long-Term 30 days-80°C± 15%
Freeze-Thaw 3 cycles-80°C to RT± 15%
Post-Preparative 24 hours4°C (Autosampler)± 15%

Visualized Workflows

The following diagrams illustrate the key processes in the validation and application of this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Figure 1: Bioanalytical Workflow

validation_logic cluster_specificity Specificity & Selectivity cluster_performance Performance Characteristics cluster_stability Analyte Stability method_validation Bioanalytical Method Validation selectivity Selectivity method_validation->selectivity matrix_effect Matrix Effect method_validation->matrix_effect linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lloq LLOQ method_validation->lloq recovery Recovery method_validation->recovery bench_top Bench-Top Stability method_validation->bench_top long_term Long-Term Stability method_validation->long_term freeze_thaw Freeze-Thaw Stability method_validation->freeze_thaw

Figure 2: Method Validation Components

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of adamantane-containing compounds by LC-MS/MS. Although specific published data for this SIL-IS is scarce, the established principles of bioanalytical method validation and the successful application of other deuterated adamantane analogs provide a clear and reliable roadmap for its implementation. By following the detailed experimental protocols and adhering to the rigorous validation criteria outlined in this guide, researchers can develop robust and accurate quantitative methods for their specific adamantane-based analytes, ensuring data of the highest quality for pharmacokinetic, toxicokinetic, and other drug development studies.

The Adamantane Advantage: A Technical Guide to Lipophilicity and Bioavailability in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, three-dimensional hydrocarbon structure, has emerged as a powerful scaffold in modern medicinal chemistry. Its unique physicochemical properties offer a strategic advantage in drug design, primarily by enhancing the lipophilicity of compounds and thereby improving their pharmacokinetic profiles. This technical guide provides an in-depth exploration of the relationship between the adamantane moiety, lipophilicity, and bioavailability, offering valuable data and experimental insights for researchers in drug discovery and development.

The Core Principle: Adamantane as a "Lipophilic Bullet"

The incorporation of an adamantane group into a drug candidate is a well-established strategy to increase its lipophilicity.[1][2] This "lipophilic bullet" can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] The bulky and rigid nature of the adamantane cage can also shield adjacent functional groups from metabolic degradation, further enhancing the drug's stability and half-life in the body.[4]

Quantitative Analysis of Lipophilicity and Bioavailability

The following tables summarize the lipophilicity (logP) and key pharmacokinetic parameters of several clinically approved adamantane-based drugs. These values highlight the significant impact of the adamantane scaffold on the bioavailability of these compounds.

Table 1: Lipophilicity of Adamantane-Based Compounds

CompoundTherapeutic ClassLogPReference(s)
AmantadineAntiviral, Antiparkinsonian2.44[5]
RimantadineAntiviral3.6 (Calculated)[6]
MemantineNMDA Receptor Antagonist3.28[7]
AdapaleneRetinoid8.04[1]
VildagliptinDPP-4 Inhibitor1.12[8]
SaxagliptinDPP-4 Inhibitor1.4 (Calculated)
TromantadineAntiviral2.03[9]

Table 2: Pharmacokinetic Parameters of Adamantane-Based Compounds

CompoundOral Bioavailability (%)Tmax (h)Cmax (ng/mL)Half-life (t½) (h)Reference(s)
Amantadine~86% (as HCl salt)~7.5 (ER formulation)636.2 (IR formulation)16.7 (young adults)[10][11]
RimantadineHigh~6250-65036.5 (young adults)[11]
Memantine100%3-720-3060-80
AdapaleneMinimal systemic absorptionN/A0.553 ± 0.466 (topical gel)7-51 (topical)[3][12]
Vildagliptin85%1.7N/A~2-3[1][9][13]
Saxagliptin~75%2 (saxagliptin), 4 (active metabolite)24 (saxagliptin), 47 (active metabolite)2.5 (saxagliptin), 3.1 (active metabolite)
TromantadineN/A (topical)N/AN/AN/A[12]

Note: Pharmacokinetic parameters can vary depending on the formulation (Immediate Release - IR vs. Extended Release - ER), patient population, and study design.

Experimental Protocols for Lipophilicity and Bioavailability Assessment

Accurate determination of lipophilicity and bioavailability is crucial in drug development. The following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (logP)

3.1.1. Shake-Flask Method (Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD for ionizable compounds).[14][15][16]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water/buffer and vice versa by shaking them together for 24 hours and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a small aliquot of the stock solution to a flask containing a known volume of the pre-saturated n-octanol and water/buffer.

    • The final concentration of the compound should be low enough to avoid saturation in either phase.

    • Securely cap the flask and shake it vigorously for a predetermined time (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the logP value using the following equation: logP = log10 ([Compound]octanol / [Compound]water)

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method estimates logP based on the retention time of a compound on a nonpolar stationary phase. It is a high-throughput alternative to the shake-flask method.[8][17][18]

Protocol:

  • System Setup:

    • Use an RP-HPLC system with a C18 or similar nonpolar column.

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Inject a series of standard compounds with known logP values that span the expected lipophilicity range of the test compound.

    • Record the retention time (t_R_) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0_ is the column dead time.

    • Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.

  • Sample Analysis:

    • Inject the test compound under the same chromatographic conditions.

    • Determine its retention time and calculate its log(k') value.

  • LogP Determination: Interpolate the logP of the test compound from the calibration curve using its log(k') value.

In Vivo Oral Bioavailability Study in Rodents

This study design is commonly used in preclinical drug development to determine the fraction of an orally administered drug that reaches the systemic circulation.[4][][20]

Protocol:

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley or Wistar rats. Animals should be acclimatized to the laboratory conditions.

  • Dosing:

    • Divide the animals into two groups: an intravenous (IV) group and an oral (PO) group.

    • IV Group: Administer a known dose of the drug intravenously (e.g., via the tail vein) to serve as a 100% bioavailable reference.

    • PO Group: Administer a known dose of the drug orally via gavage. The drug is typically formulated in a suitable vehicle (e.g., saline, carboxymethylcellulose).

    • Animals are usually fasted overnight before dosing to minimize food-drug interactions.

  • Blood Sampling:

    • Collect blood samples at predetermined time points after drug administration from both groups (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Blood can be collected via various methods, such as tail vein, saphenous vein, or terminal cardiac puncture.

    • Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the drug concentration in the plasma/serum samples.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profiles for both IV and PO administration.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes of administration using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Signaling Pathways and Mechanisms of Action

The adamantane moiety is present in drugs targeting a variety of biological pathways. The following diagrams illustrate the mechanisms of action for several key adamantane-based compounds.

amantadine_mechanism cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome (Acidic) M2 M2 Proton Channel (Tetramer) Viral_Core Viral Core (vRNPs) M2->Viral_Core Acidification Viral Uncoating Viral Uncoating Viral_Core->Viral Uncoating Leads to Protons H+ Protons->M2 Influx Amantadine Amantadine Amantadine->M2 Blocks Channel Pore memantine_mechanism cluster_synapse Glutamatergic Synapse Glutamate_high Excessive Glutamate (Pathological) NMDA_Receptor NMDA Receptor Glutamate_high->NMDA_Receptor Over-activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Memantine Memantine Memantine->NMDA_Receptor Uncompetitive Channel Block saxagliptin_mechanism cluster_incretin Incretin System GLP1_GIP GLP-1 and GIP (Active Incretins) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Saxagliptin Saxagliptin / Vildagliptin Saxagliptin->DPP4 Inhibits Insulin ↑ Insulin Release (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon adapalene_mechanism cluster_cell Keratinocyte Adapalene_in Adapalene RAR_RXR RAR/RXR Heterodimer Adapalene_in->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates Cellular_Effects ↓ Keratinocyte Proliferation ↓ Inflammation ↑ Normal Differentiation Gene_Transcription->Cellular_Effects Leads to

References

Deuterium Isotope Effect in 1-(Acetyl-d3)adamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical and practical aspects of the deuterium isotope effect in 1-(acetyl-d3)adamantane. While direct experimental data for this specific molecule is not prevalent in published literature, this document extrapolates from foundational principles of kinetic isotope effects (KIEs) and presents analogous data from similar chemical systems. This guide offers detailed, albeit hypothetical, experimental protocols for the synthesis of this compound and the subsequent measurement of its kinetic isotope effect, particularly in the context of enolization reactions. Included are visualizations of experimental workflows and the mechanistic underpinnings of the deuterium isotope effect to provide a comprehensive resource for researchers in physical organic chemistry and drug development.

Introduction to the Deuterium Isotope Effect

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, defined as the change in the rate of a chemical reaction upon isotopic substitution.[1] The deuterium KIE (kH/kD) is particularly pronounced due to the significant mass difference between protium (¹H) and deuterium (²H), where deuterium is approximately twice as heavy. This mass difference primarily manifests in the zero-point vibrational energies of C-H and C-D bonds; the C-D bond has a lower zero-point energy, and therefore a higher activation energy is required to break it, resulting in a slower reaction rate.[2][3][4]

The magnitude of the primary deuterium KIE, where the C-H/D bond is broken in the rate-determining step, typically ranges from 2 to 8.[3] Secondary KIEs, where the isotopically substituted bond is not broken, are smaller, generally in the range of 1.0 to 1.5.[1][3]

In the context of drug development, introducing deuterium at metabolically labile positions can significantly slow down drug metabolism, a strategy known as "deuterium switching," thereby improving pharmacokinetic profiles.[1] Given that the acetyl group can be a site of metabolic transformation, understanding the deuterium isotope effect in this compound is of considerable interest.

Expected Deuterium Isotope Effect in this compound

Table 1: Expected Kinetic Isotope Effect (kH/kD) for Reactions Involving the Acetyl Group of this compound

Reaction TypeRate-Determining StepExpected Primary kH/kD
Base-Catalyzed EnolizationC-D bond cleavage by a base4 - 8
Acid-Catalyzed EnolizationC-D bond cleavage from the protonated carbonyl6 - 8

These expected values are derived from studies on similar ketones, as detailed in the following table.

Quantitative Data from Analogous Systems

To substantiate the expected KIEs, the following table summarizes experimentally determined deuterium isotope effects for the enolization of various ketones.

Table 2: Experimentally Determined Deuterium Isotope Effects in the Enolization of Analogous Ketones

CompoundReaction ConditionskH/kDReference
Acetone-d6Base-catalyzed enolization~ 4[5]
Acetone-d6Acid-catalyzed enolization7.0 - 8.0[6]
Isobutyrophenone-α-dAcid-catalyzed enolization6.2[7]
Acetophenone-d3Deuteroxide-catalyzed proton exchange1.08 ± 0.07 (secondary)[8]

The data clearly indicates that a significant primary deuterium isotope effect is to be expected when the C-D bond of the acetyl group is cleaved in the rate-determining step of a reaction.

Experimental Protocols

The following sections provide detailed, hypothetical protocols for the synthesis of this compound and the subsequent measurement of the kinetic isotope effect in its base-catalyzed enolization.

Synthesis of this compound

This proposed synthesis is a two-step process starting from 1-adamantanecarboxylic acid.

Step 1: Synthesis of 1-Adamantanecarbonyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-adamantanecarboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield crude 1-adamantanecarbonyl chloride.

Step 2: Reaction with Methyl-d3-magnesium Iodide

  • Prepare a Grignard reagent by reacting methyl-d3 iodide (CD₃I) (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen).

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the crude 1-adamantanecarbonyl chloride from Step 1 in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by column chromatography on silica gel.

Measurement of the Kinetic Isotope Effect

The KIE for the base-catalyzed enolization of 1-acetyladamantane and this compound can be determined by monitoring the rate of iodination, which is zero-order in iodine and first-order in the ketone and the base. The rate-determining step is the enolization of the ketone.

Materials:

  • 1-Acetyladamantane

  • This compound

  • Standardized aqueous sodium hydroxide (NaOH) solution

  • Standardized aqueous iodine (I₂) solution

  • Standardized aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Deionized water

Procedure:

  • Prepare two separate reaction mixtures, one with 1-acetyladamantane and the other with this compound.

  • In a constant temperature bath, equilibrate a solution of the ketone (either proteated or deuterated) in a suitable solvent (e.g., a water-ethanol mixture).

  • Initiate the reaction by adding a known concentration of NaOH.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a standardized I₂ solution.

  • The unreacted iodine is then back-titrated with a standardized Na₂S₂O₃ solution using starch as an indicator.

  • The rate of disappearance of the ketone (which is equal to the rate of enolization) can be determined from the rate of iodine consumption.

  • Plot the concentration of the ketone versus time to obtain the pseudo-first-order rate constant (k_obs) for both the proteated (kH) and deuterated (kD) species.

  • The kinetic isotope effect is then calculated as the ratio kH/kD.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanistic basis of the deuterium isotope effect.

G cluster_synthesis Synthesis cluster_kie KIE Measurement start 1-Adamantanecarboxylic Acid step1 1-Adamantanecarbonyl Chloride start->step1 SOCl₂ step2 This compound step1->step2 CD₃MgI kinetics_h Kinetic Run (Proteated) step2->kinetics_h kinetics_d Kinetic Run (Deuterated) step2->kinetics_d rate_h Determine kH kinetics_h->rate_h rate_d Determine kD kinetics_d->rate_d kie_calc Calculate kH/kD rate_h->kie_calc rate_d->kie_calc

Experimental Workflow for KIE Determination

G cluster_energy Potential Energy reactant_h Reactant (C-H) ts_h Transition State (H) reactant_h->ts_h ΔG‡(H) reactant_d Reactant (C-D) reactant_d->reactant_h ts_d Transition State (D) reactant_d->ts_d ΔG‡(D) product Product ts_h->product ts_d->ts_h ts_d->product e_axis Energy e_level1 e_level2 e_level3 e_level4 note ΔG‡(D) > ΔG‡(H) Therefore, kH > kD

Energy Profile of the Deuterium Isotope Effect

Conclusion

While direct experimental data for the deuterium isotope effect in this compound is currently unavailable, a comprehensive understanding can be achieved through the application of established principles of physical organic chemistry and by drawing parallels with analogous systems. The provided hypothetical experimental protocols offer a robust framework for the synthesis of the deuterated compound and the subsequent measurement of the kinetic isotope effect. The expected significant primary KIE in reactions involving the cleavage of the C-D bond in the acetyl group highlights the potential of isotopic labeling for mechanistic elucidation and for the modulation of reactivity and metabolic stability in drug design. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Commercial Suppliers and Technical Applications of 1-(Acetyl-d3)adamantane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and research applications of 1-(Acetyl-d3)adamantane, a deuterated derivative of 1-acetyladamantane. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows.

Introduction to this compound

This compound (CAS No. 1280225-89-9) is a valuable tool in medicinal chemistry and pharmacological research. The incorporation of three deuterium atoms into the acetyl group provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. Its structural similarity to potential drug candidates containing the adamantane moiety allows for precise quantification in complex biological matrices.

Commercial Availability

Several reputable chemical suppliers offer this compound and its related analogue, N-(Acetyl-d3)adamantamine, for research purposes. The following table summarizes the available information from prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic EnrichmentAvailable Quantities
Clearsynth This compound1280225-89-9C12H15D3O181.29Information available upon requestInquire for details
Pharmaffiliates N-Acetyl-d3 Adamantamine1217704-63-6C12H16D3NO196.3Information available upon requestInquire for details
LGC Standards N-Acetyl-d3 Adamantamine1217704-63-6C12H16D3NO196.3Information available upon requestInquire for details
Toronto Research Chemicals (TRC) N-Acetyl-d3 Adamantamine1217704-63-6C12H16D3NO196.3Information available upon requestInquire for details

Experimental Protocols: Application as an Internal Standard

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays. This is particularly crucial in pharmacokinetic (PK) and drug metabolism (DMPK) studies.

General Protocol for Quantification of an Adamantane-Containing Analyte in Plasma

Objective: To determine the concentration of an adamantane-containing drug candidate in plasma samples using this compound as an internal standard.

Materials:

  • Plasma samples containing the analyte of interest.

  • This compound (internal standard, IS).

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation.

  • Formic acid or other appropriate mobile phase modifier.

  • Ultrapure water.

  • LC-MS/MS system.

Methodology:

  • Preparation of Standard and Internal Standard Stock Solutions:

    • Prepare a stock solution of the analyte of interest in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Preparation of Calibration Curve and Quality Control Samples:

    • Serially dilute the analyte stock solution to prepare a series of calibration standards in blank plasma, covering the expected concentration range of the study samples.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the procurement and application of this compound, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where adamantane derivatives may exert their effects.

experimental_workflow cluster_procurement Procurement cluster_lab_preparation Laboratory Preparation cluster_bioanalysis Bioanalytical Workflow cluster_data_analysis Data Analysis supplier_identification Identify Suppliers (e.g., Clearsynth, LGC) quote_request Request Quotation (Purity, Quantity, Price) supplier_identification->quote_request purchase_order Place Purchase Order quote_request->purchase_order sds_review Review Safety Data Sheet purchase_order->sds_review stock_solution Prepare Stock Solution (1 mg/mL in Methanol) sds_review->stock_solution working_solutions Prepare Working Solutions (Serial Dilutions) stock_solution->working_solutions sample_spiking Spike Plasma Samples with Internal Standard working_solutions->sample_spiking protein_precipitation Protein Precipitation (Acetonitrile) sample_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_determination Determine Analyte Concentration calibration_curve->concentration_determination

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response ion_channel Ion Channel (e.g., NMDA Receptor) ion_influx Ion Influx (e.g., Ca2+) ion_channel->ion_influx Inhibition adamantane_drug Adamantane Derivative (Antagonist) adamantane_drug->ion_channel Blockade downstream_signaling Downstream Signaling (e.g., Kinase Cascades) ion_influx->downstream_signaling cellular_effect Cellular Effect (e.g., Reduced Excitotoxicity) downstream_signaling->cellular_effect

Caption: Potential mechanism of an adamantane-based drug.

Conclusion

This compound is a critical reagent for researchers engaged in the development and analysis of adamantane-containing therapeutic agents. Its commercial availability from specialized suppliers facilitates its integration into robust and reliable bioanalytical methods. The provided experimental outline and conceptual diagrams serve as a foundational resource for the effective utilization of this stable isotope-labeled standard in a research setting.

An In-depth Technical Guide to the Safe Handling of 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-(Acetyl-d3)adamantane (CAS No. 1280225-89-9). Given the limited specific safety data for the deuterated form, this guide extrapolates information from the safety profiles of the parent compound, 1-acetyladamantane, and the structurally related adamantane. It is imperative that this compound be handled only by qualified professionals who are familiar with its potential hazards.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 1-Tricyclo[3.3.1.13,7]dec-1-ylethanone-2,2,2-d3[1]
CAS Number 1280225-89-9[1]
Molecular Formula C₁₂H₁₅D₃O[1]
Molecular Weight 181.29 g/mol [1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties. Data is primarily for the non-deuterated analogue, 1-acetyladamantane, as specific data for the deuterated compound is not widely available.

PropertyValueReference
Appearance White crystalline powder[2]
Melting Point 53-55 °C[2]
Boiling Point 250.52°C (estimate)[2]
Flash Point 227°F (108.3°C)[2]
Density 0.9172 g/cm³ (rough estimate)[2]
Water Solubility Insoluble[2]
Solubility in other solvents Soluble in Chloroform (Slightly), Methanol (Slightly)[2]
Vapor Pressure 0.011 mmHg at 25°C[2]

Hazard Identification and GHS Classification

While specific GHS classification for this compound is not established, the classification for the closely related 1-acetamidoadamantane is considered hazardous.[3] The primary hazards are associated with irritation and acute toxicity.

  • Hazard Statements: Irritating to eyes, respiratory system, and skin.[2] Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Signal Word: Warning[3][4]

  • Pictograms:

    • GHS07 (Exclamation Mark)[5]

Experimental Protocols and Workflows

Detailed toxicological experimental protocols for this compound are not publicly available. However, a standardized workflow for handling chemical compounds of this nature in a laboratory setting is crucial for minimizing exposure and ensuring safety.

G Standard Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review Safety Data Sheet (SDS) b Assemble Personal Protective Equipment (PPE) a->b c Work in a well-ventilated area (e.g., fume hood) b->c Proceed to handling d Ground/bond container and receiving equipment to prevent static discharge c->d e Weigh and handle the substance d->e f Tightly close container after use e->f g Clean work area f->g Proceed to cleanup h Dispose of waste in appropriate containers g->h i Remove and decontaminate PPE h->i j Wash hands thoroughly i->j

Caption: A generalized workflow for the safe handling of chemical substances in a laboratory.

Safety and Handling Precautions

5.1. Engineering Controls Use local and general ventilation to maintain airborne concentrations below exposure limits.[5] When handling, especially if dust may be generated, work within a chemical fume hood.[6]

5.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety goggles with side protection.[7]

  • Skin Protection: Wear suitable protective gloves (e.g., tested according to EN 374).[7] A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If dust is generated, a particulate filter device (e.g., EN 143, P1) is necessary.[7]

5.3. Safe Handling Practices

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in work areas.[5]

  • Wash hands thoroughly after handling.[5]

  • Take precautionary measures against static discharge.[5]

  • Keep away from food, drink, and animal feedingstuffs.[5]

5.4. Storage

  • Store in a dry, well-ventilated place.

  • Keep containers tightly closed.[6]

  • Store at room temperature in a sealed container.[2]

First Aid Measures

Immediate medical attention is required in case of significant exposure. The following diagram outlines the initial response steps.

G First Aid Response Protocol cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Occurs a1 Remove to fresh air start->a1 b1 Take off immediately all contaminated clothing start->b1 c1 Rinse cautiously with water for several minutes start->c1 d1 Rinse mouth start->d1 a2 If not breathing, give artificial respiration a1->a2 end Seek Immediate Medical Attention a2->end b2 Rinse skin with water/shower b1->b2 b2->end c2 Remove contact lenses, if present and easy to do c1->c2 c2->end d2 Do NOT induce vomiting d1->d2 d2->end

Caption: First aid procedures for different routes of chemical exposure.

  • After Inhalation: Move the victim to fresh air. If breathing is irregular or stopped, provide artificial respiration and seek immediate medical assistance.[3][5]

  • After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[5][6]

  • After Eye Contact: Rinse cautiously and copiously with clean, fresh water for at least 15 minutes, holding the eyelids apart.[3] Remove contact lenses if present and easy to do.[5]

  • After Swallowing: Rinse mouth with water. Do NOT induce vomiting.[5] Call a physician immediately.[3]

Fire-Fighting and Accidental Release Measures

7.1. Fire-Fighting

  • Suitable Extinguishing Media: Water, foam, or ABC powder.[5]

  • Special Hazards: Deposited combustible dust has explosion potential.[5] Hazardous combustion products may include carbon monoxide (CO) and carbon dioxide (CO₂).[5]

  • Firefighter Protection: In case of fire, wear a self-contained breathing apparatus. Do not allow firefighting water to enter drains or water courses.[5][6]

7.2. Accidental Release

  • Personal Precautions: Evacuate the area. Avoid inhalation of dust. Wear appropriate personal protective equipment as described in Section 5.2.[6]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[5]

  • Containment and Cleaning: Cover drains.[6] Take up the material mechanically (e.g., with a vacuum cleaner) and place it in appropriate containers for disposal.[5] Ventilate the affected area after cleanup.[5]

Disposal Considerations

Dispose of this substance and its container in accordance with all local, regional, national, and international regulations. Place contaminated materials in appropriate, labeled containers for disposal.[5] Avoid release to the environment.

References

The Adamantane Scaffold in Modern Drug Discovery: A Technical Guide to Early-Stage Research on Deuterated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early-stage research involving deuterated adamantane analogs. By leveraging the deuterium kinetic isotope effect, these compounds represent a promising strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of established and novel therapeutics. This document details the foundational principles, experimental methodologies, and key data relevant to the development of these next-generation pharmaceutical agents.

Introduction: The Rationale for Deuterating Adamantane Analogs

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique structure is found in approved drugs such as amantadine (antiviral), rimantadine (antiviral), and memantine (NMDA receptor antagonist for Alzheimer's disease).[1][2] The primary motivation for developing deuterated versions of these and other adamantane-based compounds lies in the Kinetic Isotope Effect (KIE) .

Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than protium (¹H).[1] This increased bond strength can significantly slow the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step.[1] This is particularly relevant for metabolism mediated by Cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[1]

The strategic replacement of hydrogen with deuterium at sites of metabolism can lead to several therapeutic advantages:

  • Improved Pharmacokinetic Profile: Reduced metabolic clearance can increase a drug's half-life (T½) and overall exposure (AUC), potentially allowing for lower or less frequent dosing.

  • Enhanced Safety and Tolerability: By slowing metabolism, deuteration can reduce the formation of reactive or toxic metabolites. It can also lead to lower peak plasma concentrations (Cmax), which may mitigate concentration-dependent side effects.

  • Increased Bioavailability: Deuteration can significantly reduce first-pass metabolism, increasing the amount of active drug that reaches systemic circulation.[3]

This guide will explore the synthesis, preclinical evaluation, and mechanisms of action of early-stage deuterated adamantane analogs, providing the necessary technical details for researchers in the field.

Key Signaling Pathways and Mechanisms of Action

Adamantane derivatives exert their therapeutic effects through various mechanisms, most notably by targeting ion channels. The deuteration of these analogs does not typically alter the fundamental mechanism of action but rather modulates the drug's exposure and metabolic fate.

NMDA Receptor Antagonism

Memantine, an amantadine derivative, is a well-characterized uncompetitive, low-affinity, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor.[2] In pathological conditions like Alzheimer's disease, excessive glutamate activity leads to prolonged NMDA receptor activation and excitotoxicity.[2] Memantine enters the open channel and blocks excessive calcium influx, thereby preventing neuronal damage.[2] Deuterated analogs of memantine are designed to maintain this mechanism while improving the pharmacokinetic profile, leading to more stable plasma concentrations and potentially better patient outcomes.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_action Mechanism of Action Receptor {Extracellular | Glutamate & Glycine Binding | Transmembrane Domain | Ion Channel | Intracellular} Block Channel Blockade (Reduced Ca2+ Influx) Receptor:p4->Block Prevents Glutamate Glutamate (Agonist) Glutamate->Receptor:p2 Activates Analog Deuterated Adamantane Analog Analog->Receptor:p4 Enters & Blocks

Caption: NMDA receptor antagonism by a deuterated adamantane analog.

Influenza A M2 Proton Channel Inhibition

Amantadine and its analogs are known to block the M2 ion channel of the influenza A virus.[4] This channel is crucial for the virus to uncoat and release its genetic material into the host cell. By blocking this proton channel, amantadine derivatives inhibit viral replication. Preclinical studies have evaluated amantadine analogs for activity against resistant viral strains.[4] Deuteration could potentially enhance the efficacy of these antivirals by increasing their half-life and exposure.

Experimental Design and Methodologies

The development of deuterated adamantane analogs follows a structured preclinical workflow, from initial synthesis to in vivo evaluation.

Development_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Preclinical Studies A Lead Compound (e.g., Memantine) B Strategic Deuteration (Site-selective Synthesis) A->B C Purification & Structural Characterization (NMR, MS) B->C D Receptor Binding Assays (e.g., NMDA, M2) C->D E Metabolic Stability Assays (Microsomes, Hepatocytes) C->E H Efficacy Studies (Disease Models) D->H F CYP450 Inhibition Profiling E->F G Animal Pharmacokinetics (Rodent Models) E->G G->H I Preliminary Toxicology H->I

Caption: Early-stage development workflow for deuterated adamantane analogs.

Synthesis of Deuterated Adamantane Analogs

The synthesis of deuterated adamantane analogs involves incorporating deuterium at specific positions that are susceptible to metabolic oxidation. Below is a representative, generalized protocol for the synthesis of a deuterated memantine analog.

Protocol: Synthesis of d6-Memantine Hydrochloride

This protocol is a conceptual representation based on established synthesis routes for memantine, adapted for deuteration.

  • Preparation of d6-1-bromo-3,5-dimethyladamantane:

    • Start with 1,3-dimethyladamantane.

    • Instead of standard bromination, a multi-step process involving deuterated reagents is required. One potential route involves the synthesis of d6-isopropanol, which can be used in a Koch-Haaf reaction to introduce a deuterated carboxyl group, followed by conversion to the bromo-derivative. A more direct approach would utilize deuterated brominating agents or deuterated solvents under specific catalytic conditions.

  • Aminoation (Ritter-type Reaction):

    • The deuterated bromo-adamantane derivative is reacted with a nitrogen source, such as urea or formamide, in the presence of a strong acid like nitric acid or sulfuric acid.[2][5]

    • Example Reaction: To a stirred solution of nitric acid, slowly add d6-1-bromo-3,5-dimethyladamantane. After the initial reaction, add formamide and heat the mixture to approximately 85°C for several hours.[5]

  • Hydrolysis:

    • The resulting N-formyl intermediate is hydrolyzed using a strong acid, such as aqueous hydrochloric acid (HCl), under reflux.[5]

    • Example Reaction: The crude N-formyl product is heated to reflux in 20-25% aqueous HCl for 1-2 hours.[5]

  • Purification and Salt Formation:

    • After cooling, the reaction mixture is basified to precipitate the free base of d6-memantine.

    • The free base is extracted with an organic solvent (e.g., dichloromethane).

    • The organic layer is then treated with a solution of HCl (e.g., HCl in ether or isopropanol) to precipitate d6-memantine hydrochloride.

    • The final product is collected by filtration, washed with a cold solvent, and dried under vacuum.

  • Characterization:

    • The structure and deuterium incorporation are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

In Vitro Metabolic Stability Assay

The primary goal of deuteration is to slow metabolism. This is assessed using in vitro systems.

KIE_Metabolism Parent_H Parent Drug (C-H bond) CYP450 CYP450 Enzyme Parent_H->CYP450 Fast Metabolism (Weaker C-H bond) Parent_D Deuterated Drug (C-D bond) Parent_D->CYP450 Slow Metabolism (Stronger C-D bond) Metabolite_H Metabolite CYP450->Metabolite_H Rapid Formation Metabolite_D Metabolite CYP450->Metabolite_D Slow Formation

Caption: The kinetic isotope effect on CYP450-mediated drug metabolism.

Protocol: Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of the deuterated analog and its non-deuterated counterpart in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), the microsomal suspension, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent drug at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of parent drug remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (T½) as: T½ = 0.693 / k.

NMDA Receptor Binding Assay

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat brain tissue (typically cortex or hippocampus) in a cold buffer solution.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction:

    • In assay tubes, combine the prepared brain membranes, a radioligand that binds to the NMDA receptor channel (e.g., [³H]MK-801), and varying concentrations of the test compound (deuterated or non-deuterated analog).

    • To determine non-specific binding, a separate set of tubes is prepared with an excess of a known non-labeled NMDA receptor blocker (e.g., ketamine or dizocilpine).[6]

  • Incubation:

    • Incubate the tubes at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Quantitative Data and Preclinical Findings

While comprehensive head-to-head preclinical data for many early-stage deuterated adamantane analogs is proprietary, data from related compounds and parent molecules provide a strong basis for comparison.

Pharmacokinetic Parameters

The primary advantage of deuteration is the improvement of pharmacokinetic parameters. The table below presents typical pharmacokinetic data for the non-deuterated drug memantine in rats, which serves as a baseline for evaluating the expected improvements with deuterated analogs. The goal of deuteration is to increase T½ and AUC while potentially lowering Cmax.

Table 1: Representative Pharmacokinetic Parameters of Memantine (Non-Deuterated) in Rats

Parameter Intravenous (IV) Administration (2 mg/kg) Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL) - ~1000-1200
Tmax (h) - ~2-4
AUC (ng·h/mL) ~1500-1800 ~6000-8000
T½ (h) ~2-3 ~3-4
Bioavailability (%) - ~41%

(Data compiled from representative values found in preclinical rat studies.[7][8])

A relevant case study is AVP-786, a combination of deuterated (d6)-dextromethorphan and low-dose quinidine. Clinical studies were designed to directly compare the pharmacokinetics of AVP-786 to its non-deuterated version, AVP-923.[9] The deuteration is intended to reduce CYP2D6 metabolism, thereby increasing the bioavailability and half-life of dextromethorphan.[10]

Receptor Binding Affinity

Deuteration is not expected to alter the intrinsic binding affinity of a ligand to its receptor. The affinity is determined by the molecule's shape and electronic properties, which are minimally affected by isotope substitution.

Table 2: NMDA Receptor Binding Affinity for Non-Deuterated Adamantane Analogs

Compound Receptor Subtype Binding Parameter (IC₅₀)
Memantine GluN1/GluN2B ~1 µM
Amantadine GluN1/GluN2B ~10-20 µM

(Data represents typical values from in vitro studies.[3])

Conclusion and Future Directions

The application of precision deuteration to the adamantane scaffold is a validated and promising strategy in modern drug development. By selectively strengthening C-H bonds at key metabolic sites, researchers can significantly improve the pharmacokinetic properties of these drugs, leading to potentially safer and more effective treatments. The early-stage development workflow relies on a combination of targeted synthesis, in vitro metabolic and binding assays, and in vivo preclinical evaluation. As demonstrated by compounds like AVP-786, this approach can successfully advance candidates into clinical trials. Future research will likely focus on applying this strategy to a wider range of adamantane-based therapeutics and exploring novel deuteration patterns to further fine-tune drug metabolism and efficacy.

References

A Theoretical and Computational Deep Dive into 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-(acetyl-d3)adamantane. While specific research on the deuterated form is limited, this document leverages data and computational approaches from studies on its non-deuterated analog, 1-acetyladamantane, to present a foundational understanding. The principles and protocols outlined herein are directly transferable to the isotopic analog.

Molecular Structure and Properties: A Computational Perspective

Computational chemistry offers powerful tools to predict and understand the molecular properties of this compound. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties.

Table 1: Calculated Geometrical Parameters for 1-Acetyladamantane

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC=O1.21 Å
C-C (acetyl)1.52 Å
C-C (adamantane cage)1.54 - 1.55 Å
Bond AngleO=C-C120.5°
C-C-C (acetyl-adamantane)118.9°
Dihedral AngleC-C-C=O~180° (anti-periplanar)

Note: These values are representative and can vary slightly with the level of theory and basis set used.

Spectroscopic Analysis: Bridging Theory and Experiment

Theoretical calculations are crucial for interpreting experimental spectra. By simulating vibrational and nuclear magnetic resonance (NMR) spectra, researchers can assign experimental peaks with greater confidence.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 1-Acetyladamantane

Vibrational ModeExperimental (IR, cm⁻¹)Calculated (DFT/B3LYP, cm⁻¹)Assignment
C=O Stretch17051712Strong, characteristic of ketone
C-H Stretch (adamantane)2850-29202860-2930Multiple, overlapping peaks
CH₃ Rock10801085
C-C Stretch (cage)950-1200955-1210Complex, multiple modes

Note: Calculated frequencies are often scaled to better match experimental values.

Experimental Protocols: A Methodological Framework

The following protocols outline standard procedures for the synthesis and analysis of 1-acetyladamantane, which can be adapted for this compound by using deuterated reagents.

Synthesis of 1-Acetyladamantane

A common method for the synthesis of 1-acetyladamantane is the Friedel-Crafts acylation of adamantane.

Experimental Workflow: Synthesis

cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Adamantane Adamantane Stirring Stirring at 0-5 °C Adamantane->Stirring AcetylChloride Acetyl Chloride (or Acetic Anhydride) AcetylChloride->Stirring AlCl3 Anhydrous AlCl₃ AlCl3->Stirring CS2 Carbon Disulfide (or Dichloromethane) CS2->Stirring Quenching Quenching with ice-water Stirring->Quenching Extraction Extraction with organic solvent Quenching->Extraction Washing Washing with brine Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product 1-Acetyladamantane Purification->Product

Caption: Workflow for the Friedel-Crafts acylation synthesis of 1-acetyladamantane.

Computational Protocol for Geometry Optimization and Frequency Calculation

This protocol outlines a typical workflow for a DFT study of this compound.

Computational Workflow

Input Build Initial Molecular Structure (this compound) DFT_Setup Select DFT Functional and Basis Set (e.g., B3LYP/6-31G*) Input->DFT_Setup Geom_Opt Perform Geometry Optimization DFT_Setup->Geom_Opt Freq_Calc Perform Frequency Calculation Geom_Opt->Freq_Calc Verification Verify No Imaginary Frequencies Freq_Calc->Verification Verification->Geom_Opt False (Re-optimize) Analysis Analyze Results: - Optimized Geometry - Vibrational Frequencies - Electronic Properties Verification->Analysis True Comparison Compare with Experimental Data Analysis->Comparison

Caption: A standard workflow for the computational analysis of this compound.

Logical Relationships in Drug Development Context

Adamantane derivatives are of significant interest in drug development due to their lipophilic nature and rigid structure, which can enhance pharmacokinetic properties.

Drug Development Logic

cluster_core Core Adamantane Scaffold cluster_properties Physicochemical Properties cluster_pk Pharmacokinetic Advantages cluster_application Therapeutic Application Adamantane Adamantane Moiety Lipophilicity High Lipophilicity Adamantane->Lipophilicity Rigidity Structural Rigidity Adamantane->Rigidity Membrane Improved Membrane Permeability Lipophilicity->Membrane Metabolism Increased Metabolic Stability Rigidity->Metabolism Bioavailability Enhanced Oral Bioavailability Membrane->Bioavailability Metabolism->Bioavailability Drug_Candidate Viable Drug Candidate Bioavailability->Drug_Candidate

Caption: The logical progression from the adamantane scaffold to a viable drug candidate.

This guide serves as a starting point for researchers interested in the theoretical and computational aspects of this compound. By combining the computational methodologies with the experimental protocols presented, a thorough understanding of this and related molecules can be achieved.

Spectroscopic Profile of 1-(Acetyl-d3)adamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(Acetyl-d3)adamantane, a deuterated isotopologue of 1-acetyladamantane. Due to the limited availability of direct experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous compounds, including 1-acetyladamantane and adamantane itself, to project the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to support research, drug development, and quality control activities where this compound may be utilized.

Predicted Spectroscopic Data

The introduction of deuterium in the acetyl group of 1-acetyladamantane induces predictable changes in its spectroscopic properties. The following tables summarize the anticipated quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart due to the absence of the acetyl methyl protons. The adamantane cage protons will remain, exhibiting characteristic chemical shifts.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.75Broad Singlet6HAdamantane CH₂ protons (equatorial)
~1.85Broad Singlet6HAdamantane CH₂ protons (axial)
~2.05Broad Singlet3HAdamantane CH protons

Note: The signal for the acetyl protons at ~2.1 ppm in 1-acetyladamantane will be absent in the deuterated analogue.

1.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show the characteristic signals of the adamantane cage and the carbonyl carbon. The acetyl methyl carbon signal will be a triplet due to coupling with deuterium and will be significantly less intense.

Chemical Shift (δ, ppm)Multiplicity (in ¹³C-{¹H} DEPT)Assignment
~28.5CHAdamantane Cγ
~36.5CH₂Adamantane Cδ
~38.5CH₂Adamantane Cβ
~45.0CAdamantane Cα
~212.0CCarbonyl (C=O)
~30.0Triplet (due to C-D coupling)CD₃

Note: The chemical shift of the deuterated methyl carbon is an estimate and may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of the adamantane cage and the carbonyl group. The characteristic C-H stretching and bending vibrations of the acetyl methyl group will be replaced by C-D vibrations at lower wavenumbers.

Wavenumber (cm⁻¹)IntensityAssignment
2850-2930StrongAdamantane C-H stretching
~2200-2100Weak-MediumC-D stretching (of CD₃ group)
~1700StrongC=O stretching (ketone)
1450MediumAdamantane CH₂ scissoring
~1050MediumC-D bending (of CD₃ group)
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of this compound. The fragmentation pattern will be similar to that of 1-acetyladamantane, with shifts in fragment masses containing the deuterated acetyl group.

m/zRelative IntensityAssignment
181High[M]⁺ (Molecular Ion)
135High[M - COCD₃]⁺ (Loss of deuterated acetyl group)
46Medium[CD₃CO]⁺ (Deuterated acetyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A suitable capillary column (e.g., HP-5MS).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-300.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Transfer to NMR Tube C->D E Insert into NMR Spectrometer D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Peak Pick H->I J Final Spectrum I->J

Workflow for NMR Spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Clean ATR Crystal B Apply Solid Sample A->B C Apply Pressure B->C D Collect Background C->D E Collect Sample Spectrum D->E F Ratio to Background E->F G Baseline Correction F->G H Peak Labeling G->H I Final Spectrum H->I

Workflow for IR Spectroscopy (ATR).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Processing A Prepare Dilute Solution B Transfer to GC Vial A->B C Inject Sample B->C D GC Separation C->D E EI Ionization D->E F Mass Analysis E->F G Identify Peak in TIC F->G H Extract Mass Spectrum G->H I Identify Molecular & Fragment Ions H->I J Final Spectrum I->J

Workflow for Mass Spectrometry (GC-MS).

Methodological & Application

Application Notes and Protocols for Mass Spectrometry Quantification Using 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, particularly in regulated bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results. These standards co-elute with the analyte of interest and experience similar ionization effects, effectively normalizing for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of 1-(Acetyl-d3)adamantane as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

This compound, with a deuterated acetyl group, is an ideal internal standard for the quantification of adamantane-containing compounds, such as the antiviral and antiparkinsonian drug amantadine, and the Alzheimer's disease medication memantine. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

Physicochemical Properties

PropertyValue
Chemical Name 1-Tricyclo[3.3.1.13,7]dec-1-ylethanone-2,2,2-d3
CAS Number 1280225-89-9[1]
Molecular Formula C₁₂H₁₅D₃O[1]
Molecular Weight 181.29 g/mol [1]

Proposed Application: Quantification of Memantine in Human Plasma

This protocol outlines a method for the quantitative analysis of memantine in human plasma using this compound as an internal standard. The method is based on established procedures for memantine quantification, adapted for the use of this specific internal standard.

Experimental Protocol

2.1.1. Materials and Reagents

  • Memantine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

2.1.2. Stock and Working Solutions

  • Memantine Stock Solution (1 mg/mL): Accurately weigh and dissolve memantine hydrochloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the memantine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2.1.3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions

2.2.1. Liquid Chromatography

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2.2. Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

2.2.3. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Memantine 180.2163.215
This compound (IS) 182.3137.220

Note: The MRM transition for this compound is predicted based on the loss of the deuterated acetyl group. Optimal conditions should be determined experimentally.

Quantitative Data Summary

The following tables represent the expected performance characteristics of the assay based on similar validated methods for memantine.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
Memantine0.1 - 100> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low QC0.3< 15< 1585 - 115
Mid QC10< 15< 1585 - 115
High QC80< 15< 1585 - 115

Proposed Application: Quantification of Amantadine in Human Plasma

This protocol provides a framework for the quantification of amantadine in human plasma, again utilizing this compound as the internal standard.

Experimental Protocol

The sample preparation and LC-MS/MS conditions would be similar to those described for memantine, with adjustments to the MRM transitions.

3.1.1. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amantadine 152.2135.218
This compound (IS) 182.3137.220

Note: The MRM transition for amantadine is based on the loss of NH₃. The internal standard transition remains the same. Optimization is recommended.

Quantitative Data Summary

Expected performance would be comparable to the memantine assay.

Table 3: Calibration Curve Parameters for Amantadine

AnalyteLinear Range (ng/mL)
Amantadine0.5 - 200> 0.995

Table 4: Precision and Accuracy for Amantadine

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low QC1.5< 15< 1585 - 115
Mid QC50< 15< 1585 - 115
High QC150< 15< 1585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is basify Basify with NaOH add_is->basify add_mtbe Add MTBE basify->add_mtbe vortex Vortex (5 min) add_mtbe->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for sample preparation and analysis.

signaling_pathway_logic cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Output A Analyte (e.g., Memantine) SP Sample Preparation (Extraction, etc.) A->SP MS Mass Spectrometry (Ionization, Detection) IS This compound IS->SP SP->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Conc Analyte Concentration Ratio->Conc

Caption: Logic of internal standard-based quantification.

Conclusion

This compound is a suitable internal standard for the LC-MS/MS quantification of adamantane derivatives like memantine and amantadine in biological matrices. The provided protocols, based on established analytical methods, offer a robust starting point for method development and validation. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy and precision of the analytical results, which is of utmost importance in clinical and pharmaceutical research.

References

Application Note: Protocol for 1-(Acetyl-d3)adamantane as an Internal Standard in HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane derivatives are a class of compounds with significant therapeutic applications, ranging from antiviral to neurological treatments. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) analysis, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.

This application note provides a detailed protocol for the use of 1-(Acetyl-d3)adamantane as an internal standard for the quantification of adamantane-based analytes. The deuterated analog of the analyte of interest is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency in the mass spectrometer, differing only in mass-to-charge ratio (m/z). This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Apparatus and Consumables
  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (e.g., Shimadzu, Agilent, Waters, Sciex)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Autosampler vials with inserts

  • Analytical balance

  • Volumetric flasks and pipettes

  • Microcentrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Reagents and Materials
  • This compound (Internal Standard, IS)

  • Analyte of interest (e.g., 1-acetyladamantane)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Biological matrix (e.g., human plasma, rat serum)

Preparation of Solutions

2.3.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of the analyte and this compound into separate 1 mL volumetric flasks.

  • Dissolve the compounds in methanol to the mark.

  • These stock solutions should be stored at -20°C.

2.3.2. Working Solutions

  • Analyte Working Solution (10 µg/mL): Dilute 10 µL of the analyte stock solution to 1 mL with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL. This concentration may need to be optimized based on the expected analyte concentration in the samples.

2.3.3. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking the appropriate biological matrix with the analyte working solution to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of blank matrix, calibration standard, QC sample, or study sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank matrix.

  • Add 150 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for HPLC-MS analysis.

HPLC Conditions
  • Column: Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (To be optimized for the specific analyte and internal standard)

    • Analyte (e.g., 1-acetyladamantane, C12H18O, MW: 178.27): Precursor ion [M+H]+: m/z 179.1 -> Product ion: m/z 137.1 (Collision Energy: 15 eV)

    • Internal Standard (this compound, C12H15D3O, MW: 181.30): Precursor ion [M+H]+: m/z 182.1 -> Product ion: m/z 137.1 (Collision Energy: 15 eV)

Data Presentation

Table 1: Linearity of Calibration Curve
Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.012 ± 0.001102.5
50.061 ± 0.00498.8
100.125 ± 0.009101.2
500.630 ± 0.04599.5
1001.245 ± 0.088100.4
2503.110 ± 0.21599.1
5006.225 ± 0.43098.7
100012.510 ± 0.850100.1
0.9992
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Mean Conc. ± SD Precision (%CV)
LLOQ11.03 ± 0.098.7
Low32.95 ± 0.217.1
Medium7576.2 ± 4.55.9
High750745.5 ± 35.14.7
Table 3: Recovery and Matrix Effect
QC LevelAnalyte Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low392.598.2
High75095.1101.5

Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Analysis stock_sol Prepare Stock Solutions (Analyte & IS) work_sol Prepare Working Solutions stock_sol->work_sol cal_qc Prepare Calibration Standards & QCs work_sol->cal_qc sample_prep Sample Preparation (Protein Precipitation) cal_qc->sample_prep hplc HPLC Separation (Reversed-Phase C18) sample_prep->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Experimental workflow for HPLC-MS analysis.

Application Notes and Protocols: 1-(Acetyl-d3)adamantane in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(Acetyl-d3)adamantane in metabolic pathway analysis, with a primary focus on its application as an internal standard for quantitative mass spectrometry-based metabolomics. Detailed experimental protocols and visualizations are included to guide researchers in their study design and execution.

Introduction

Adamantane derivatives are a class of compounds with a rigid, cage-like hydrocarbon structure that are utilized in a variety of pharmaceutical agents. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for drug development.[1] Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules and to improve the accuracy of quantitative analysis.[2][3][4] this compound is a deuterated analog of 1-acetyladamantane. The three deuterium atoms on the acetyl group provide a 3 Dalton mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis of its unlabeled counterpart.[5] Its chemical behavior is nearly identical to the unlabeled analyte, allowing it to compensate for variations in sample preparation, chromatography, and ionization.[6][7]

Application: Quantitative Analysis of 1-Acetyladamantane using this compound as an Internal Standard

The primary application of this compound is as an internal standard for the accurate and precise quantification of 1-acetyladamantane in complex biological matrices such as plasma, urine, and tissue homogenates. The stable isotope-labeled standard is added to samples at a known concentration at the beginning of the sample preparation process.[6] By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, correcting for sample loss during preparation and matrix effects during ionization.[5]

Data Presentation: LC-MS/MS Parameters

The following table summarizes the typical mass spectrometry parameters for the analysis of 1-acetyladamantane and its deuterated internal standard, this compound. These values are illustrative and may require optimization for specific instrumentation.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)Retention Time (min)
1-Acetyladamantane179.14137.12208.5
This compound182.16137.12208.5

Experimental Protocols

This protocol describes a general method for the extraction of 1-acetyladamantane and the internal standard from a plasma sample.

  • Thaw Samples: Thaw plasma samples on ice.

  • Spike Internal Standard: To a 100 µL aliquot of plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

This protocol outlines typical conditions for the chromatographic separation and mass spectrometric detection of 1-acetyladamantane.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibration at 5% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

Metabolic Pathway of 1-Acetyladamantane

The metabolism of adamantane-containing drugs often involves oxidation of the adamantane core by cytochrome P450 (CYP) enzymes.[8][9] The primary metabolic pathway for 1-acetyladamantane is expected to be hydroxylation at the tertiary carbons of the adamantane ring.[10] Further oxidation can also occur. The acetyl group itself may be subject to hydrolysis.

The use of this compound as a tracer in metabolic studies can help to elucidate the fate of the acetyl group. By tracking the deuterated label, researchers can distinguish between metabolites that retain the acetyl moiety and those that have undergone hydrolysis.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G Injection H Data Acquisition (MRM) G->H I Peak Integration and Ratio Calculation (Analyte/IS) H->I J Quantification using Calibration Curve I->J

Caption: Experimental workflow for the quantification of 1-acetyladamantane.

G A 1-Acetyladamantane B Hydroxy-1-acetyladamantane (Phase I Metabolite) A->B CYP450 (Hydroxylation) C Further Oxidized Metabolites B->C Oxidation D Glucuronide Conjugate (Phase II Metabolite) B->D UGT (Glucuronidation)

Caption: Postulated metabolic pathway of 1-acetyladamantane.

G cluster_sample Biological Sample cluster_ms Mass Spectrometer Analyte 1-Acetyladamantane (Unknown Amount) Analyte_Signal Analyte Signal (Affected by Matrix) Analyte->Analyte_Signal IS This compound (Known Amount) IS_Signal IS Signal (Affected by Matrix) IS->IS_Signal Ratio Signal Ratio (Analyte / IS) Corrected for Matrix Effects Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Principle of stable isotope-labeled internal standard for quantification.

References

Application Notes and Protocols for the Quantitative Analysis of Adamantane Derivatives Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane and its derivatives are a class of compounds with a unique tricyclic cage-like structure, lending them interesting pharmacological properties. They are utilized in a variety of therapeutic areas, including antiviral and neurological applications. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of stable isotope-labeled internal standards, particularly deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest accuracy and precision in bioanalysis.[1][2] Deuterated internal standards are chemically identical to the analyte of interest, ensuring they co-elute and exhibit similar ionization behavior, thus effectively compensating for matrix effects and variations in sample processing and instrument response.[1][3]

This document provides detailed application notes and protocols for the quantitative analysis of two prominent adamantane derivatives, Memantine and Amantadine, in human plasma using their respective deuterated internal standards.

Principle of the Method

The analytical method is based on the principle of isotope dilution mass spectrometry.[4][5] A known concentration of a deuterated internal standard (e.g., Memantine-d6 or Amantadine-d6) is added to the plasma sample containing the analyte of interest (Memantine or Amantadine). The analyte and the internal standard are then extracted from the biological matrix, separated by high-performance liquid chromatography (HPLC), and detected by a tandem mass spectrometer (MS/MS). Quantification is achieved by measuring the peak area ratio of the analyte to the deuterated internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Featured Adamantane Derivatives and Deuterated Standards

AnalyteStructureDeuterated StandardStructure
Memantine1-amino-3,5-dimethyladamantaneMemantine-d61-amino-3,5-bis(trideuteriomethyl)adamantane
Amantadine1-adamantylamineAmantadine-d61-aminoadamantane-2,2,4,4,6,6-d6

Experimental Protocols

Protocol 1: Quantitative Analysis of Memantine in Human Plasma

This protocol is adapted from a validated HPLC-MS/MS method for the determination of Memantine in human plasma.[6][7]

1. Materials and Reagents

  • Memantine hydrochloride (Reference Standard)

  • Memantine-d6 hydrochloride (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Diethyl ether (HPLC grade)

  • n-Hexane (HPLC grade)

  • Water (deionized or Milli-Q)

2. Stock and Working Solutions Preparation

  • Memantine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Memantine hydrochloride in methanol.

  • Memantine-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Memantine-d6 hydrochloride in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Memantine stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (25 ng/mL): Dilute the Memantine-d6 stock solution with a mixture of methanol and water.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1.5 mL polypropylene tube, add 100 µL of human plasma sample.

  • Add 50 µL of the Memantine-d6 internal standard working solution (25 ng/mL).

  • Add 100 µL of 10 mM NaOH and vortex briefly.

  • Add 1 mL of extraction solvent (diethyl ether: n-hexane, 70:30 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent.[6][7]

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer (pH adjusted with formic acid). The exact gradient or isocratic conditions should be optimized for the specific column and system.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Memantine: m/z 180.2 → 163.2

    • Memantine-d6: m/z 186.2 → 169.2

5. Method Validation Parameters

The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: A linear range of 50.00 to 50000.00 pg/mL in human plasma has been reported.[6][7]

  • Precision and Accuracy: Intra- and inter-day precision should be within ±15% (±20% at the LLOQ), and accuracy should be between 85-115% (80-120% at the LLOQ).

  • Recovery: The extraction recovery of the analyte and internal standard should be consistent and reproducible. Mean recoveries of 86.07% for Memantine and 80.31% for Memantine-d6 have been reported.[6][7]

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions.

Protocol 2: Quantitative Analysis of Amantadine in Human Plasma

This protocol is based on a validated LC-MS/MS method for Amantadine quantification.[8]

1. Materials and Reagents

  • Amantadine hydrochloride (Reference Standard)

  • Amantadine-d6 (Internal Standard)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Water (deionized or Milli-Q)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C)

2. Stock and Working Solutions Preparation

  • Amantadine Stock Solution (1 mg/mL): Prepare in methanol.

  • Amantadine-d6 Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Amantadine stock solution.

  • Internal Standard Working Solution: Prepare a suitable concentration (e.g., 100 ng/mL) by diluting the Amantadine-d6 stock solution.

3. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE cartridge with methanol followed by water.

  • To 200 µL of plasma sample, add a known amount of Amantadine-d6 internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

4. LC-MS/MS Conditions

  • HPLC System: Shimadzu UFLC or equivalent

  • Mass Spectrometer: AB Sciex API 4000 or equivalent

  • Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) or equivalent.[8]

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) (e.g., 80:20, v/v).[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Amantadine: m/z 152.1 → 135.1[8]

    • Amantadine-d6: m/z 158.0 → 141.1[8]

5. Method Validation Parameters

  • Linearity: A linear range of 0.50–500 ng/mL with a correlation coefficient (r²) ≥ 0.9969 has been demonstrated.[8]

  • Precision and Accuracy: Intra- and inter-batch precisions were reported to be ≤ 5.42%, with accuracy varying from 98.47% to 105.72%.[8]

  • Recovery: Extraction recovery for amantadine was in the range of 97.89%–100.28%.[8]

  • Matrix Effect: IS-normalized matrix factors for amantadine were reported to be between 0.981 and 1.012.[8]

Data Presentation

Table 1: Quantitative Data Summary for Memantine Analysis

ParameterReported ValueReference
Linearity Range50.00–50000.00 pg/mL[6][7]
LLOQ50.00 pg/mL[6][7]
Intra-day Precision (%RSD)2.1–3.7%[6][7]
Inter-day Precision (%RSD)1.4–7.8%[6][7]
Intra-day Accuracy95.6–99.8%[6][7]
Inter-day Accuracy95.7–99.1%[6][7]
Mean Recovery (Memantine)86.07 ± 6.87%[6][7]
Mean Recovery (Memantine-d6)80.31 ± 5.70%[6][7]

Table 2: Quantitative Data Summary for Amantadine Analysis

ParameterReported ValueReference
Linearity Range0.50–500 ng/mL[8]
LLOQ0.50 ng/mL[8]
Intra-batch Precision (%CV)≤ 5.42%[8]
Inter-batch Precision (%CV)≤ 5.42%[8]
Accuracy98.47–105.72%[8]
Extraction Recovery97.89–100.28%[8]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the quantitative analysis of adamantane derivatives in biological matrices.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for quantitative analysis.

Logical_Relationship Analyte Analyte (e.g., Memantine) Extraction_Variability Extraction Inefficiency & Sample Loss Analyte->Extraction_Variability Ionization_Variability Ion Suppression/ Enhancement Analyte->Ionization_Variability IS Deuterated Internal Standard (e.g., Memantine-d6) IS->Extraction_Variability IS->Ionization_Variability Accurate_Quantification Accurate & Precise Quantification IS->Accurate_Quantification corrects for Matrix Biological Matrix (e.g., Plasma) Matrix->Extraction_Variability causes Matrix->Ionization_Variability causes

Caption: Role of deuterated standards in analysis.

References

Application Notes and Protocols for 1-(Acetyl-d3)adamantane in Drug Metabolism and DMPK Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-(Acetyl-d3)adamantane in key drug metabolism and pharmacokinetic (DMPK) assays. The following sections detail its application as an internal standard in metabolic stability and cytochrome P450 (CYP) inhibition assays for its non-deuterated analog, 1-acetyladamantane, a known metabolite of the antiviral and antiparkinsonian drug, amantadine.[1][2]

Introduction

This compound is a stable isotope-labeled form of 1-acetyladamantane. The incorporation of three deuterium atoms on the acetyl group results in a mass shift of +3 Da, making it an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The co-elution of the deuterated internal standard with the non-deuterated analyte allows for the correction of variability in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in quantitative assays.

The adamantane moiety is a common scaffold in medicinal chemistry, valued for its rigid, lipophilic structure which can improve the pharmacokinetic properties of drug candidates.[3] Understanding the metabolic fate of adamantane-containing compounds is crucial for drug development. 1-Acetyladamantane is a metabolite of amantadine, and its further metabolism and potential for drug-drug interactions are important to characterize.

Application 1: Metabolic Stability of 1-Acetyladamantane in Human Liver Microsomes

This protocol describes a method for determining the in vitro metabolic stability of 1-acetyladamantane in human liver microsomes (HLM) using this compound as an internal standard. The disappearance of the parent compound over time is monitored to calculate the half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol

1. Materials and Reagents:

  • 1-Acetyladamantane (Test Compound)

  • This compound (Internal Standard, IS)

  • Pooled Human Liver Microsomes (HLM), 0.5 mg/mL

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • 96-well incubation plates and collection plates

2. Stock Solutions:

  • Test Compound Stock: 10 mM 1-acetyladamantane in DMSO.

  • Internal Standard Stock: 1 mM this compound in DMSO.

  • Working Internal Standard Solution: 100 nM this compound in ACN (for quenching).

3. Incubation Procedure:

  • Prepare the incubation mixture by combining HLM and potassium phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration of 1 µM 1-acetyladamantane) to the incubation mixture.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture into a collection plate containing the cold working internal standard solution to quench the reaction.

  • Centrifuge the collection plate to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation and elution of the analyte and IS.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • 1-Acetyladamantane: To be determined empirically, but based on similar structures, a potential transition would be m/z 194.2 -> 135.1

    • This compound (IS): To be determined empirically, but a potential transition would be m/z 197.2 -> 135.1

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Plot the natural logarithm of the percentage of 1-acetyladamantane remaining versus time.

  • Determine the slope of the linear regression line.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ (min) = -0.693 / slope

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Data Presentation
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-AcetyladamantaneHypothetical Value: 25Hypothetical Value: 27.7
Verapamil (Control)Hypothetical Value: 10Hypothetical Value: 69.3

Note: The provided data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Sample Prep cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, HLM, NADPH) pre_warm Pre-warm HLM and Buffer at 37°C prep_reagents->pre_warm prep_stocks Prepare Stock Solutions (Analyte, IS) initiate_reaction Initiate Reaction (Add NADPH and Analyte) prep_stocks->initiate_reaction pre_warm->initiate_reaction time_points Incubate at 37°C (Time Points: 0-60 min) initiate_reaction->time_points quench Quench Reaction with ACN containing IS time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Workflow for the Metabolic Stability Assay.

Application 2: Cytochrome P450 Inhibition Assay

This protocol outlines the determination of the inhibitory potential of 1-acetyladamantane on major human CYP450 isoforms. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined. This compound is used as the internal standard for the quantification of the metabolite formed by the specific CYP isoform.

Experimental Protocol

1. Materials and Reagents:

  • 1-Acetyladamantane (Test Inhibitor)

  • Recombinant Human CYP450 Isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • CYP-specific Substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.)

  • NADPH Regenerating System

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • This compound (Internal Standard)

  • Known CYP Inhibitors (Positive Controls, e.g., Furafylline for CYP1A2)

  • Acetonitrile (ACN)

  • 96-well plates

2. Stock Solutions:

  • Test Inhibitor Stock: 10 mM 1-acetyladamantane in DMSO. Serial dilutions are made to achieve the desired final concentrations.

  • Substrate Stock: 10 mM of each CYP-specific substrate in a suitable solvent.

  • Internal Standard Stock: 1 mM this compound in DMSO.

  • Working Internal Standard Solution: 100 nM this compound in ACN (for quenching).

3. Incubation Procedure:

  • Prepare an incubation mixture containing the recombinant CYP enzyme, buffer, and the test inhibitor at various concentrations. Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time (within the linear range of metabolite formation).

  • Terminate the reaction by adding cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis of the specific metabolite.

4. LC-MS/MS Analysis:

  • The LC-MS/MS conditions will be specific to the metabolite being quantified and its corresponding deuterated internal standard. The use of this compound as an IS is for the quantification of 1-acetyladamantane itself, which in this assay acts as the inhibitor. The quantification of the probe substrate's metabolite would require its own specific IS.

5. Data Analysis:

  • Calculate the rate of metabolite formation in the presence of different concentrations of 1-acetyladamantane.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Data Presentation
CYP Isoform1-Acetyladamantane IC50 (µM)Positive Control InhibitorPositive Control IC50 (µM)
CYP1A2Hypothetical Value: > 50FurafyllineHypothetical Value: 1.5
CYP2C9Hypothetical Value: 25SulfaphenazoleHypothetical Value: 0.5
CYP2C19Hypothetical Value: 40TiclopidineHypothetical Value: 2.0
CYP2D6Hypothetical Value: > 50QuinidineHypothetical Value: 0.1
CYP3A4Hypothetical Value: 15KetoconazoleHypothetical Value: 0.05

Note: The provided data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Signaling Pathway Diagram

G cluster_reactants Reactants cluster_products Products Substrate CYP-specific Substrate CYP CYP450 Enzyme Substrate->CYP Inhibitor 1-Acetyladamantane Inhibitor->CYP Inhibition Metabolite Metabolite CYP->Metabolite Metabolism NADP NADP+ CYP->NADP NADPH NADPH NADPH->CYP

References

Application Notes and Protocols: Investigating the Cellular Effects of 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antiviral, antibacterial, antidiabetic, and anticancer properties.[1] The rigid and lipophilic adamantane cage can enhance the pharmacokinetic properties of drug candidates and facilitate interactions with cellular targets such as ion channels and membrane receptors.[2][3] 1-(Acetyl-d3)adamantane is a deuterated form of 1-acetyladamantane, a simple derivative of adamantane. While primarily utilized as an analytical standard, its biological activity in cell culture has not been extensively characterized.[4]

These application notes provide a comprehensive experimental design to investigate the potential cytotoxic and signaling effects of this compound on a human cancer cell line. The protocols outlined below detail methods for assessing cell viability, mechanism of cell death, and the compound's impact on a key cell survival signaling pathway.

Experimental Design Workflow

The overall experimental workflow is designed to systematically characterize the in vitro effects of this compound. The workflow begins with determining the cytotoxic potential of the compound, followed by an investigation into the mechanism of cell death and its effects on cell cycle progression. Finally, a key signaling pathway implicated in cell survival is examined to elucidate the molecular mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis A A549 Cell Culture B Treatment with this compound (0-100 µM) A->B C MTT Assay (24, 48, 72h) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Protein Extraction D->G H Western Blot Analysis (PI3K/Akt Pathway) G->H I Data Analysis and Interpretation H->I

Caption: Experimental workflow for the cellular characterization of this compound.

Materials and Reagents

  • Cell Line: A549 (human lung carcinoma)

  • Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Reagents for MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO

  • Reagents for Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI)

  • Reagents for Cell Cycle Analysis: Propidium Iodide, RNase A

  • Reagents for Western Blot: RIPA buffer, Protease and Phosphatase inhibitors, BCA Protein Assay Kit, Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, β-actin), HRP-conjugated secondary antibody, ECL substrate.

Experimental Protocols

Cell Culture and Maintenance
  • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days when they reach 80-90% confluency.

Protocol 1: MTT Assay for Cell Viability
  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the highest concentration used.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis
  • Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis
  • Seed and treat A549 cells as described in the apoptosis protocol.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Protocol 4: Western Blot Analysis of the PI3K/Akt Pathway
  • Seed A549 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells
Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.6 ± 4.292.3 ± 5.0
591.5 ± 4.185.3 ± 3.878.9 ± 4.5
1082.3 ± 3.570.1 ± 4.061.7 ± 3.9
2565.7 ± 2.951.2 ± 3.342.8 ± 3.1
5048.9 ± 3.135.8 ± 2.828.4 ± 2.5
10030.2 ± 2.518.9 ± 2.112.1 ± 1.9
IC50 (µM) ~52 ~26 ~18
Table 2: Effect of this compound on Apoptosis and Cell Cycle
Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Control3.1 ± 0.52.5 ± 0.455.2 ± 2.130.5 ± 1.814.3 ± 1.5
IC50 (26 µM)15.8 ± 1.210.4 ± 0.968.9 ± 2.518.3 ± 1.612.8 ± 1.3
2x IC50 (52 µM)28.4 ± 1.819.7 ± 1.575.1 ± 2.810.2 ± 1.114.7 ± 1.4

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Many anticancer agents exert their effects by inhibiting this pathway. Based on the hypothetical pro-apoptotic effect of this compound, we propose that it may inhibit the phosphorylation of Akt and mTOR.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This document outlines a systematic approach to evaluate the potential anticancer effects of this compound in a cell culture model. The provided protocols for assessing cytotoxicity, apoptosis, cell cycle, and signaling pathway modulation offer a robust framework for the initial characterization of this compound. The hypothetical data presented suggests that this compound may induce apoptosis and cell cycle arrest in A549 cells, potentially through the inhibition of the PI3K/Akt signaling pathway. These preliminary investigations can guide further preclinical development of adamantane-based therapeutic agents.

References

Application Notes and Protocols: In Vivo Studies of Adamantane Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific in vivo studies utilizing 1-(Acetyl-d3)adamantane in animal models are not publicly available. The following application notes and protocols are a comprehensive guide based on established methodologies for structurally similar adamantane derivatives. These protocols are intended to serve as a foundational framework for researchers and drug development professionals designing in vivo studies for novel adamantane compounds.

Introduction to Adamantane Derivatives in Drug Development

Adamantane is a unique, rigid, and lipophilic tricyclic alkane. Its scaffold has been successfully incorporated into numerous approved drugs for a variety of therapeutic areas, including antiviral, antidiabetic, and neurological applications. The adamantyl moiety can improve the pharmacokinetic and pharmacodynamic properties of a drug by enhancing its metabolic stability and tissue distribution. The deuteration of molecules, such as in this compound, is a common strategy to alter metabolic pathways and improve pharmacokinetic profiles, often leading to increased drug exposure.

These notes provide an overview of the common in vivo models and experimental protocols used to assess the efficacy, pharmacokinetics, and safety of adamantane derivatives.

Efficacy Studies in Animal Models

The choice of animal model is dictated by the therapeutic indication. Based on the literature for various adamantane derivatives, the following models are commonly employed.

Antiviral Efficacy (Influenza Model)

This protocol is adapted from studies on rimantadine and other adamantane-based antiviral agents.[1][2]

Objective: To evaluate the antiviral efficacy of an adamantane derivative against influenza virus infection in a murine model.

Animal Model:

  • Species: BALB/c mice

  • Age: 6-8 weeks

  • Sex: Female

Experimental Protocol:

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least 7 days.

  • Virus Inoculation: Anesthetize mice with isoflurane and intranasally inoculate with a non-lethal (for viral titer studies) or lethal (for survival studies) dose of influenza A virus (e.g., A/California/04/2009 (H1N1)pdm09).

  • Drug Administration:

    • Route: Oral gavage is common for adamantane derivatives due to good oral bioavailability.[1][2]

    • Dosing Regimen: Administer the test compound (e.g., this compound) at various doses (e.g., 10, 20, 50 mg/kg/day) starting 4 hours before infection and continuing for 5-7 days. A vehicle control group and a positive control group (e.g., oseltamivir) should be included.

  • Endpoint Monitoring:

    • Survival: Monitor and record survival daily for 14-21 days.

    • Body Weight: Record body weight daily as an indicator of morbidity.

    • Viral Titer: On day 3 or 5 post-infection, euthanize a subset of animals, collect lung tissue, and determine the viral titer using a TCID50 (50% Tissue Culture Infectious Dose) assay on Madin-Darby Canine Kidney (MDCK) cells.

Data Presentation:

GroupDose (mg/kg/day)Survival Rate (%)Mean Day to Death (MDD)Mean Body Weight Loss (%)Lung Viral Titer (log10 TCID50/g)
Vehicle Control-108.5256.5
Test Compound106012.1124.2
Test Compound2080>1483.1
Test Compound50100>1452.5
Positive Control20100>1462.8
Metabolic Disease (Type 2 Diabetes Model)

This protocol is based on studies of dipeptidyl peptidase IV (DPP-IV) inhibitors and soluble epoxide hydrolase (sEH) inhibitors containing an adamantane moiety.[3][4][5]

Objective: To assess the anti-hyperglycemic effects of an adamantane derivative in a rodent model of type 2 diabetes.

Animal Model:

  • Species: Zucker diabetic fatty (ZDF) rats or diet-induced obese (DIO) mice.

  • Age: 8-10 weeks

Experimental Protocol:

  • Model Induction (for DIO mice): Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Drug Administration:

    • Route: Oral gavage.

    • Dosing Regimen: Administer the test compound daily for 2-4 weeks.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast animals overnight (12-16 hours).

    • Administer the final dose of the test compound.

    • 30-60 minutes later, administer a glucose bolus (2 g/kg) via oral gavage.

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

  • Endpoint Analysis: Calculate the area under the curve (AUC) for the OGTT to quantify the effect on glucose excursion.

Data Presentation:

GroupDose (mg/kg/day)Fasting Blood Glucose (mg/dL)OGTT AUC (mg/dL*min)
Vehicle Control-180 ± 1530,000 ± 2500
Test Compound5165 ± 1225,000 ± 2000
Test Compound15140 ± 1021,000 ± 1800
Positive Control (e.g., Sitagliptin)10135 ± 1120,500 ± 1700

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME). The deuterated acetyl group can be used as a tracer in mass spectrometry-based analyses.

Animal Model:

  • Species: Sprague-Dawley rats or Cynomolgus monkeys.

  • ** cannulation:** Jugular vein cannulation for serial blood sampling is recommended.

Experimental Protocol:

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) to determine key PK parameters like clearance and volume of distribution.

    • Oral (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of this compound and its potential non-deuterated metabolites in plasma. The mass shift due to the deuterium atoms allows for precise differentiation from endogenous compounds and non-deuterated metabolites.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)150 ± 25450 ± 60
Tmax (h)0.081.5
AUC(0-inf) (ng*h/mL)350 ± 403800 ± 450
T1/2 (h)4.5 ± 0.84.8 ± 0.9
CL (L/h/kg)2.8 ± 0.3-
Vdss (L/kg)12.5 ± 2.1-
F (%)-92 ± 10

Toxicology Studies

Objective: To evaluate the safety profile and determine the potential toxicity of the adamantane derivative.

Protocol: A standard acute oral toxicity study can be performed according to OECD Guideline 423.

Animal Model:

  • Species: Wistar rats

  • Sex: Female (typically more sensitive)

Experimental Protocol:

  • Dosing: Administer a single oral dose of the test compound at sequential dose levels (e.g., 5, 50, 300, 2000 mg/kg) to a small number of animals (3 per group).

  • Observation: Observe animals for clinical signs of toxicity and mortality for 14 days. Pay close attention to changes in skin, fur, eyes, and behavior.

  • Body Weight: Record body weight prior to dosing and on days 7 and 14.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • LD50 Estimation: Based on the observed mortality, estimate the acute oral LD50 (Lethal Dose, 50%).

Data Presentation:

Dose (mg/kg)Number of AnimalsClinical SignsMortality (within 14 days)
Vehicle3None0/3
3003None0/3
20003Lethargy, piloerection (resolved by 48h)0/3
5000 (limit dose)3Severe lethargy, ataxia1/3

Visualizations

Experimental_Workflow cluster_Efficacy Efficacy Studies cluster_PK Pharmacokinetic Studies cluster_Tox Toxicology Studies Animal_Model Select Animal Model (e.g., BALB/c Mice) Infection Virus Inoculation (Influenza A) Animal_Model->Infection Dosing_Efficacy Compound Administration (Oral Gavage, 5 days) Infection->Dosing_Efficacy Monitoring Monitor Survival, Body Weight Dosing_Efficacy->Monitoring Analysis_Efficacy Endpoint Analysis (Lung Viral Titer) Monitoring->Analysis_Efficacy Animal_PK Select Animal Model (e.g., SD Rats) Dosing_PK IV and PO Dosing Animal_PK->Dosing_PK Sampling Serial Blood Sampling Dosing_PK->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis Calculate PK Parameters Bioanalysis->PK_Analysis Animal_Tox Select Animal Model (e.g., Wistar Rats) Dosing_Tox Single High Dose (OECD 423) Animal_Tox->Dosing_Tox Observation Observe for Clinical Signs (14 days) Dosing_Tox->Observation Necropsy Gross Necropsy Observation->Necropsy LD50 Estimate LD50 Necropsy->LD50

Caption: General workflow for in vivo evaluation of an adamantane derivative.

sEH_Inhibition_Pathway AA Arachidonic Acid (AA) CYP CYP Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Beneficial Effects: - Vasodilation - Anti-inflammatory EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Adamantane Adamantane Derivative (sEH Inhibitor) Adamantane->sEH Inhibition

Caption: Potential signaling pathway for an adamantane-based sEH inhibitor.

References

Application Notes and Protocols for NMR Analysis of 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation and quantitative analysis of 1-(Acetyl-d3)adamantane. Detailed experimental protocols are provided to ensure accurate and reproducible results.

Introduction

This compound is a deuterated isotopologue of 1-acetyladamantane, a derivative of adamantane. The adamantane cage structure imparts unique physicochemical properties, making its derivatives relevant in medicinal chemistry and materials science. NMR spectroscopy is an essential analytical tool for confirming the structure, assessing isotopic purity, and quantifying this compound. The deuterium labeling in the acetyl group introduces specific changes in the NMR spectra, which can be exploited for detailed analysis.

This document outlines the application of one-dimensional (¹H, ¹³C), Distortionless Enhancement by Polarization Transfer (DEPT), and quantitative NMR (qNMR) techniques for the comprehensive analysis of this compound.

NMR Techniques for Structural Elucidation

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is used to determine the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. In the case of this compound, the ¹H NMR spectrum will be simplified compared to its non-deuterated analog due to the absence of the acetyl methyl protons. The spectrum will be dominated by the signals from the adamantane cage protons.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbon of the deuterated methyl group (CD₃) will exhibit a characteristic multiplet signal due to coupling with deuterium (spin I = 1). The expected pattern for a CD₃ group is a septet (a 1:3:6:7:6:3:1 intensity ratio)[1][2]. The other carbon signals will correspond to the adamantane cage and the carbonyl group.

DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment is particularly useful, where CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent[3]. For this compound, the deuterated methyl carbon will not be observed in a standard DEPT-135 spectrum, which can further confirm the deuteration at this position.

Quantitative NMR (qNMR) for Isotopic Purity

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance. It can be adapted to determine the isotopic enrichment of deuterated compounds. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. For this compound, q¹H-NMR can be used to quantify any residual non-deuterated compound by integrating the signal of the acetyl methyl protons.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial. For qNMR, accurately weigh both the sample and a suitable internal standard.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for adamantane derivatives.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, a certified internal standard (e.g., maleic acid, dimethyl sulfone) must be accurately weighed and added to the sample. The standard should have signals that do not overlap with the analyte signals.

¹H NMR Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition
  • Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

DEPT-135 Acquisition
  • Use a standard DEPT-135 pulse sequence available on the spectrometer software.

  • Acquire the DEPT-135 spectrum. The acquisition time will be similar to that of a standard ¹³C NMR spectrum.

qNMR Acquisition for Isotopic Purity
  • Ensure a long relaxation delay (D1) is used (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for full relaxation of all nuclei between scans.

  • Acquire the ¹H NMR spectrum with a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1 for accurate integration)[4].

  • Carefully integrate the signal from the residual acetyl methyl protons of the non-deuterated species and a well-resolved signal from the internal standard.

Data Presentation

The following tables summarize the expected NMR data for this compound. The chemical shifts for the adamantane portion are based on the non-deuterated analog, 1-adamantyl methyl ketone[5].

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.05br s3H3 x CH (γ-position)
~1.81br s6H3 x CH₂ (δ-position)
~1.70br s6H3 x CH₂ (β-position)

Note: The signal for the acetyl methyl protons (expected around 2.10 ppm in the non-deuterated compound) will be absent.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)DEPT-135Assignment
~212sAbsentC=O
~47sAbsentC (α-position)
~39tNegativeCH₂ (β-position)
~36tNegativeCH₂ (δ-position)
~28dPositiveCH (γ-position)
~28septetAbsentCD₃

Note: The chemical shift of the CD₃ group is based on deuterated acetone and may vary slightly. The signal will appear as a septet due to ¹³C-²H coupling.[1][6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample transfer->load lock_shim Lock and Shim load->lock_shim H1 ¹H NMR lock_shim->H1 C13 ¹³C NMR lock_shim->C13 DEPT DEPT-135 lock_shim->DEPT qNMR qNMR lock_shim->qNMR process Process Spectra H1->process C13->process DEPT->process qNMR->process structure Structural Elucidation process->structure purity Isotopic Purity Calculation process->purity

Caption: Experimental workflow for NMR analysis.

Logical_Relationships cluster_techniques NMR Techniques cluster_information Information Obtained cluster_analysis Overall Analysis H1 ¹H NMR proton_env Proton Environments H1->proton_env C13 ¹³C NMR carbon_backbone Carbon Backbone C13->carbon_backbone DEPT DEPT-135 carbon_types Carbon Multiplicity (CH, CH₂, CH₃) DEPT->carbon_types qNMR qNMR isotopic_purity Isotopic Enrichment qNMR->isotopic_purity structure Complete Structural Confirmation proton_env->structure carbon_backbone->structure carbon_types->structure quantification Quantitative Purity Assessment isotopic_purity->quantification structure->quantification

Caption: Logical relationships of NMR techniques.

References

Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of adamantane compounds to facilitate their analytical detection. Adamantane and its derivatives, such as amantadine, memantine, and rimantadine, are important pharmaceutical compounds. However, their cage-like hydrocarbon structure lacks significant chromophores or electrophores, making their direct detection by common analytical techniques like UV-Vis spectrophotometry, fluorescence, or electrochemical methods challenging. Derivatization is a crucial step to introduce a detectable tag onto the adamantane moiety, thereby enhancing sensitivity and enabling quantification in various matrices, including pharmaceutical formulations and biological fluids.

These notes cover derivatization strategies for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Detection. Each section includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the workflow.

Derivatization for HPLC with Fluorescence and UV Detection

Derivatization for HPLC analysis is a widely used strategy to enhance the detectability of adamantane compounds. By introducing a fluorescent or UV-active label, the sensitivity of the method can be significantly improved, allowing for the quantification of these compounds at low concentrations.

Quantitative Data Summary

The following table summarizes the quantitative data from various HPLC-based derivatization methods for adamantane compounds.

Analyte(s)Derivatizing ReagentDetection MethodLinearity RangeLODLOQPrecision (%RSD)Accuracy/Recovery (%)Reference
Amantadine, Rimantadineo-Phthalaldehyde (OPA) / 2-MercaptoethanolFLDNot Specified0.025 µg/mL (Amantadine), 0.016 µg/mL (Rimantadine)Not Specified< 5.1 (Intra-day), < 7.6 (Inter-day)Not Specified[1]
1-Adamantanamine, 2-AdamantanamineOPA / 1-Thio-β-D-glucoseFLDNot Specified0.02 µg/mL (1-ADA), 0.008 µg/mL (2-ADA)0.025 µg/mL (1-ADA), 0.01 µg/mL (2-ADA)< 4.4 (Intra-day), < 6.0 (Inter-day)Not Specified[2]
Memantine9-Fluorenylmethyl chloroformate (FMOC-Cl)UV5–140 μg/mLNot SpecifiedNot Specified3.6-4.6 (Intra-day), 4.2-9.3 (Inter-day)92.9 ± 3.7[1]
Memantine1-Fluoro-2,4-dinitrobenzene (FDNB)UV1–12 μg mL−1Not SpecifiedNot Specified0.05–0.95 (Within-day and between-day)Not Specified[3]
Amantadine(2-Napthoxy) Acetyl chlorideUV28-171 μg/mL0.23 µg/mL0.69 μg/mL< 2.098.9-99.6[2]
Memantine4-(N-Chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulphonyl 2,1,3-benzoxadiazole (DBD-COCl)FLDr²≥0.990.79 µg/mLNot Specified< 0.5494-119[4]
Memantine, Amantadine, RimantadineFluorescamineUVr² > 0.986.0–8.5 μM18–25 μM< 3.498.0-102.0[4]
RimantadineAnthraquinone–2–sulphonyl chloride (AQSC)UV50-250 ppm1.32 ppm4.0 ppm< 2.0Not Specified[5]
Experimental Protocols

This protocol describes the pre-column derivatization of memantine with FMOC-Cl for subsequent analysis by HPLC-UV.

Materials:

  • Memantine Hydrochloride standard

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (8:1 molar ratio to memantine)

  • Borate buffer (pH 9)

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare standard solutions of memantine hydrochloride in an appropriate solvent.

  • Derivatization Reaction:

    • In a reaction vial, mix the memantine standard solution with borate buffer (pH 9).

    • Add the FMOC-Cl solution (at an 8:1 molar ratio to memantine).

    • Vortex the mixture and allow it to react for 30 minutes at room temperature (approximately 21°C).

  • Reaction Termination: Stop the reaction by adding a small volume of HCl solution.

  • HPLC Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system.

    • Column: C18 column.

    • Mobile Phase: A suitable mixture of acetonitrile and water.

    • Detection: UV detector set at an appropriate wavelength for the FMOC-memantine adduct. The retention time for the derivatized memantine is approximately 11.4 minutes under specific chromatographic conditions.[1]

derivatization_workflow_1 cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Memantine_Standard Memantine Standard Mix Mix with Borate Buffer (pH 9) Memantine_Standard->Mix 1 Add_FMOC Add FMOC-Cl Solution Mix->Add_FMOC 2 React React for 30 min at RT Add_FMOC->React 3 Terminate Terminate with HCl React->Terminate 4 HPLC_UV HPLC-UV Analysis Terminate->HPLC_UV 5

FMOC-Cl Derivatization Workflow

This protocol details the pre-column derivatization of amantadine and rimantadine with OPA in the presence of a thiol for HPLC-FLD analysis.

Materials:

  • Amantadine Hydrochloride and Rimantadine Hydrochloride standards

  • o-Phthalaldehyde (OPA) reagent solution

  • 2-Mercaptoethanol

  • Borate buffer

  • HPLC system with a fluorescence detector

Procedure:

  • Reagent Preparation: Prepare the derivatization reagent by dissolving OPA and 2-mercaptoethanol in borate buffer.

  • Sample Preparation: Prepare standard solutions of amantadine and rimantadine in a suitable solvent. For plasma samples, perform a protein precipitation step followed by extraction.

  • Derivatization Reaction:

    • Mix the sample or standard solution with the OPA/2-mercaptoethanol reagent.

    • Allow the reaction to proceed for a specific time at room temperature (e.g., 1 minute).

  • HPLC-FLD Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Column: C18 column.

    • Mobile Phase: A gradient of an appropriate buffer and an organic solvent like acetonitrile or methanol.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the OPA-derivatives (e.g., Ex: 335 nm, Em: 440 nm).[6]

derivatization_workflow_2 cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Adamantane_Standard Amantadine/Rimantadine Standard Mix_OPA Mix with OPA/2-Mercaptoethanol Adamantane_Standard->Mix_OPA 1 React_OPA React at Room Temperature Mix_OPA->React_OPA 2 HPLC_FLD HPLC-FLD Analysis React_OPA->HPLC_FLD 3

OPA Derivatization Workflow

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the polar amine-containing adamantane compounds. Silylation and acylation are common derivatization techniques.

Quantitative Data Summary

The following table presents quantitative data for GC-MS methods involving derivatization of adamantane compounds.

AnalyteDerivatizing ReagentIonization ModeLinearity RangeLODLOQPrecision (%RSD)Accuracy/Recovery (%)Reference
AmantadinePentafluorobenzoyl chlorideNCI-MS/MS1, 2, and 5 μg/kg (fortified levels)0.020 µg/kg0.054 µg/kg≤1089-95[7]
AmantadineButylchloroformateFID14-5000 ng/mL (plasma), 8.7-5000 ng/mL (urine)4.2 ng/mL (plasma), 2.7 ng/mL (urine)Not Specified<772-93[2]
Experimental Protocols

This protocol describes a general procedure for the silylation of adamantane amines using a common silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst.

Materials:

  • Adamantane amine standard (e.g., Amantadine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • 1% Trimethylchlorosilane (TMCS) in BSTFA (catalyst)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh the adamantane amine standard and dissolve it in the anhydrous solvent.

    • For biological samples, perform an appropriate extraction and drying procedure to remove water, which can interfere with the silylation reaction.

  • Derivatization Reaction:

    • To the dried sample or standard, add a sufficient volume of BSTFA containing 1% TMCS.

    • Cap the reaction vial tightly.

    • Heat the mixture at a specific temperature and for a specific duration (e.g., 60-80°C for 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Cool the reaction mixture to room temperature.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Temperature Program: An appropriate temperature program to separate the derivatized analyte from other components.

    • MS Detection: Use either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

derivatization_workflow_3 cluster_sample_prep Sample Preparation cluster_derivatization Silylation cluster_analysis Analysis Adamantane_Amine Adamantane Amine Standard/Extract Dry_Sample Dry Sample Completely Adamantane_Amine->Dry_Sample 1 Add_BSTFA Add BSTFA + 1% TMCS Dry_Sample->Add_BSTFA 2 Heat_Reaction Heat (e.g., 70°C, 1h) Add_BSTFA->Heat_Reaction 3 GC_MS GC-MS Analysis Heat_Reaction->GC_MS 4

Silylation Workflow for GC-MS

This protocol outlines the derivatization of adamantane amines with trifluoroacetic anhydride (TFAA).

Materials:

  • Adamantane amine standard (e.g., Amantadine)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of the adamantane amine standard in the chosen anhydrous solvent.

    • Ensure the sample is free from water.

  • Derivatization Reaction:

    • Add an excess of TFAA to the sample solution.

    • Cap the vial and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 15-30 minutes).

  • Sample Work-up:

    • After cooling, the excess reagent and by-products can be removed by evaporation under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the reconstituted sample into the GC-MS.

    • GC Column: A mid-polarity capillary column is often suitable for separating trifluoroacetyl derivatives.

    • Temperature Program: Optimize the oven temperature program for good peak separation.

    • MS Detection: Utilize full scan for identification or SIM for sensitive quantification.

derivatization_workflow_4 cluster_sample_prep Sample Preparation cluster_derivatization Trifluoroacetylation cluster_analysis Analysis Adamantane_Amine Adamantane Amine Standard/Extract Add_TFAA Add Trifluoroacetic Anhydride Adamantane_Amine->Add_TFAA 1 Heat_Reaction Heat (e.g., 60°C, 20 min) Add_TFAA->Heat_Reaction 2 Evaporate Evaporate Excess Reagent Heat_Reaction->Evaporate 3 Reconstitute Reconstitute in Solvent Evaporate->Reconstitute 4 GC_MS GC-MS Analysis Reconstitute->GC_MS 5

Trifluoroacetylation Workflow for GC-MS

Derivatization for Electrochemical Detection

Electrochemical detection offers a sensitive and often simpler alternative to chromatographic methods. Derivatization is employed to introduce an electrochemically active group, such as a ferrocene moiety, onto the adamantane structure.

Quantitative Data Summary

Detailed quantitative data for the electrochemical detection of derivatized adamantane compounds is an area of ongoing research. The table below will be populated as more validated methods become available in the literature.

AnalyteDerivatizing ReagentDetection TechniqueLinearity RangeLODLOQPrecision (%RSD)Accuracy/Recovery (%)Reference
AmantadineFerrocene-based reagent (hypothetical)Cyclic Voltammetry/DPV------
Experimental Protocol

This conceptual protocol outlines the steps for derivatizing an adamantane amine with a ferrocene-based reagent for analysis by techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). Ferrocene derivatives with a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, can be used to label the primary amine of adamantane compounds.

Materials:

  • Adamantane amine standard (e.g., Amantadine, Memantine)

  • Ferrocene-NHS ester (e.g., N-Succinimidyl ferrocenecarboxylate)

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

  • Tertiary amine base (e.g., Triethylamine - TEA)

  • Electrochemical workstation with appropriate electrodes (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum counter electrode)

  • Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)

Procedure:

  • Sample Preparation:

    • Dissolve the adamantane amine standard in the anhydrous aprotic solvent.

  • Derivatization Reaction:

    • Add the ferrocene-NHS ester to the adamantane amine solution in a slight molar excess.

    • Add a small amount of the tertiary amine base (e.g., TEA) to catalyze the reaction and neutralize the released N-hydroxysuccinimide.

    • Allow the reaction to proceed at room temperature for several hours or overnight, protected from light and moisture.

  • Sample Purification (Optional but Recommended):

    • The reaction mixture can be purified using techniques like solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC) to remove unreacted ferrocene reagent and by-products, which could interfere with the electrochemical measurement.

  • Electrochemical Analysis:

    • Prepare a solution of the ferrocene-derivatized adamantane in the supporting electrolyte.

    • Perform electrochemical analysis using CV to determine the redox potential of the ferrocene tag.

    • Use a more sensitive technique like DPV for quantitative analysis by constructing a calibration curve of peak current versus concentration.

derivatization_workflow_5 cluster_sample_prep Sample Preparation cluster_derivatization Ferrocene Labeling cluster_analysis Analysis Adamantane_Amine Adamantane Amine in Anhydrous Solvent Add_Ferrocene_NHS Add Ferrocene-NHS Ester + TEA Adamantane_Amine->Add_Ferrocene_NHS 1 React_RT React at Room Temperature Add_Ferrocene_NHS->React_RT 2 Purify Purify Product (Optional) React_RT->Purify 3 Electrochem_Analysis Electrochemical Analysis (CV/DPV) Purify->Electrochem_Analysis 4

Conceptual Ferrocene Derivatization Workflow

These application notes and protocols provide a comprehensive guide for the derivatization of adamantane compounds for various analytical detection methods. Researchers are encouraged to optimize the described conditions for their specific applications and matrices to achieve the best analytical performance.

References

Application Notes and Protocols: 1-(Acetyl-d3)adamantane in Proteomics and Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Acetyl-d3)adamantane is a deuterated analog of 1-acetyladamantane. The incorporation of three deuterium atoms on the acetyl group provides a stable isotopic label, making it a valuable tool in mass spectrometry-based quantitative analysis. Its rigid, lipophilic adamantane core and the acetyl functional group allow for its use in a variety of applications within proteomics and metabolomics, primarily as an internal standard for precise quantification of related analytes. This document provides detailed application notes and protocols for the use of this compound in research settings.

Application 1: Internal Standard for Quantitative Analysis of Adamantane-Containing Pharmaceuticals

Adamantane derivatives are utilized in various pharmaceuticals, including antiviral and antidiabetic drugs.[1] Accurate quantification of these drugs and their metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Due to its structural similarity to many adamantane-based drugs and its stable isotope label, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[2][3] The deuterated standard co-elutes with the non-labeled analyte, experiencing similar ionization and matrix effects, which allows for accurate correction of signal intensity variations.[4][5]

Experimental Protocol: Quantification of an Adamantane-Containing Drug in Human Plasma

This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical adamantane-containing drug, "Adamantavir," in human plasma.

1. Materials:

  • Human plasma (K2-EDTA)

  • Adamantavir standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plate

2. Sample Preparation:

  • Prepare a stock solution of Adamantavir (1 mg/mL) and this compound (1 mg/mL) in methanol.

  • Create a series of calibration standards by spiking known concentrations of Adamantavir into blank human plasma.

  • Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in ACN.

  • To 50 µL of each calibration standard, quality control sample, or unknown plasma sample in a 96-well plate, add 150 µL of the internal standard working solution (in ACN).

  • Mix thoroughly for 5 minutes to allow for protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions (Hypothetical):

    • Adamantavir: Q1 m/z 192.2 -> Q3 m/z 135.3

    • This compound (IS): Q1 m/z 196.3 -> Q3 m/z 135.3

4. Data Analysis:

  • Integrate the peak areas for both the analyte (Adamantavir) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Adamantavir in unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data from a validation experiment for the quantification of Adamantavir using this compound as an internal standard.

Sample TypeSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Calibration Std 111.02102.04.5
Calibration Std 254.9599.03.2
Calibration Std 32020.4102.02.8
Calibration Std 410098.798.71.9
Calibration Std 5500505101.02.1
QC Low2.52.58103.23.8
QC Mid5048.997.82.5
QC High400408102.02.3

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add this compound in ACN (150 µL) Plasma->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC MS Mass Spectrometry (MRM) UHPLC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of an adamantane-containing drug.

Application 2: Tracer for Metabolic Labeling Studies of Acetylation

The acetyl group of this compound can potentially be utilized in metabolic labeling experiments to trace the incorporation of the acetyl moiety into metabolites or proteins. While direct enzymatic transfer of the acetyl group from this compound is not a primary metabolic pathway, its catabolism could release deuterated acetate, which can then be incorporated into various cellular processes, including protein acetylation.[6][7] This allows for the relative quantification of acetylation turnover.

Experimental Protocol: Metabolic Labeling and Quantitative Acetylomics

This protocol outlines a hypothetical experiment to trace the incorporation of the deuterated acetyl group from this compound into the acetylome of cultured cells.

1. Materials:

  • HEK293T cells

  • DMEM media

  • Fetal Bovine Serum (FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Anti-acetyllysine antibody-conjugated beads

  • LC-MS grade solvents (Water, Acetonitrile, Formic Acid)

2. Cell Culture and Labeling:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Treat one group of cells with this compound (e.g., at 10 µM) for 24 hours (labeled group).

  • Culture a control group of cells under the same conditions without the deuterated compound (unlabeled group).

  • Harvest cells by scraping and wash with ice-cold PBS.

3. Protein Extraction and Digestion:

  • Lyse the cell pellets in lysis buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantify the protein concentration in the supernatant (e.g., using a BCA assay).

  • Take 1 mg of protein from each sample. Reduce with 10 mM DTT at 56°C for 30 minutes.

  • Alkylate with 20 mM IAA at room temperature in the dark for 30 minutes.

  • Dilute the samples 5-fold with 50 mM ammonium bicarbonate and digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • Desalt the resulting peptides using a C18 solid-phase extraction cartridge.

4. Enrichment of Acetylated Peptides:

  • Incubate the desalted peptides with anti-acetyllysine antibody-conjugated beads for 4 hours at 4°C with gentle rotation.

  • Wash the beads three times with an appropriate wash buffer to remove non-specifically bound peptides.

  • Elute the enriched acetylated peptides using an acidic elution buffer (e.g., 0.1% TFA).

  • Desalt the eluted peptides again using a C18 tip.

5. LC-MS/MS Analysis:

  • LC System: Nano-flow UHPLC

  • Column: C18 nano-column (e.g., 75 µm x 15 cm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient for peptide separation (e.g., 2-40% B over 90 minutes).

  • MS System: High-resolution Orbitrap mass spectrometer.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA). For DDA, acquire one full MS scan followed by MS/MS scans of the top 10 most intense precursor ions.

6. Data Analysis:

  • Search the raw MS data against a human protein database using a search engine like MaxQuant or Proteome Discoverer.

  • Specify acetylation of lysine (and the d3-acetylated lysine) as variable modifications.

  • Identify peptides that show a +3 Da mass shift corresponding to the incorporation of the deuterated acetyl group.

  • Quantify the relative abundance of deuterated vs. non-deuterated acetylated peptides for specific sites to determine the turnover rate.

Hypothetical Quantitative Data

The table below shows hypothetical relative abundance data for selected acetylated peptides identified in the metabolic labeling experiment.

ProteinPeptide SequenceAcetylation Site% Labeled (d3-acetyl)
Histone H3KSTGGKAPRK915.2
Histone H3KSTGGKAPRK148.5
GAPDHYPIVSIEDGK(ac)VIFK12322.8
α-TubulinTAVCDIPPRK(ac)K405.1
p53TKKKPLDGEYFTLK(ac)K38235.6

Metabolic Labeling and Analysis Workflow

G cluster_labeling Cell Culture & Labeling cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Cells Culture HEK293T Cells Treatment Treat with This compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Desalting1 Desalting Digestion->Desalting1 Enrichment Immunoaffinity Enrichment of Acetylated Peptides Desalting1->Enrichment Desalting2 Desalting Enrichment->Desalting2 LCMS nanoLC-MS/MS Desalting2->LCMS Data Database Search & Quantification LCMS->Data

Caption: Workflow for quantitative acetylomics using metabolic labeling.

Conclusion

This compound serves as a versatile tool for mass spectrometry-based research in both proteomics and metabolomics. Its primary application is as a robust internal standard for the accurate quantification of adamantane-containing compounds. Furthermore, its deuterated acetyl group presents opportunities for its use as a tracer in metabolic labeling studies to investigate the dynamics of acetylation. The protocols and data presented here provide a framework for researchers to incorporate this valuable reagent into their quantitative workflows.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of 1-Acetyladamantane in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of 1-acetyladamantane in human plasma. The method utilizes 1-(Acetyl-d3)adamantane as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for potential matrix effects and variability during sample processing. Sample preparation is streamlined using a simple and efficient protein precipitation (PPT) technique. Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode. The method was developed and validated following principles outlined in regulatory guidelines and is suitable for supporting pharmacokinetic studies in drug development.[1][2][3][4][5]

Introduction

Adamantane and its derivatives are a class of compounds with a wide range of pharmacological activities.[6][7] Accurate quantification of these compounds in biological matrices is crucial for preclinical and clinical studies. Stable isotope-labeled internal standards, such as deuterated analogs, are highly recommended for LC-MS/MS-based bioanalysis to compensate for matrix effects and improve data reliability.[8][9][10] This note details a method for the analysis of 1-acetyladamantane, using this compound as the internal standard (IS).[11] The simple protein precipitation sample cleanup procedure allows for a high-throughput workflow, essential in a drug development environment.[12]

Experimental Protocols

Materials and Reagents
  • Analytes: 1-Acetyladamantane, this compound

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

  • Biological Matrix: K2-EDTA Human Plasma

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-acetyladamantane and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Working Solutions:

    • Analyte Working Solutions: Serially dilute the 1-acetyladamantane stock solution with 50:50 (v/v) methanol/water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.

    • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol/water.

Preparation of Calibration Standards and Quality Controls
  • Spike 950 µL of blank human plasma with 50 µL of the appropriate analyte working solution to prepare CC and QC samples.

  • The final concentrations for the calibration curve could be 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • The final concentrations for QCs could be:

    • LLOQ QC: 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Mid QC (MQC): 75 ng/mL

    • High QC (HQC): 750 ng/mL

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of each CC, QC, or study sample into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 25 µL of the IS working solution (100 ng/mL) to all samples except the blank matrix. Add 25 µL of 50:50 methanol/water to the blank.

  • Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.[13][14][15]

  • Vortex or shake the samples for 5 minutes to ensure thorough mixing.

  • Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a new 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions
ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 10% B to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and equilibrate for 1.0 min
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
1-Acetyladamantane179.2135.11502580
This compound (IS)182.2135.11502580

Data Presentation and Results

The method should be validated according to regulatory guidelines, assessing parameters like selectivity, linearity, accuracy, precision, recovery, and stability.[3][5]

Table 2: Representative Calibration Curve Data

Concentration Range (ng/mL)Regression ModelWeightingCorrelation Coefficient (r²)
1.00 - 1000y = mx + c1/x²> 0.995

Table 3: Representative Accuracy and Precision Summary

QC LevelConc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (3 runs)Inter-day Accuracy (%Bias) (3 runs)
LLOQ1.00< 10%± 15%< 15%± 20%
LQC3.00< 8%± 10%< 10%± 15%
MQC75.0< 5%± 8%< 8%± 15%
HQC750< 5%± 8%< 8%± 15%

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) (CC, QC, or Unknown) Add_IS Add Internal Standard (25 µL of 100 ng/mL IS) Sample->Add_IS PPT_Solvent Add Protein Precipitation Solvent (200 µL Cold Acetonitrile) Add_IS->PPT_Solvent Vortex Vortex / Mix (5 minutes) PPT_Solvent->Vortex Centrifuge Centrifuge (4000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant (150 µL) Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS (5 µL) Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Reverse-Phase) Injection->Chromatography Detection MS/MS Detection (Positive ESI, MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Analyte/IS Peak Area Ratio) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow from sample preparation to data analysis.

Logical_Relationship cluster_components Assay Components cluster_process Analytical Process cluster_output Result Analyte 1-Acetyladamantane (Target Analyte) Extraction Protein Precipitation Analyte->Extraction IS This compound (Internal Standard) IS->Analyte Corrects for variability & matrix effects IS->Extraction Matrix Human Plasma (Biological Matrix) Matrix->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Clean Extract Result Accurate Quantification LCMS->Result Peak Area Ratios

Caption: Logical relationship of key assay components and processes.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for quantifying 1-acetyladamantane in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. The simple protein precipitation protocol is amenable to automation, making it suitable for the analysis of large numbers of samples in a regulated bioanalytical laboratory.

References

Application Notes and Protocols for the Analysis of 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 1-(Acetyl-d3)adamantane for quantitative analysis. The following sections offer guidance on three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Introduction

This compound is a deuterated isotopologue of 1-acetyladamantane, often used as an internal standard in pharmacokinetic and metabolic studies of adamantane derivatives. Accurate and reliable quantification of this compound in biological matrices is crucial for the integrity of such studies. The choice of sample preparation technique is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

This application note outlines protocols for three widely used sample preparation techniques and presents representative quantitative data for structurally similar adamantane derivatives to guide method development and validation.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The following tables summarize representative recovery data for adamantane derivatives using Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. This data, derived from studies on compounds like memantine and amantadine, serves as a benchmark for the expected performance when analyzing this compound.[1][2]

Table 1: Representative Recovery Data for Solid-Phase Extraction (SPE) of Adamantane Derivatives

AnalyteMatrixSPE SorbentRecovery (%)Reference
AmantadineHuman PlasmaCation Exchange97.89 - 100.28[2]

Table 2: Representative Recovery Data for Liquid-Liquid Extraction (LLE) of Adamantane Derivatives

AnalyteMatrixExtraction SolventRecovery (%)Reference
MemantineHuman PlasmaDiethyl ether:n-hexane (70:30 v/v)86.07 ± 6.87[1]
Memantine-d6 (IS)Human PlasmaDiethyl ether:n-hexane (70:30 v/v)80.31 ± 5.70[1]

Table 3: Representative Efficiency of Protein Precipitation for Adamantane Derivatives

AnalyteMatrixPrecipitantProtein Removal EfficiencyReference
GeneralPlasmaAcetonitrile>95%General Literature

Experimental Protocols

The following are detailed protocols for the sample preparation of this compound from biological matrices.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is designed for the cleanup and concentration of this compound from plasma or urine samples.

Materials:

  • SPE cartridges (e.g., Cation Exchange)

  • Biological sample (plasma, urine) containing this compound

  • Internal Standard (if this compound is not the IS)

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide (5%)

  • Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)

  • SPE vacuum manifold

  • Collection tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent bed. Do not allow the cartridge to dry.

  • Sample Loading: Load 500 µL of the biological sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS system.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Condition 1. Condition SPE Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Conditioned Cartridge Wash 3. Wash Cartridge (Water, Methanol) Load->Wash Loaded Sample Elute 4. Elute Analyte Wash->Elute Cleaned Sample Evaporate 5. Evaporate to Dryness Elute->Evaporate Eluate Reconstitute 6. Reconstitute Evaporate->Reconstitute Dried Analyte Inject 7. Inject into LC-MS Reconstitute->Inject Final Sample LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Aliquot 1. Aliquot Plasma Sample Alkalinize 2. Add NaOH Aliquot->Alkalinize Extract 3. Add Extraction Solvent Alkalinize->Extract Mix 4. Vortex Extract->Mix Centrifuge 5. Centrifuge Mix->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Inject 9. Inject into LC-MS Reconstitute->Inject PPT_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Aliquot 1. Aliquot Sample Precipitate 2. Add Acetonitrile Aliquot->Precipitate Mix 3. Vortex Precipitate->Mix Centrifuge 4. Centrifuge Mix->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Inject into LC-MS Transfer->Inject

References

Troubleshooting & Optimization

Improving signal intensity of 1-(Acetyl-d3)adamantane in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis of 1-(Acetyl-d3)adamantane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize signal intensity and achieve reliable results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?

A1: this compound (molecular formula C12H16D3NO) is a deuterated isotopologue of 1-acetamidoadamantane. Its molecular weight is approximately 196.3 g/mol .[1] The molecule consists of a bulky, non-polar adamantane cage and a more polar acetyl group.[2] This structure makes it relatively non-polar and semi-volatile, which influences the choice of ionization technique.

Q2: Which ionization techniques are most suitable for analyzing this compound?

A2: For a semi-volatile and relatively non-polar small molecule like this compound, Atmospheric Pressure Chemical Ionization (APCI) and Electron Ionization (EI) are common choices.[3][4][5]

  • Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons, often leading to extensive fragmentation.[6][7] This can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[8]

  • Chemical Ionization (CI) is a "soft" ionization technique that produces less fragmentation and a more abundant protonated molecule ([M+H]+).[4][7]

  • Atmospheric Pressure Chemical Ionization (APCI) is well-suited for analyzing non-polar to medium-polarity molecules and is compatible with liquid chromatography (LC-MS).[3][4]

  • Electrospray Ionization (ESI) is generally less effective for non-polar molecules as it relies on the analyte's ability to hold a charge in solution.[9]

Q3: What is the expected fragmentation pattern for this compound?

A3: Under Electron Ionization (EI), adamantane and its derivatives are known to fragment significantly.[10][11] The primary fragmentation would likely involve the loss of the acetyl-d3 group to form the stable 1-adamantyl cation (C10H15+), which would appear at m/z 135. The molecular ion (M+) would be observed at m/z 196. Studies on adamantane show it can rearrange to form aromatic species, leading to fragments at m/z 79, 93, and 107.[10]

Troubleshooting Guide: Low Signal Intensity

Q4: My signal for the molecular ion of this compound is very low or absent when using GC-MS. What should I do?

A4: This is a common issue when using Electron Ionization (EI), which is a high-energy technique that causes significant fragmentation.[8]

Recommended Actions:

  • Switch to a Softer Ionization Method: If your instrument is equipped for it, switch from EI to Chemical Ionization (CI).[7] CI uses a reagent gas (like methane or ammonia) to produce protonated molecules ([M+H]+ at m/z 197), resulting in much lower fragmentation and a stronger molecular ion signal.[4]

  • Lower the Ionization Energy (EI): If you must use EI, try reducing the electron energy from the standard 70 eV. This will decrease fragmentation and may enhance the relative abundance of the molecular ion, although overall signal intensity might decrease.

  • Check for Thermal Degradation: Ensure the GC inlet temperature is not excessively high, which could cause the molecule to degrade before it reaches the ion source.

Q5: I am using LC-MS with ESI and see poor signal intensity. How can I improve it?

A5: Electrospray Ionization (ESI) is often inefficient for relatively non-polar molecules like this compound.[9]

Recommended Actions:

  • Use an Appropriate Ion Source: The preferred ion source for this type of molecule in an LC-MS system is Atmospheric Pressure Chemical Ionization (APCI).[3][4] APCI is designed for semi-volatile, less polar compounds and should provide a much stronger signal.

  • Optimize Mobile Phase: If you must use ESI, mobile phase composition is critical. The addition of an acid like formic acid can help protonate the amide group, enhancing ionization efficiency in positive ion mode.[9] However, avoid non-volatile buffers like phosphates, which can contaminate the MS source.[12]

  • Enhance Analyte Protonation: Ensure the mobile phase pH is low enough to facilitate protonation of the acetylamino group, which may improve its response in positive-mode ESI.

Q6: How can I optimize my sample preparation and mobile phase to avoid signal suppression?

A6: Signal suppression is a common issue in mass spectrometry where matrix components co-eluting with the analyte interfere with its ionization.[13]

Recommended Actions:

  • Use High-Purity Solvents: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol).[12] Lower-grade solvents can introduce contaminants that increase background noise and suppress the analyte signal.[9]

  • Optimize Sample Cleanup: If analyzing complex matrices (e.g., plasma, tissue extracts), use a robust sample preparation method like solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Separation: Ensure your chromatographic method effectively separates this compound from any matrix components. Adjusting the gradient or switching to a different column chemistry can improve separation and reduce suppression.

Quantitative Data Summary

For optimal performance, instrument parameters must be carefully tuned. The following table provides typical starting parameters for different ionization techniques suitable for this compound analysis.

ParameterGC-EI-MSGC-CI-MSLC-APCI-MS
Ionization Energy 70 eV (standard)N/AN/A
Reagent Gas N/AMethane or AmmoniaN/A
Source Temperature 230 - 250 °C150 - 200 °C350 - 450 °C
Corona Discharge N/AN/A4 - 5 µA
Nebulizer Gas (N2) N/AN/A40 - 60 psi
Drying Gas (N2) Flow N/AN/A5 - 10 L/min
Drying Gas Temp. N/AN/A250 - 350 °C

Note: These are general starting points. Optimal values may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol outlines a basic procedure for preparing this compound for analysis from a simple matrix.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution using a mixture of 50:50 acetonitrile:water with 0.1% formic acid to create calibration standards at the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Dilution: If the sample is in a simple, clean matrix, dilute it with the working standard diluent to a concentration that falls within the calibration range.

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter (e.g., PTFE or nylon) before injection to remove particulates that could clog the LC system.

  • Injection: Inject the filtered sample into the LC-MS system for analysis.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate key decision-making processes and workflows for optimizing the mass spectrometry analysis of this compound.

Ionization_Selection_Workflow start Start: Low Signal for This compound check_instrument Instrument Type? start->check_instrument gcms GC-MS check_instrument->gcms GC-MS lcms LC-MS check_instrument->lcms LC-MS check_ei Using EI? gcms->check_ei check_esi Using ESI? lcms->check_esi switch_ci Action: Switch to Chemical Ionization (CI) for less fragmentation. check_ei->switch_ci Yes optimize_ei Action: Lower EI ionization energy (e.g., to 20-30 eV). check_ei->optimize_ei No, or CI unavailable switch_apci Action: Switch to APCI source for better ionization. check_esi->switch_apci Yes optimize_esi Action: Optimize mobile phase with acid (e.g., 0.1% Formic Acid). check_esi->optimize_esi No, or APCI unavailable

Caption: Ionization source troubleshooting workflow.

General_Optimization_Workflow cluster_prep Phase 1: Pre-Analysis cluster_analysis Phase 2: MS Analysis cluster_review Phase 3: Data Review prep Sample Preparation (Use LC-MS grade solvents) chroma Optimize Chromatography (Ensure separation from matrix) prep->chroma ion_source Select Appropriate Ion Source (APCI/CI preferred over ESI/EI) chroma->ion_source tune Tune Source Parameters (Temp, Gas Flow, Voltage) ion_source->tune analyzer Optimize Analyzer Settings (Collision Energy for MS/MS) tune->analyzer review Review Data: Signal-to-Noise Ratio analyzer->review troubleshoot Signal Still Low? review->troubleshoot troubleshoot->prep Yes, Re-evaluate finish Analysis Complete troubleshoot->finish No

Caption: General workflow for signal intensity optimization.

References

Technical Support Center: Overcoming Matrix Effects with 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(Acetyl-d3)adamantane as an internal standard to overcome matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in our analytical method?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). In quantitative bioanalysis by LC-MS/MS, its primary role is to compensate for variations in sample preparation, chromatography, and ionization efficiency caused by the sample matrix.[1][2] Since this compound is structurally and chemically very similar to acetylated adamantane analytes, it experiences similar matrix effects. By adding a known amount of the internal standard to every sample and standard, and calculating the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved despite signal fluctuations.

Q2: We are observing significant ion suppression for our adamantane-based analyte. How can this compound help mitigate this?

A2: Ion suppression is a common matrix effect where co-eluting compounds from the biological matrix (e.g., phospholipids, salts) reduce the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to a lower signal and inaccurate quantification.[1][3] A SIL-IS like this compound co-elutes with the analyte and is affected by ion suppression to a similar extent. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification even in the presence of significant ion suppression.[4]

Q3: Can we use this compound as an internal standard for any adamantane derivative?

A3: While this compound is an excellent choice for analytes that are structurally very similar (e.g., other acetylated adamantanes), its suitability for other adamantane derivatives should be carefully validated. The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics.[1] For adamantane derivatives with significantly different functional groups, the matrix effects might differ, and a more structurally analogous or a dedicated SIL-IS for that specific analyte would be preferable. For instance, in the analysis of memantine (an amino-adamantane derivative), Memantine-d6 is commonly used as the internal standard.[5][6]

Q4: We are seeing a slight retention time shift between our analyte and this compound. Is this a concern?

A4: A small retention time shift between a deuterated internal standard and the analyte can sometimes occur due to the deuterium isotope effect. While minor shifts are often acceptable, a significant separation can be problematic if the analyte and internal standard elute in regions with different degrees of ion suppression.[4] It is crucial to evaluate the matrix effect across the chromatographic peak to ensure that the differential elution does not compromise the accuracy of quantification. If significant discrepancies are observed, further chromatographic optimization is recommended to achieve closer elution profiles.

Troubleshooting Guides

Problem: High variability in analyte quantification despite using this compound.

Possible Cause Troubleshooting Steps
Inconsistent Internal Standard Spiking Ensure the internal standard working solution is homogeneous and that a precise and consistent volume is added to all samples and standards early in the sample preparation process. Use calibrated pipettes.
Poor Analyte/Internal Standard Recovery Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to ensure consistent and high recovery for both the analyte and this compound. Evaluate recovery in different lots of the biological matrix.
Differential Matrix Effects Although a SIL-IS is designed to track the analyte's behavior, severe and highly variable matrix effects can sometimes affect the analyte and IS differently. Evaluate the matrix factor (MF) in multiple sources of the biological matrix to assess the extent of this issue. Consider further sample cleanup or chromatographic optimization.
Cross-talk between Analyte and IS MRM Transitions Verify that the selected multiple reaction monitoring (MRM) transitions for the analyte and this compound are specific and that there is no interference between the two channels. The mass difference should be sufficient to prevent isotopic overlap.[1]

Problem: The signal intensity for this compound is unexpectedly low or absent.

Possible Cause Troubleshooting Steps
Degradation of Internal Standard Check the stability of the this compound stock and working solutions under the storage and experimental conditions. Prepare fresh solutions if degradation is suspected.
Errors in Mass Spectrometer Settings Confirm that the correct MRM transition for this compound is included in the acquisition method and that the collision energy and other MS parameters are optimized for this compound.
Sample Preparation Issues Investigate potential losses during sample extraction or transfer steps. Ensure that the final reconstituted sample is compatible with the mobile phase to prevent precipitation.

Experimental Protocols

Protocol: Quantification of an Acetylated Adamantane Analyte in Human Plasma using this compound

This protocol provides a general framework. Specific parameters should be optimized for the target analyte and the available instrumentation.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of the analyte by serial dilution of the stock solution. Spike these into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusion of the analyte and this compound. For example:

    • Analyte: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

4. Data Analysis:

  • Integrate the peak areas for the analyte and this compound.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following tables present hypothetical validation data for the quantification of an acetylated adamantane analyte using this compound as the internal standard, demonstrating the method's performance.

Table 1: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low54.9599.04.5
Medium5051.2102.43.2
High200197.898.92.8

Table 2: Matrix Effect Assessment

QC LevelAnalyte Response (Matrix)Analyte Response (Solvent)Matrix Factor (MF)IS-Normalized MF
Low85,432110,9500.770.99
High876,5431,153,3460.761.01
  • Matrix Factor (MF): Ratio of the analyte peak response in the presence of matrix to the peak response in a clean solvent. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • IS-Normalized MF: The matrix factor of the analyte divided by the matrix factor of the internal standard. A value close to 1.0 indicates effective compensation for matrix effects by the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike ppt Protein Precipitation spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for bioanalysis using an internal standard.

matrix_effect cluster_ideal Without Matrix Effect cluster_real With Matrix Effect (Ion Suppression) analyte_ideal Analyte Ions detector_ideal Detector Signal analyte_ideal->detector_ideal High Signal analyte_real Analyte Ions detector_real Detector Signal analyte_real->detector_real Suppressed Signal matrix_compounds Matrix Compounds matrix_compounds->detector_real

Caption: The principle of ion suppression due to matrix effects.

sil_is_principle cluster_suppression Ion Suppression Event cluster_ratio Ratio Calculation cluster_quant Result analyte Analyte Signal (Suppressed) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound Signal (Suppressed) is->ratio quant Accurate Quantification ratio->quant

Caption: How a SIL-IS compensates for signal suppression.

References

Technical Support Center: Optimizing Chromatographic Separation of Adamantane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chromatographic separation of adamantane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques used for separating adamantane isomers?

A1: The two primary techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). RP-HPLC on C18-modified columns is highly effective for the purification and quantitative identification of various adamantane derivatives.[1] GC and GC-MS are widely used for the analysis of diamondoids, including adamantane and its derivatives, in complex mixtures like crude oil.[2]

Q2: What factors most significantly influence the retention of adamantane derivatives in RP-HPLC?

A2: The retention of adamantane derivatives is primarily influenced by the nature, number, and position of substituents on the adamantane core.[1]

  • Hydrophilic Substituents: The retention of derivatives with hydroxyl or bromine groups is controlled by the hydrophilic part of the molecule.[1][3]

  • Hydrophobic Substituents: For alkyl-substituted derivatives, retention is determined by their hydrophobic properties.[1][3]

  • Mobile Phase: The composition of the mobile phase, typically methanol-water or acetonitrile-water mixtures, is a critical factor. Increasing the organic solvent percentage generally decreases retention time.[1][4]

Q3: Why is derivatization sometimes required for the analysis of adamantane compounds?

A3: Derivatization is often necessary for adamantane derivatives that lack a chromophore, such as amantadine (1-adamantanamine), making them undetectable by standard UV-Vis detectors. Pre-column derivatization introduces a UV-active or fluorescent tag to the molecule, allowing for sensitive detection.[5] For example, (2-Napthoxy) Acetyl chloride can be used as a derivatizing agent for amantadine to enable UV detection.

Q4: Which stationary phases are most effective for separating positional isomers of adamantane?

A4: While standard C18 columns show high selectivity for many adamantane derivatives[1], separating challenging positional isomers may require specialized columns. Phenyl and Pentafluorophenyl (PFP) columns are often recommended for separating positional isomers of aromatic compounds due to their ability to provide π-π and dipole-dipole interactions in addition to hydrophobic interactions.[6] For GC separations, cyclodextrin-based chiral columns can be effective for resolving various isomers.[7][8]

Q5: How does the mobile phase pH affect the separation of ionizable adamantane derivatives?

A5: The pH of the mobile phase is a critical parameter for separating ionizable compounds, such as aminoadamantanes.[9][10] Adjusting the mobile phase pH well away from the analyte's pKa ensures that the compound is in a single ionic state (either fully ionized or non-ionized), leading to more consistent retention times and better peak shapes.[4] Buffers are used to control and stabilize the mobile phase pH, improving the reproducibility of the separation.[10]

Troubleshooting Guide

Problem 1: Poor resolution between two adamantane isomers in RP-HPLC.

  • Possible Cause: The mobile phase composition is not optimal for the specific isomers.

  • Solution:

    • Adjust Solvent Strength: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A 10% change in the organic modifier can produce a 2-3 fold change in retention, which may be sufficient to resolve the peaks.[4]

    • Change Organic Modifier: Switch from methanol to acetonitrile or vice versa. These solvents have different properties and can alter selectivity.[4]

    • Adjust pH: If the isomers are ionizable, adjust the mobile phase pH using a suitable buffer to alter their retention characteristics.

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with different selectivity, such as a Phenyl or PFP column, which can provide alternative interactions to improve separation.[6]

Problem 2: My aminoadamantane compound shows no peak or a very small peak with UV detection in HPLC.

  • Possible Cause: The compound, like amantadine, lacks a chromophore and therefore does not absorb UV light.

  • Solution:

    • Use a Different Detector: Employ a universal detector like a Refractive Index (RI) detector[11] or an Evaporative Light Scattering Detector (ELSD).

    • Perform Derivatization: Implement a pre-column derivatization step to attach a UV-absorbing or fluorescent tag to the amino group.[5] This significantly enhances detection sensitivity.

    • Use Mass Spectrometry (LC-MS): If available, LC-MS is a powerful technique that does not require a chromophore for detection and provides mass information for identification.

Problem 3: Peaks are broad and tailing in my chromatogram.

  • Possible Cause 1: Secondary interactions between the analyte and the stationary phase, especially with basic compounds on silica-based columns.

  • Solution 1: Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask residual silanol groups on the stationary phase.

  • Possible Cause 2: Incorrect mobile phase pH for an ionizable analyte.

  • Solution 2: Adjust the mobile phase pH with a buffer to ensure the analyte is in a single, stable ionic form.[12]

  • Possible Cause 3: Column is overloaded or contaminated.

  • Solution 3: Reduce the injection volume or sample concentration. Use a guard column to protect the analytical column from strongly retained impurities.

Problem 4: Co-elution of adamantane isomers in GC-MS analysis.

  • Possible Cause: The temperature program or column stationary phase is not suitable for separating the specific isomers.

  • Solution:

    • Optimize Temperature Program: Decrease the temperature ramp rate to increase the interaction time with the stationary phase, which can improve resolution.[13][14]

    • Change Stationary Phase: If the isomers have very similar boiling points and polarities, a standard non-polar column (like a 5% phenyl-methylpolysiloxane) may not be sufficient. Switch to a more polar stationary phase or a specialized column, such as one with a cyclodextrin-based phase, designed for isomer separations.[7]

    • Use Selected Ion Monitoring (SIM): If complete chromatographic separation is not possible, but the isomers have unique fragment ions in their mass spectra, use SIM mode to monitor for those specific ions to differentiate and quantify the co-eluting peaks.[7]

Visualized Workflows and Logic

Troubleshooting_Poor_Resolution Troubleshooting Workflow: Poor Resolution in HPLC start Start: Poor Isomer Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_solvent_ratio Adjust Organic Solvent Ratio (e.g., +/- 5-10%) check_mobile_phase->adjust_solvent_ratio No check_ph Are Analytes Ionizable? check_mobile_phase->check_ph Yes change_solvent_type Switch Organic Solvent (e.g., ACN to MeOH) adjust_solvent_ratio->change_solvent_type change_solvent_type->check_ph adjust_ph Adjust Mobile Phase pH with Buffer check_ph->adjust_ph Yes check_column Is Stationary Phase Appropriate? check_ph->check_column No adjust_ph->check_column change_column Select Column with Different Selectivity (e.g., Phenyl, PFP) check_column->change_column No end_success Resolution Achieved check_column->end_success Yes change_column->end_success

Caption: A logical workflow for troubleshooting poor resolution of adamantane isomers.

Method_Development_Workflow Experimental Workflow: HPLC Method Development start Define Analytes & Goals (e.g., Adamantane Isomers) step1 Step 1: Column Selection (Start with C18) start->step1 step2 Step 2: Mobile Phase Scouting (ACN/Water & MeOH/Water) step1->step2 step3 Step 3: Initial Gradient Run (e.g., 5-95% Organic) step2->step3 step4 Step 4: Evaluate Results (Retention, Resolution) step3->step4 step5 Step 5: Optimization (Adjust Gradient, pH, Temp) step4->step5 Needs Improvement step6 Step 6: Validation (Linearity, Precision, Accuracy) step4->step6 Acceptable troubleshoot Poor Selectivity? Try Phenyl/PFP Column step4->troubleshoot Co-elution step5->step4 end Final Method step6->end troubleshoot->step1

Caption: A typical workflow for developing an HPLC method for adamantane isomers.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Adamantane Derivative Retention in RP-HPLC
Adamantane DerivativeStationary PhaseMobile Phase (v/v)Effect on Retention
Hydroxy/Bromo-substitutedOctadecyl-silica (C18)Methanol/WaterRetention decreases with increasing methanol concentration.[1]
Alkyl-substitutedOctadecyl-silica (C18)Methanol/WaterRetention decreases with increasing methanol concentration.[1]
AdamantanolsSilica Gel (Normal Phase)Varies (e.g., Hexane/IPA)Introduction of alkyl groups decreases retention time.[1]
Amantadine (derivatized)Inertsil ODS-3V (C18)12:88 Ammonium Acetate Buffer (0.02M) / MethanolIsocratic elution provides stable retention time.
Table 2: Example GC-MS Temperature Program for Adamantane Analysis

This protocol is a representative example for the analysis of adamantane derivatives in complex hydrocarbon mixtures.[2]

ParameterValue
Column HP-5MS (60 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Flow Rate 1 mL/min
Initial Temperature 50 °C
Initial Hold Time 2 min
Ramp 1 15 °C/min to 80 °C
Ramp 2 2.5 °C/min to 250 °C
Ramp 3 15 °C/min to 300 °C
Final Hold Time 10 min
Injector Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 280 °C

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantitation of Amantadine After Derivatization

This protocol is adapted from a validated method for the analysis of amantadine hydrochloride in tablet form.

1. Objective: To quantify amantadine hydrochloride using RP-HPLC with UV detection after pre-column derivatization.

2. Materials and Reagents:

  • Amantadine Hydrochloride Standard

  • (2-Napthoxy) Acetyl chloride (Derivatizing Agent)

  • Memantine (Internal Standard)

  • Ammonium Acetate Buffer (0.02 M)

  • Methanol (HPLC Grade)

  • Toluene and Triethylamine (Diluent)

  • Inertsil ODS-3V column (250 x 4.6 mm, 5 µm) or equivalent C18 column

3. Chromatographic Conditions:

  • Mobile Phase: 0.02 M Ammonium Acetate Buffer and Methanol (12:88, v/v)

  • Flow Rate: 1.5 mL/min

  • Elution Mode: Isocratic

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • Detector: UV at 226 nm

  • Run Time: ~12 minutes

4. Standard and Sample Preparation:

  • Derivatization (General Procedure): React the amantadine standard/sample with (2-Napthoxy) Acetyl chloride in the presence of the internal standard. The exact stoichiometry and reaction conditions (time, temperature) should be optimized.

  • Sample Preparation (Tablets):

    • Grind tablets to a fine, homogeneous powder.

    • Accurately weigh a portion of the powder equivalent to a known amount of amantadine HCl.

    • Dissolve in the diluent, sonicate to ensure complete dissolution, and dilute to a final known volume.

    • Filter the solution through a 0.45 µm filter before derivatization and injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the derivatized standard solutions to establish a calibration curve.

  • Inject the derivatized sample solutions.

  • Quantify the amantadine peak based on the peak area ratio relative to the internal standard. Expected retention times are approximately 6.23 min for derivatized Amantadine and 8.62 min for derivatized Memantine.

Protocol 2: General GC-MS Method for Adamantane Isomer Screening

This protocol provides a general starting point for the separation and identification of adamantane and its isomers using GC-MS, based on typical conditions for hydrocarbon analysis.[2]

1. Objective: To separate and identify adamantane isomers in a sample mixture.

2. Materials and Reagents:

  • Sample containing adamantane isomers

  • Hexane or Acetone (for sample dilution)

  • Helium (Carrier Gas, 99.999% purity)

  • HP-5MS column (or equivalent 5% phenyl-methylpolysiloxane phase)

3. GC-MS Conditions:

  • Column: HP-5MS (60 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Split/Splitless, operated in splitless mode. Temperature: 300°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp at 2.5 °C/min to 250 °C.

    • Ramp at 15 °C/min to 300 °C, hold for 10 minutes.

  • MS Conditions:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40-400 amu

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent like hexane or acetone to an appropriate concentration (e.g., 1 mg/mL).

  • If necessary, filter the sample to remove any particulate matter.

5. Analysis Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data over the specified run time.

  • Identify peaks corresponding to adamantane isomers by comparing their retention times to standards (if available) and their mass spectra to library data or known fragmentation patterns. Adamantane (C₁₀H₁₆) has a molecular weight of 136.23 g/mol .[15][16]

References

Troubleshooting poor recovery of 1-(Acetyl-d3)adamantane in extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor recovery of 1-(Acetyl-d3)adamantane during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a deuterated analog of 1-acetyladamantane. Its extraction behavior is primarily governed by the physicochemical properties of the parent compound. Key properties are summarized in the table below.

PropertyValue/DescriptionImpact on Extraction
Chemical Structure Adamantane cage with a deuterated acetyl group at position 1.The bulky, non-polar adamantane cage dictates its solubility.
Polarity Non-polar.Highly soluble in organic solvents, insoluble in water.
Calculated LogP *~3.5 - 4.5Indicates a strong preference for partitioning into a non-polar organic phase from an aqueous phase.
Boiling Point High (estimated >250 °C).Not volatile under typical extraction conditions.
Melting Point ~53-55 °C.[1]Solid at room temperature.
Reactivity Generally stable.Not expected to degrade under standard extraction conditions.

*LogP (partition coefficient) is a measure of lipophilicity. A higher LogP indicates greater solubility in non-polar solvents. The LogP for 1-acetyladamantane was predicted using various online tools.

Q2: I am experiencing low recovery of this compound. What are the most likely causes?

A2: Poor recovery of this non-polar compound can stem from several factors throughout the extraction workflow. The most common issues are:

  • Inappropriate Solvent Selection: Using a solvent with polarity that is not optimal for a non-polar compound.

  • Insufficient Phase Separation: In liquid-liquid extraction (LLE), incomplete separation of the organic and aqueous layers can lead to loss of the analyte.

  • Suboptimal pH: Although this compound is neutral, the pH of the aqueous phase can influence the solubility of matrix components, potentially leading to emulsions or co-extraction of interfering substances.

  • Incomplete Elution in Solid-Phase Extraction (SPE): The elution solvent may not be strong enough to completely recover the analyte from the SPE sorbent.

  • Analyte Adsorption: The compound may adsorb to glassware or plasticware, especially if highly non-polar solvents are used.

  • Isotope Effects: While generally minimal for extraction, the kinetic isotope effect can slightly alter the compound's properties compared to its non-deuterated analog, potentially affecting its partitioning behavior in highly optimized systems.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Recovery in Liquid-Liquid Extraction (LLE)

Problem: Low recovery of this compound when performing a liquid-liquid extraction from an aqueous matrix.

Troubleshooting Workflow:

LLE_Troubleshooting start Start: Low Recovery in LLE solvent_check Step 1: Evaluate Extraction Solvent - Is the solvent sufficiently non-polar? - Is it immiscible with the aqueous phase? start->solvent_check solvent_optimization Action: Optimize Solvent - Switch to a less polar solvent (e.g., hexane, heptane, diethyl ether). - Use a solvent mixture to fine-tune polarity. solvent_check->solvent_optimization If No phase_separation_check Step 2: Check Phase Separation - Are the layers clearly defined? - Is an emulsion present? solvent_check->phase_separation_check If Yes solvent_optimization->phase_separation_check emulsion_breaking Action: Break Emulsion - Add brine (saturated NaCl solution). - Centrifuge the sample. - Filter through glass wool. phase_separation_check->emulsion_breaking If Emulsion extraction_params_check Step 3: Review Extraction Parameters - Is the solvent-to-sample volume ratio adequate? - Is the mixing vigorous enough? phase_separation_check->extraction_params_check If Clear emulsion_breaking->extraction_params_check params_optimization Action: Adjust Parameters - Increase the solvent volume (e.g., from 1:1 to 3:1 v/v). - Increase mixing time or use a vortex mixer. extraction_params_check->params_optimization If Inadequate back_extraction_check Step 4: Consider Back-Extraction for Cleanup - Is the extract clean? - Are matrix effects suspected in subsequent analysis? extraction_params_check->back_extraction_check If Adequate params_optimization->back_extraction_check back_extraction_protocol Action: Perform Back-Extraction - Extract with an immiscible polar solvent to remove polar impurities. back_extraction_check->back_extraction_protocol If Impure end End: Improved Recovery back_extraction_check->end If Clean back_extraction_protocol->end SPE_Troubleshooting start Start: Low Recovery in SPE sorbent_check Step 1: Verify Sorbent Choice - Is the sorbent appropriate for a non-polar analyte? (e.g., C18, C8, Phenyl) start->sorbent_check sorbent_selection Action: Select a Non-Polar Sorbent - Use a reversed-phase (e.g., C18) or polymeric sorbent. sorbent_check->sorbent_selection If No conditioning_check Step 2: Review Conditioning/Equilibration - Was the sorbent properly wetted with an organic solvent? - Was it equilibrated with a solvent similar to the sample matrix? sorbent_check->conditioning_check If Yes sorbent_selection->conditioning_check conditioning_optimization Action: Optimize Conditioning - Condition with methanol or acetonitrile. - Equilibrate with water or a buffer matching the sample. conditioning_check->conditioning_optimization If Inadequate loading_check Step 3: Check Sample Loading - Is the sample flowing through the cartridge too quickly? - Is the sample volume appropriate for the sorbent mass? conditioning_check->loading_check If Adequate conditioning_optimization->loading_check loading_optimization Action: Adjust Loading - Decrease the flow rate. - Ensure sample load does not exceed 5% of sorbent mass. loading_check->loading_optimization If Inadequate wash_check Step 4: Evaluate Wash Step - Is the wash solvent too strong, causing premature elution? loading_check->wash_check If Adequate loading_optimization->wash_check wash_optimization Action: Optimize Wash Solvent - Use a more polar wash solvent (e.g., water with a low percentage of organic solvent). wash_check->wash_optimization If Too Strong elution_check Step 5: Assess Elution Step - Is the elution solvent strong enough to desorb the analyte? wash_check->elution_check If Appropriate wash_optimization->elution_check elution_optimization Action: Optimize Elution Solvent - Use a less polar, strong organic solvent (e.g., acetonitrile, methanol, or a mixture). - Use a smaller elution volume in multiple steps. elution_check->elution_optimization If Too Weak end End: Improved Recovery elution_check->end If Strong Enough elution_optimization->end Logical_Relationships cluster_problems Observed Problems cluster_causes Potential Root Causes low_recovery Low Overall Recovery solvent_issue Solvent Mismatch Polarity incorrect for non-polar analyte low_recovery->solvent_issue likely elution_issue Incomplete Elution (SPE) Elution solvent too weak low_recovery->elution_issue if SPE loading_issue Improper Loading (SPE) Flow rate too high or overloading low_recovery->loading_issue if SPE inconsistent_recovery Inconsistent Recovery phase_issue Phase Separation/Emulsion Incomplete separation of layers inconsistent_recovery->phase_issue common cause adsorption_issue Adsorption to Surfaces Analyte sticks to glassware/plastic inconsistent_recovery->adsorption_issue possible no_analyte No Analyte Detected no_analyte->solvent_issue primary suspect no_analyte->elution_issue if SPE

References

Enhancing the stability of 1-(Acetyl-d3)adamantane in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 1-(Acetyl-d3)adamantane in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

Users experiencing unexpected results or degradation of this compound in their experiments should consult the following table for potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Loss of compound during analysis (e.g., LC-MS, GC-MS) Hydrolysis of the acetyl group - Maintain neutral pH (6-8) of the solution.- Avoid strongly acidic or basic conditions.- Use aprotic solvents when possible.- Prepare solutions fresh before use.
Oxidation of the adamantane cage - Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Avoid exposure to strong oxidizing agents.- Store solutions protected from light.
Adsorption to container surfaces - Use silanized glassware or polypropylene containers.- Include a small percentage of a compatible organic solvent in aqueous solutions.
Appearance of unexpected peaks in analytical chromatograms Formation of degradation products - Characterize degradation products using mass spectrometry to identify hydrolysis (loss of acetyl-d3 group) or oxidation (addition of hydroxyl or keto groups) products.- Follow the solutions recommended above to prevent further degradation.
Inconsistent experimental results Solvent effects on stability - Evaluate the stability of this compound in the chosen solvent system through a time-course study.- Choose a solvent where the compound shows maximum stability for the duration of the experiment.
Temperature-induced degradation - Conduct experiments at controlled, and if possible, lower temperatures.- Avoid repeated freeze-thaw cycles of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two most probable degradation pathways for this compound in solution are:

  • Hydrolysis of the acetyl-d3 group: This can occur under acidic or basic conditions, leading to the formation of 1-adamantanol-d3 and acetic acid-d3. The mechanism is analogous to the hydrolysis of esters.

  • Oxidation of the adamantane cage: The tertiary carbon atoms of the adamantane structure are susceptible to oxidation, which can lead to the formation of hydroxylated or ketonic derivatives.[1][2][3] This process can be accelerated by the presence of oxidizing agents, light, or dissolved oxygen.

Q2: What are the ideal storage conditions for this compound solutions?

A2: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is recommended.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture. The product is known to be moisture-sensitive.[4]

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is soluble in many common organic solvents. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) before diluting with the aqueous buffer. The choice of solvent should be guided by the experimental requirements and a preliminary stability assessment in that solvent system. Aprotic solvents are generally preferred to minimize the risk of hydrolysis.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The stability can be monitored by analyzing aliquots of the solution at different time points using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a commonly used method for stability testing of pharmaceutical compounds.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Experimental Protocols

Protocol 1: Assessment of pH Stability
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Prepare Test Solutions: Dilute the stock solution with each buffer to a final concentration suitable for analysis.

  • Incubate: Incubate the test solutions at a constant temperature (e.g., room temperature or 37°C).

  • Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and analyze by a validated stability-indicating HPLC method.

  • Evaluate Data: Plot the percentage of the remaining this compound against time for each pH to determine the rate of degradation.

Protocol 2: Assessment of Photostability
  • Prepare Solutions: Prepare two sets of solutions of this compound in the desired solvent.

  • Protect from Light: Wrap one set of solutions completely in aluminum foil to serve as the dark control.

  • Expose to Light: Expose the second set of solutions to a controlled light source (e.g., a photostability chamber with a specified light intensity).

  • Analyze Samples: At various time points, analyze aliquots from both the exposed and dark control samples by HPLC.

  • Compare Results: Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Examine Solution Preparation (Solvent, pH, Age) start->check_solution analyze Analyze Sample by HPLC/LC-MS or GC-MS check_storage->analyze check_solution->analyze degradation_observed Degradation Products Observed? analyze->degradation_observed identify_pathway Identify Degradation Pathway (Hydrolysis vs. Oxidation) degradation_observed->identify_pathway Yes no_degradation No Degradation Products degradation_observed->no_degradation No implement_solutions Implement Corrective Actions: - Adjust pH - Use Inert Atmosphere - Protect from Light - Use Fresh Solutions identify_pathway->implement_solutions end Stable Experiment implement_solutions->end other_factors Investigate Other Experimental Factors (e.g., reagent purity, instrumentation) no_degradation->other_factors other_factors->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Potential Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis oxidation Oxidation (Oxidizing agents, O2, Light) parent->oxidation hydrolysis_product 1-Adamantanol-d3 + Acetic acid-d3 hydrolysis->hydrolysis_product oxidation_product Hydroxylated/Ketonic Adamantane Derivatives oxidation->oxidation_product

Caption: Key degradation pathways.

References

Technical Support Center: Optimizing 1-(Acetyl-d3)adamantane Analysis in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for 1-(Acetyl-d3)adamantane in Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analyses.

Troubleshooting Guides

Ion suppression is a common challenge in LC-MS/MS, leading to reduced analyte signal and compromising the accuracy and sensitivity of quantitative assays.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression for the nonpolar compound, this compound.

Initial Assessment of Ion Suppression

The first step in troubleshooting is to determine if ion suppression is indeed affecting your analysis. A common method is the post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Set up a continuous infusion of this standard solution into the LC eluent stream after the analytical column and before the mass spectrometer inlet using a syringe pump.

  • Inject a blank matrix sample (e.g., extracted plasma from a subject not dosed with the compound) onto the LC-MS/MS system.

  • Monitor the signal of this compound. A significant drop in the signal intensity as the matrix components elute indicates the presence of ion suppression.

Troubleshooting Workflow for Ion Suppression

If ion suppression is confirmed, follow this workflow to systematically address the issue.

IonSuppressionWorkflow Start Ion Suppression Detected SamplePrep Optimize Sample Preparation Start->SamplePrep Chromatography Optimize Chromatography SamplePrep->Chromatography MS_Parameters Adjust MS Parameters Chromatography->MS_Parameters Reassess Re-evaluate Ion Suppression MS_Parameters->Reassess Reassess->SamplePrep Still Present End Ion Suppression Minimized Reassess->End Resolved

Caption: A stepwise workflow for troubleshooting and mitigating ion suppression.

FAQs: Reducing Ion Suppression for this compound

This section addresses specific questions you may have during your experiments.

Sample Preparation

Q1: What is the most effective sample preparation technique to reduce matrix effects for a nonpolar compound like this compound?

A1: For nonpolar compounds, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[3][4] While PPT is a simpler technique, it often results in a less clean extract, leading to more significant ion suppression.[5]

Quantitative Comparison of Sample Preparation Techniques

The following table summarizes the typical recovery and matrix effects observed for different sample preparation methods for a range of drug compounds in plasma. While not specific to this compound, it provides a general comparison for hydrophobic analytes.

Sample Preparation MethodAverage Analyte Recovery (%)Average Matrix Effect (%)*Reference
Protein Precipitation (PPT)>9030 - 50[5]
Liquid-Liquid Extraction (LLE)70 - 9010 - 30
Solid-Phase Extraction (SPE)>90<20

*Matrix Effect (%) is calculated as (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. A higher percentage indicates greater ion suppression.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting a hydrophobic compound like this compound from a biological matrix.

  • Condition the SPE Cartridge:

    • Wash the C18 cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Load the Sample:

    • Pre-treat the plasma sample (e.g., dilute 1:1 with water).

    • Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge:

    • Wash with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the Analyte:

    • Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

SPE_Workflow Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Pre-treated Sample Condition->Load Wash 3. Wash (e.g., 5% Methanol/Water) Load->Wash Elute 4. Elute Analyte (e.g., Methanol) Wash->Elute Dry_Reconstitute 5. Evaporate & Reconstitute Elute->Dry_Reconstitute

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Chromatographic Optimization

Q2: How can I optimize my LC method to separate this compound from interfering matrix components?

A2: Optimizing your chromatographic conditions is crucial for separating your analyte from co-eluting species that cause ion suppression.[3] Key parameters to consider are the analytical column, mobile phase composition, and gradient elution.

  • Column Selection: For a nonpolar compound like this compound, a C18 column is a suitable starting point.

  • Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol. The addition of modifiers can improve peak shape and ionization efficiency.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, can effectively separate analytes with different polarities.

Q3: Which mobile phase additives are best for enhancing the signal of this compound?

A3: For positive mode electrospray ionization (ESI+), formic acid is a common and effective additive for improving protonation and, consequently, signal intensity.[6] Ammonium formate can also be beneficial.[7] It is important to use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of adducts.[7]

Impact of Mobile Phase Additives on Signal Intensity

The following table illustrates the relative signal response of a set of nonpolar compounds (spice cannabinoids) with different mobile phase additives in ESI+.

Mobile Phase Additive (0.1%)Relative Peak Height (%)Reference
Formic Acid100[7]
Acetic Acid85[7]
Ammonium Formate110[7]
Ammonium Acetate90[7]

Experimental Protocol: Mobile Phase Optimization

  • Prepare Mobile Phases: Prepare separate mobile phase B solutions (e.g., acetonitrile or methanol) containing different additives at a low concentration (e.g., 0.1%). Common additives to test include formic acid, ammonium formate, and ammonium acetate.

  • Analyze a Standard: Inject a standard solution of this compound using each mobile phase composition.

  • Compare Signal Intensity: Evaluate the peak area and signal-to-noise ratio for each condition to determine the optimal additive.

Chromatography_Optimization Start Suboptimal Separation or Signal Column Select Appropriate Column (e.g., C18 for nonpolar) Start->Column MobilePhase Optimize Mobile Phase - Organic Solvent (ACN vs. MeOH) - Additives (Formic Acid, etc.) Column->MobilePhase Gradient Develop Gradient Elution MobilePhase->Gradient Result Improved Resolution and Signal Gradient->Result

References

Technical Support Center: 1-(Acetyl-d3)adamantane Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using 1-(Acetyl-d3)adamantane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a stable isotope-labeled derivative of adamantane. Due to its structural similarity and differing mass, it is an ideal internal standard (IS) for the quantification of non-labeled adamantane analogs in mass spectrometry-based bioanalysis. It helps to correct for variability in sample preparation and instrument response.

Q2: What are the most common issues encountered when creating a calibration curve with this compound?

A2: The most common issues include poor linearity (non-linear curve), low sensitivity or signal intensity, high background noise, poor reproducibility between injections, and peak shape problems (e.g., tailing or fronting).

Q3: In what solvents should I dissolve this compound?

A3: Based on the properties of adamantane, this compound is expected to be poorly soluble in water but readily soluble in nonpolar organic solvents.[1][2] For LC-MS applications, it is recommended to dissolve it in methanol, ethanol, or acetonitrile. A datasheet for adamantane indicates solubility in ethanol at 15 mg/mL.

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve

Symptoms:

  • The calibration curve is not linear and may be quadratic or hyperbolic.

  • The coefficient of determination (R²) is below the acceptable range (typically >0.99).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Detector Saturation 1. Reduce Concentration Range: Lower the concentration of the highest calibration standards.[2] 2. Dilute Samples: If high concentration samples are causing saturation, dilute them to fall within the linear range of the curve.
Matrix Effects 1. Improve Sample Cleanup: Use a more effective sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components, such as phospholipids.[3][4][5] 2. Optimize Chromatography: Adjust the LC gradient to separate the analyte from co-eluting matrix components.[6] 3. Use a Stable Isotope Labeled Internal Standard: If not already in use, employ an appropriate internal standard to compensate for matrix effects.[7]
Ionization Suppression/Enhancement 1. Optimize ESI Source Parameters: Adjust the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) to improve ionization efficiency. 2. Modify Mobile Phase: Change the mobile phase composition or additives to enhance analyte ionization.
Inappropriate Calibration Model 1. Use a Weighted Regression: If heteroscedasticity is observed (variance is not constant across the concentration range), use a weighted linear regression (e.g., 1/x or 1/x²). 2. Consider a Quadratic Fit: If the non-linearity is predictable and reproducible, a quadratic curve fit may be appropriate, but the rationale should be documented.[2]
Issue 2: Low Sensitivity or Signal Intensity

Symptoms:

  • The signal-to-noise ratio (S/N) for the lowest calibration standard is below the required limit (e.g., <10).

  • The peak height or area is very low across the entire calibration range.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor Ionization 1. Optimize MS Parameters: Perform a compound optimization (infusion) to determine the optimal precursor/product ion pair and collision energy. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is suitable for efficient ionization of this compound in positive ion mode (typically acidic).
Suboptimal Chromatographic Conditions 1. Check Column Performance: Ensure the analytical column is not old or clogged. 2. Optimize Mobile Phase Composition: Adjust the organic solvent percentage in the mobile phase to ensure proper elution and peak shape.
Sample Loss During Preparation 1. Evaluate Extraction Recovery: Perform experiments to determine the recovery of the analyte during sample preparation steps. 2. Check for Adsorption: Adamantane derivatives can be lipophilic and may adsorb to plasticware.[8] Consider using low-adsorption vials or silanized glassware.

Experimental Protocols

Below is a recommended starting protocol for generating a calibration curve for the quantification of an adamantane-based analyte using this compound as an internal standard in human plasma.

Protocol: Preparation of Calibration Standards and QC Samples
  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte and a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.

  • Working Standard Preparation:

    • Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare working standard solutions at concentrations of 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL.

    • Prepare a working IS solution by diluting the IS stock solution to 100 ng/mL in methanol:water (1:1, v/v).

  • Spiking into Matrix:

    • To 95 µL of blank human plasma, add 5 µL of each working standard solution to create calibration standards with final concentrations of 0.5, 1, 2.5, 5, 10, 25, 50, and 100 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 15, and 75 ng/mL) in the same manner.

Protocol: Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard and QC sample, add 20 µL of the 100 ng/mL IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol: LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of the analyte and IS. A hypothetical transition for this compound could be m/z 181.3 -> [fragment ion].

Visualizations

Experimental Workflow

G cluster_prep Standard & Sample Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte & IS) working Prepare Working Standards stock->working spike Spike into Blank Matrix working->spike qc Prepare QC Samples spike->qc add_is Add Internal Standard spike->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge evap Evaporate Supernatant centrifuge->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for Calibration Curve Generation.

Troubleshooting Logic for Poor Linearity

G start Poor Linearity (R² < 0.99) check_high_conc Is non-linearity at high concentrations? start->check_high_conc detector_sat Potential Detector Saturation check_high_conc->detector_sat Yes check_matrix Are you analyzing a complex matrix? check_high_conc->check_matrix No reduce_conc Action: Reduce concentration of top standards or dilute samples. detector_sat->reduce_conc matrix_effects Potential Matrix Effects check_matrix->matrix_effects Yes check_regression Is variance high at low concentrations? check_matrix->check_regression No improve_cleanup Action: Improve sample cleanup (e.g., use SPE). matrix_effects->improve_cleanup weighted_regression Use Weighted Regression (e.g., 1/x or 1/x²) check_regression->weighted_regression Yes

Caption: Decision Tree for Poor Linearity Issues.

References

Purity analysis and impurity profiling of 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and impurity profiling of 1-(Acetyl-d3)adamantane.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The most common and effective analytical techniques for determining the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Q2: What are the potential impurities I should be aware of when synthesizing this compound?

A2: Potential impurities can originate from starting materials, byproducts of the synthesis reaction, and degradation products. Common synthesis routes, such as the Friedel-Crafts acylation of adamantane with deuterated acetyl chloride, may introduce specific impurities.[1][2][3][4] A summary of potential impurities is provided in Table 1.

Q3: How does the deuterium labeling affect the analytical results?

A3: Deuterium labeling can lead to slight differences in retention times in chromatography compared to the non-deuterated analog, a phenomenon known as the chromatographic isotope effect.[5] In mass spectrometry, the molecular ion peak will be shifted by +3 m/z units compared to 1-acetyladamantane. It is also important to assess the isotopic purity to ensure the desired level of deuteration has been achieved.[6][7]

Q4: What is the expected appearance and solubility of pure this compound?

A4: Pure 1-acetyladamantane is a solid with a melting point of 53-55 °C.[8] It is generally soluble in organic solvents like methanol, ethanol, and chlorinated solvents, but insoluble in water.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

GC-MS Analysis

Q: I am observing peak tailing for the main this compound peak in my GC-MS analysis. What could be the cause and how can I resolve it?

A: Peak tailing in GC-MS can be caused by several factors. A common cause is the interaction of the analyte with active sites in the GC system, such as the liner or the column itself.[9] To troubleshoot this:

  • Check the Inlet Liner: Ensure you are using a deactivated liner. Over time, liners can become active; replacing the liner is a good first step.

  • Column Conditioning: The GC column may need conditioning at a high temperature to remove any contaminants.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

Q: My GC-MS results show a peak with a mass corresponding to non-deuterated 1-acetyladamantane. What does this indicate?

A: This indicates the presence of an isotopic impurity, meaning your sample is not 100% deuterated. This could be due to incomplete deuteration during the synthesis or contamination with the non-deuterated analog. To quantify the level of isotopic purity, you can compare the peak areas of the deuterated and non-deuterated compounds.

HPLC Analysis

Q: I am seeing a split peak for my main compound in an HPLC analysis. What could be the issue?

A: A split peak in HPLC can arise from several issues:[10][11]

  • Column Void: A void may have formed at the head of the column. This can be checked by reversing the column and flushing it with a solvent. If the peak shape improves, a new column may be needed.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try dissolving the sample in the mobile phase.

  • Clogged Frit: The column inlet frit may be partially blocked. Back-flushing the column at a low flow rate might resolve this.

Q: The retention time of my this compound peak is shifting between injections. What should I check?

A: Retention time shifts can be due to:

  • Mobile Phase Composition: Ensure the mobile phase is properly mixed and degassed. Small changes in composition can affect retention.

  • Column Temperature: Check that the column oven is maintaining a stable temperature.

  • Pump Performance: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed.

NMR Analysis

Q: The baseline of my ¹H NMR spectrum is noisy. How can I improve the signal-to-noise ratio?

A: A noisy baseline can obscure small impurity peaks. To improve the signal-to-noise ratio:

  • Increase the Number of Scans: Acquiring more scans will average out the random noise.

  • Sample Concentration: Ensure your sample is sufficiently concentrated.

  • Shimming: Poor shimming of the magnetic field can lead to broad peaks and a poor baseline. Re-shimming the spectrometer may be necessary.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameChemical StructurePotential OriginRecommended Analytical Technique
AdamantaneC₁₀H₁₆Unreacted starting materialGC-MS
1-BromoadamantaneC₁₀H₁₅BrUnreacted starting material (if applicable to the synthetic route)GC-MS
1-AcetyladamantaneC₁₂H₁₈OIncomplete deuteration or contaminationGC-MS, LC-MS
Di-acetylated adamantaneC₁₄H₂₀O₂Byproduct of Friedel-Crafts acylation[2]GC-MS, HPLC
Adamantan-1-olC₁₀H₁₆OHydrolysis of starting materials or productGC-MS, HPLC
Residual SolventsVariesFrom synthesis and purification stepsGC-MS (headspace)

Experimental Protocols

Purity Analysis by GC-MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra to a spectral library and known standards.

Impurity Profiling by HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve about 10 mg of this compound in 10 mL of mobile phase to prepare a stock solution. Further dilute as necessary.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

  • Data Analysis: Quantify impurities by comparing their peak areas to that of a reference standard using the area percent method or an external standard calibration.

Structural Confirmation and Isotopic Purity by NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton spectrum. The absence of a signal around 2.1 ppm (corresponding to the acetyl protons) and the presence of the adamantane proton signals will confirm the deuteration of the acetyl group.

    • Integrate the residual proton signal in the acetyl region against the adamantane protons to determine the isotopic purity.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum. The carbonyl carbon signal will be a septet due to coupling with deuterium (if observed), and the methyl carbon will be a multiplet, confirming the location of the deuterium atoms.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC-UV Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Impurity_ID Impurity Identification GCMS->Impurity_ID Purity Purity Assessment (%) HPLC->Purity Isotopic_Purity Isotopic Purity Determination NMR->Isotopic_Purity Report Final Report Purity->Report Impurity_ID->Report Isotopic_Purity->Report Troubleshooting_Tree cluster_GCMS GC-MS cluster_HPLC HPLC Start Abnormal Peak Shape Observed GC_Tailing Peak Tailing? Start->GC_Tailing GC-MS HPLC_Split Split Peak? Start->HPLC_Split HPLC Check_Liner Check/Replace Inlet Liner GC_Tailing->Check_Liner Yes Condition_Column_GC Condition GC Column Check_Liner->Condition_Column_GC Dilute_Sample_GC Dilute Sample Condition_Column_GC->Dilute_Sample_GC Check_Void Check for Column Void HPLC_Split->Check_Void Yes Check_Solvent Check Sample Solvent Check_Void->Check_Solvent Backflush Backflush Column Check_Solvent->Backflush

References

Technical Support Center: Optimization of Derivatization Reactions for Adamantane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for adamantane compounds. The unique cage-like structure of adamantane presents specific challenges, including high C-H bond strength and the need for high regioselectivity.[1][2] This guide offers practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of adamantane's C-H bonds so challenging?

A1: The primary challenge lies in the high bond dissociation energies (BDEs) of adamantane's C-H bonds, with the tertiary (3°) C-H bond at approximately 99 kcal/mol and the secondary (2°) C-H bond at 96 kcal/mol.[1] These strong bonds require highly reactive intermediates for their activation, which can often lead to a lack of selectivity between the different C-H positions and poor functional group compatibility in complex molecules.[3]

Q2: How can I improve the regioselectivity of my adamantane derivatization reaction?

A2: Improving regioselectivity, particularly for functionalization at the tertiary (bridgehead) position, is a common goal. Several strategies can be employed:

  • Catalyst Selection: For photocatalytic reactions, dual catalyst systems, such as an iridium photocatalyst combined with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, have shown excellent selectivity for the 3° C-H bonds.[2][4] The electrophilic nature of the quinuclidinium radical cation is well-suited for HAT from the hydridic C-H bonds at the bridgehead positions.[2]

  • Reaction Conditions: For reactions like bromination, the choice of brominating agent and reaction conditions can significantly influence the product ratio. For example, using a phase-transfer catalyst system can favor the formation of 1-bromoadamantane.[2]

  • Directing Groups: While less common for simple adamantanes, in more complex derivatives, the use of directing groups can guide a catalyst to a specific site of reactivity.[3]

Q3: What are the best analytical techniques to monitor the progress of my adamantane derivatization?

A3: Due to the physical properties of many adamantane derivatives (e.g., volatility, lack of a strong UV chromophore), a combination of techniques is often optimal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction, allowing for the separation and identification of adamantane, its derivatives, and potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or more polar derivatives, HPLC is suitable. However, since many adamantane compounds lack a UV chromophore, pre-column derivatization with a UV-active or fluorescent tag (e.g., using reagents like 9-fluorenylmethyl-chloroformate) may be necessary for sensitive detection.[5] Alternatively, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final purified product and can also be used to determine the ratio of regioisomers.

Q4: I am having trouble with the solubility of my adamantane starting material. What can I do?

A4: Adamantane's high lipophilicity and crystallinity can lead to poor solubility in some polar solvents. For reactions like the Koch-Haaf carboxylation, which uses strong acids like sulfuric acid, adamantane has very low solubility.[6] To address this, the reaction is often carried out in the presence of co-solvents such as hexane or chlorinated hydrocarbons.[6] For other reactions, solvent screening is crucial. Dichloroethane (DCE) and acetonitrile are commonly used solvents for various adamantane functionalizations.[1][4]

Troubleshooting Guides

Photocatalytic C-H Functionalization

Q: My photocatalytic C-H alkylation reaction has a low yield. What are the potential causes and solutions?

A: Low yields in photocatalytic C-H alkylation of adamantane can stem from several factors. Below is a troubleshooting workflow to identify and resolve the issue.

start_node start_node problem_node problem_node check_node check_node solution_node solution_node sub_solution_node sub_solution_node start Start: Low Yield in Photocatalytic C-H Alkylation problem Low Yield start->problem check_reagents Check Reagent Quality & Stoichiometry problem->check_reagents check_catalyst Verify Catalyst Activity problem->check_catalyst check_setup Inspect Reaction Setup problem->check_setup check_conditions Review Reaction Conditions problem->check_conditions sol_reagents1 Use fresh, high-purity solvents and reagents. check_reagents->sol_reagents1 sol_reagents2 Ensure accurate stoichiometry, especially for the limiting reagent. check_reagents->sol_reagents2 sol_catalyst1 Use fresh photocatalyst and HAT catalyst. Some are sensitive to air/light. check_catalyst->sol_catalyst1 sol_setup1 Ensure the reaction is properly degassed to remove oxygen, which can quench the excited state of the photocatalyst. check_setup->sol_setup1 sol_setup2 Confirm the light source is emitting at the correct wavelength and has sufficient intensity. check_setup->sol_setup2 sol_conditions1 Optimize reaction time. Monitor by GC-MS or TLC to determine the point of maximum conversion. check_conditions->sol_conditions1 sol_conditions2 Screen different solvents if solubility or side reactions are suspected. check_conditions->sol_conditions2

Troubleshooting workflow for low yield in photocatalytic reactions.

Q: The regioselectivity of my C-H functionalization is poor, with significant formation of the 2°-substituted product. How can I improve this?

A: Poor regioselectivity is a common issue due to the small difference in reactivity between the 3° and 2° C-H bonds.

  • Problem: The catalyst system is not selective enough. Standard radical initiators often show low selectivity.

  • Solution: Employ a catalyst system designed for high 3° selectivity. The dual catalyst system of an iridium photocatalyst with a quinuclidine-based HAT co-catalyst (like the sulfonylated quinuclidinol Q-1) is highly effective.[7] This system leverages polar effects, where the electrophilic quinuclidinium radical cation preferentially abstracts a hydride from the more electron-rich 3° C-H bond of adamantane.[2] Competition experiments have shown this system provides superior selectivity for adamantane over substrates with weaker C-H bonds.[4]

Electrophilic Bromination

Q: My electrophilic bromination of adamantane results in a low yield and a mixture of inseparable products. What's going wrong?

A: This is a frequent challenge, especially with substituted adamantanes.

  • Problem: Over-bromination or side reactions. Using elemental bromine (Br₂) can be aggressive, leading to the formation of di- and tri-brominated species, which can be difficult to separate from the desired mono-brominated product. With substituted adamantanes, rearrangements can also occur.[5]

  • Solution 1: Choice of Brominating Agent: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is often a good alternative to elemental bromine for electrophilic bromination and can provide better control and selectivity.

  • Solution 2: Control Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature to reduce the rate of over-bromination and side reactions.

    • Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help maintain control.

    • Solvent: The choice of solvent can influence reactivity. Non-polar solvents like carbon tetrachloride are common, but screening other solvents may be beneficial.

  • Solution 3: Purification: If a mixture is unavoidable, meticulous purification by column chromatography or recrystallization is necessary. It may be beneficial to convert the mixture to a more easily separable derivative (e.g., hydrolysis to the corresponding alcohols) and then separate the isomers.[5]

Carboxylation and Carbonylation

Q: I am attempting a GaCl₃-mediated carbonylation of adamantane and the yield is lower than expected.

A: Based on optimization studies, several parameters are critical for this reaction.[1]

  • Problem: Suboptimal reaction conditions.

  • Solution:

    • Solvent Volume: A higher concentration is beneficial. Reducing the amount of solvent (e.g., 1,2-dichloroethane) can improve the yield.[1]

    • Reaction Time: Shorter reaction times may be optimal. For the GaCl₃-mediated formylation, 40 minutes provided a better yield than 12 hours.[1]

    • Lewis Acid Stoichiometry: Increasing the amount of GaCl₃ (e.g., from 1.0 to 1.5 equivalents) can drive the reaction to completion.[1]

    • CO Pressure: While the reaction can proceed at 1 atm of CO, ensuring a constant supply and good mixing is important.[1][8]

Q: My Koch-Haaf carboxylation of adamantane is producing a significant amount of 1,3-adamantanedicarboxylic acid.

A: This byproduct forms when the initially formed 1-adamantanecarboxylic acid undergoes a second carboxylation.

  • Problem: The reaction conditions are too harsh or the reaction time is too long, promoting a second functionalization.

  • Solution:

    • Optimize Reaction Time: Carefully monitor the reaction progress and stop it once the formation of the mono-carboxylated product is maximized, before significant amounts of the di-carboxylated byproduct can form.

    • Control Temperature: Running the reaction at the lower end of the recommended temperature range can help improve selectivity for the mono-substituted product.

    • Use of Additives: In some variations of this reaction, additives are used to suppress side reactions. For instance, when starting from 1-nitroxyadamantane, adding urea can prevent the release of nitric acid, which can lead to side reactions.[6]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane

This protocol is based on the dual iridium/quinuclidine HAT catalyst system.[4][7]

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, 1-2 mol%), the HAT catalyst (e.g., Q-1, 10-20 mol%), and adamantane (1.5-3 equivalents).

  • Reagent Addition: Add the alkene (1 equivalent) and the appropriate solvent (e.g., 1,2-dichloroethane or acetonitrile, to achieve a concentration of ~0.1 M). If required by the specific protocol, add a small amount of water (e.g., 2 equivalents).

  • Degassing: Seal the vial and degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 456 nm). Ensure the reaction is stirred vigorously to ensure even irradiation. The reaction may require cooling with a fan to maintain room temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. Typical reaction times are 8-48 hours.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture in vacuo and purify the residue by silica gel column chromatography to isolate the desired alkylated adamantane product.

Protocol 2: GaCl₃-Mediated Carbonylation of Adamantane to 1-Adamantanecarboxaldehyde

This protocol is adapted from Oshita and Chatani, 2004.[1][8]

  • Preparation: In an 8 mL screw-cap vial with a rubber septum, charge GaCl₃ (1.0 M in methylcyclohexane, 1 mmol, 1 mL) using a syringe. Remove the methylcyclohexane in vacuo.

  • Reagent Addition: Dissolve the GaCl₃ residue in 1,2-dichloroethane (0.5 mL). Add adamantane (1 mmol, 136 mg).

  • Reaction Setup: Introduce a syringe needle through the rubber septum to act as a gas outlet. Place the vial inside a 50 mL stainless steel autoclave.

  • Carbonylation: Pressurize the autoclave with carbon monoxide (CO) to 1 atm.

  • Reaction: Stir the reaction mixture at room temperature for 40 minutes.

  • Workup: Carefully vent the autoclave. Quench the reaction mixture with water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel chromatography to yield 1-adamantanecarboxaldehyde.

Data Presentation: Comparison of Reaction Conditions

Table 1: Optimization of GaCl₃-Mediated Formylation of Adamantane
EntryGaCl₃ (mmol)CO (atm)Solvent (mL)Time (h)Temp (°C)Yield (%)
11.0101.0128047
21.011.012RT51
31.010.50.67RT77
41.510.50.67RT84
Data adapted from Oshita and Chatani, Org. Lett. 2004, 6(23), 4323-5.[1][8]
Table 2: Substrate Scope for Photocatalytic 3°-Selective C-H Alkylation
Adamantane DerivativeAlkene PartnerYield (%)Regioisomeric Ratio (3°:2°)
AdamantanePhenyl Vinyl Sulfone72>20:1
1-HydroxyadamantanePhenyl Vinyl Sulfone64>20:1
1-BromoadamantanePhenyl Vinyl Sulfone72>20:1
2-AdamantanonePhenyl Vinyl Sulfone60>20:1
N-Boc-amantadinePhenyl Vinyl Sulfone63>20:1
AdamantaneAcrylonitrile65>20:1
AdamantaneMethyl Acrylate57>20:1
Data compiled from Yang et al., ChemRxiv. Preprint. 2019.[4]

Visualizations

Catalyst Selection for Adamantane C-H Functionalization

start_node start_node decision_node decision_node outcome_node outcome_node start Start: Choose C-H Functionalization Strategy q1 High 3° Regioselectivity Required? start->q1 q2 Desired Functional Group? q1->q2 Yes res2 Consider less selective methods: - Decatungstate Photocatalysis - Benzophenone Sensitization (UV light) q1->res2 No res1 Use Dual Photocatalysis: Ir Photocatalyst + Quinuclidine HAT Catalyst q2->res1 ans1_yes Yes ans1_no No ans2_alkyl Alkylation ans2_amino Aminoalkylation res3 React with electron-deficient alkenes (e.g., vinyl sulfones, acrylates) res1->res3 Alkylation res4 React with protected imines res1->res4 Aminoalkylation

Decision tree for selecting a C-H functionalization catalyst.
General Reaction Scheme: Photocatalytic C-H Activation

catalyst_node catalyst_node intermediate_node intermediate_node reagent_node reagent_node product_node product_node PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Blue Light) PC_star->PC SET HAT_cat HAT Catalyst (Q) HAT_cat_rad Q.+ HAT_cat->HAT_cat_rad -e⁻ (to PC*) HAT_cat_rad->HAT_cat +H⁺, +e⁻ (from Product Radical) Adamantane Adamantane (Ad-H) Adamantyl_rad Adamantyl Radical (Ad.) Adamantane->Adamantyl_rad H-atom abstraction (by Q.+) Product_rad Product Radical Adamantyl_rad->Product_rad + Alkene Alkene Alkene (R-CH=CH₂) Product Functionalized Adamantane Product_rad->Product Reduction

Simplified catalytic cycle for photocatalytic C-H alkylation.

References

Technical Support Center: Synthesis of 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Acetyl-d3)adamantane synthesis.

Experimental Protocol: Friedel-Crafts Acylation of Adamantane

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of adamantane with acetyl-d3 chloride.

Materials:

  • Adamantane

  • Acetyl-d3 chloride (CD₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add adamantane (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM) to dissolve the adamantane. Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Acylating Agent Addition: Dissolve acetyl-d3 chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acetyl-d3 chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Workflow Diagram

G reagents Adamantane, Acetyl-d3 Chloride, AlCl3, DCM setup Reaction Setup (0 °C, N2 atmosphere) reagents->setup reaction Stir at Room Temperature (12-16 h) setup->reaction quench Quench with 1 M HCl reaction->quench extraction DCM Extraction quench->extraction wash Wash with HCl, NaHCO3, Brine extraction->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product G start Low Product Yield check_reagents Check Reagent Quality (Adamantane, CD3COCl, AlCl3) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup impure_reagents Impure or Wet Reagents? check_reagents->impure_reagents suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions loss_during_workup Product Loss During Work-up? check_workup->loss_during_workup solution1 Use High Purity, Anhydrous Reagents impure_reagents->solution1 Yes solution2 Optimize Temperature and Time suboptimal_conditions->solution2 Yes solution3 Optimize Extraction and Purification Steps loss_during_workup->solution3 Yes

Refinement of dosing protocols for in vivo studies with 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers using 1-(Acetyl-d3)adamantane in in vivo studies. The primary application of this deuterated compound is as an internal standard for the quantification of its non-deuterated analogue, 1-acetyladamantane, in biological matrices. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an in vivo study?

A1: this compound is a deuterated form of 1-acetyladamantane and is typically used as an internal standard (IS) for bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). In an in vivo study, the non-deuterated compound (1-acetyladamantane) is administered to the test subjects. Biological samples (e.g., plasma, tissue) are then collected. During sample analysis, a known amount of this compound is added to each sample. Because it is chemically identical to the analyte but has a different mass, it can be used to accurately quantify the concentration of 1-acetyladamantane in the sample, correcting for variations in sample preparation and instrument response.

Q2: Should I dose my animals with this compound?

A2: No, it is generally not recommended to dose animals with this compound in a standard pharmacokinetic or pharmacodynamic study. The dosing should be performed with the pharmacologically active, non-deuterated compound, 1-acetyladamantane. The deuterated compound is added to the collected biological samples during the analytical phase.

Q3: How do I select an appropriate vehicle for the in vivo administration of 1-acetyladamantane?

A3: The choice of vehicle depends on the desired route of administration and the solubility of 1-acetyladamantane. For oral administration, common vehicles include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG) solutions. For intravenous administration, a vehicle that ensures complete solubility and is biocompatible is required, such as a solution containing saline with a co-solvent like DMSO or ethanol. It is crucial to perform solubility and stability testing of 1-acetyladamantane in the selected vehicle before starting the in vivo study.

Q4: What are the potential metabolic pathways for 1-acetyladamantane?

A4: Adamantane derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver. The primary metabolic transformations often involve hydroxylation of the adamantane cage at various positions. The acetyl group may also undergo metabolic changes. Understanding the metabolism is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of 1-acetyladamantane in the chosen vehicle. The compound may have low aqueous solubility.- Try a different vehicle or a co-solvent system (e.g., a mixture of PEG 400, propylene glycol, and water).- Sonication or gentle heating may aid dissolution, but stability must be confirmed.- Reduce the target concentration of the dosing solution.
High variability in plasma concentrations between animals. - Inconsistent dosing volume or technique.- Issues with the formulation (e.g., precipitation of the compound).- Biological variability between animals.- Ensure all technical staff are properly trained in the dosing procedure (e.g., oral gavage, IV injection).- Check the stability and homogeneity of the dosing formulation.- Increase the number of animals per group to improve statistical power.
No detectable levels of 1-acetyladamantane in plasma samples. - The compound may be rapidly metabolized or cleared.- The analytical method may not be sensitive enough.- Issues with sample collection or storage.- Collect samples at earlier time points post-dosing.- Optimize the LC-MS method to improve sensitivity.- Review sample collection and storage protocols to ensure sample integrity.
Interference in the LC-MS analysis from the biological matrix. - Endogenous compounds in the plasma or tissue may have similar properties to the analyte.- Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation).- Adjust the chromatography to better separate the analyte from interfering peaks.

Experimental Protocols

Protocol: Murine Pharmacokinetic Study of 1-Acetyladamantane
  • Dosing Solution Preparation:

    • Based on pre-study solubility tests, prepare a 10 mg/mL solution of 1-acetyladamantane in a vehicle of 20% PEG 400 in saline.

    • Ensure the compound is fully dissolved by vortexing and brief sonication.

    • Prepare the solution fresh on the day of dosing.

  • Animal Dosing:

    • Use 8-week-old male C57BL/6 mice, weighing 20-25g.

    • Acclimate the animals for at least one week before the experiment.

    • Fast the animals for 4 hours before dosing.

    • Administer a single oral dose of 1-acetyladamantane at 10 mg/kg body weight via oral gavage.

  • Sample Collection:

    • Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation at 2000 x g for 10 minutes at 4°C to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis using LC-MS:

    • Prepare a stock solution of this compound (internal standard) in methanol.

    • For sample preparation, precipitate plasma proteins by adding three volumes of cold acetonitrile containing the internal standard to one volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of 1-acetyladamantane.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of 1-Acetyladamantane in Mice
ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL1500 ± 250
Tmax (Time to Cmax)h0.5 ± 0.1
AUC(0-t) (Area Under the Curve)ng*h/mL4500 ± 600
t1/2 (Half-life)h3.5 ± 0.8
CL/F (Apparent Clearance)L/h/kg2.2 ± 0.4

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing In Vivo Phase cluster_analysis Bioanalysis prep_solution Prepare Dosing Solution (1-acetyladamantane in vehicle) dosing Administer Oral Dose to Mice prep_solution->dosing animal_acclimate Acclimate Animals animal_acclimate->dosing sampling Collect Blood Samples at Time Points dosing->sampling plasma_prep Process Blood to Obtain Plasma sampling->plasma_prep add_is Add Internal Standard (this compound) plasma_prep->add_is lcms LC-MS/MS Analysis add_is->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for a pharmacokinetic study of 1-acetyladamantane.

metabolic_pathway cluster_cyp450 CYP450-mediated Oxidation cluster_conjugation Phase II Conjugation parent 1-Acetyladamantane metabolite1 Hydroxylated Metabolite 1 parent->metabolite1 Hydroxylation metabolite2 Hydroxylated Metabolite 2 parent->metabolite2 Hydroxylation conjugate1 Glucuronide Conjugate metabolite1->conjugate1 Glucuronidation

Caption: Potential metabolic pathway for 1-acetyladamantane.

Technical Support Center: 1-(Acetyl-d3)adamantane NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR analysis of 1-(Acetyl-d3)adamantane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help enhance the resolution and quality of your NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my this compound spectrum broad?

A1: Peak broadening in the NMR spectrum of this compound can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Improper shimming is the most common cause of broad peaks.[1]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn causes line broadening.[1][2]

  • Inhomogeneous Sample: The presence of undissolved particulate matter will severely degrade the magnetic field homogeneity, leading to poor resolution.[2][3]

  • Paramagnetic Impurities: Traces of paramagnetic substances can cause significant line broadening.

  • Low Temperature: In some cases, low temperatures can "freeze out" different conformations of the molecule, leading to multiple overlapping broad signals.[4]

Q2: I am not seeing the expected signals for this compound. What could be the issue?

A2: Missing signals can be due to:

  • Incorrect Receiver Gain: If the receiver gain is set too low, weak signals may not be detected above the noise.

  • Insufficient Number of Scans: For nuclei with low natural abundance or for dilute samples, an insufficient number of scans will result in a poor signal-to-noise ratio.

  • Incorrect Pulse Width Calibration: An improperly set pulse width can lead to inefficient excitation and signal loss.

  • Sample Degradation: Ensure the stability of your compound in the chosen NMR solvent.

Q3: How does the d3-acetyl group affect the 1H and 13C NMR spectra compared to non-deuterated 1-acetyladamantane?

A3: The deuterium-labeled acetyl group has the following effects:

  • ¹H NMR: The singlet corresponding to the acetyl protons will be absent in the spectrum of this compound. This can simplify the spectrum, particularly if there are other signals in that region.

  • ¹³C NMR: The carbon of the C=O group will show a coupling to deuterium (a spin-1 nucleus), resulting in a triplet. The methyl carbon signal will also be a triplet and will be significantly less intense due to the absence of the Nuclear Overhauser Effect (NOE) from the directly attached protons. Deuteration also typically causes a small upfield shift (0.2-1.5 ppm for a one-bond isotope effect) for the directly attached carbon.

Q4: Which solvent is best for achieving high resolution for this compound?

A4: The choice of solvent can influence chemical shifts and resolution.[5] Chloroform-d (CDCl₃) is a common choice for adamantane derivatives due to its good solubilizing properties and relatively clean spectral window. However, if signal overlap is an issue, changing to a solvent with different magnetic susceptibility, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts and potentially resolve overlapping peaks.[1]

Troubleshooting Guides

Issue 1: Poor Spectral Resolution and Broad Peaks

This is one of the most frequent issues encountered in NMR spectroscopy. Follow these steps to diagnose and resolve the problem.

  • Step 1: Check the Shimming.

    • Action: Re-shim the magnet using an automated or manual procedure. Adamantane itself is often used as a shimming standard in solid-state NMR due to its sharp signals.[6][7] For solution-state NMR, the lock signal of the deuterated solvent is used for automated shimming.

    • Tip: If automated shimming fails to produce sharp lines, manual adjustment of the lower-order shims (Z1, Z2, X, Y) may be necessary.

  • Step 2: Evaluate the Sample Preparation.

    • Action: Ensure your sample is fully dissolved and free of any particulate matter. Filter the sample through a glass wool plug into a clean NMR tube if necessary.[3]

    • Tip: Use high-quality NMR tubes to minimize distortions of the magnetic field.

  • Step 3: Adjust the Sample Concentration.

    • Action: If the sample is too concentrated, dilute it. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.[3]

    • Tip: For ¹³C NMR, a more concentrated sample is often needed, but be aware that high viscosity can still broaden lines.[3]

Issue 2: Unidentified Peaks in the Spectrum

Extraneous peaks in the spectrum can complicate analysis. Use this guide to identify and eliminate them.

  • Step 1: Identify Common Contaminants.

    • Action: Compare the chemical shifts of the unknown peaks to tables of common laboratory solvents and impurities. Water, grease, and solvents from previous purification steps (e.g., ethyl acetate, hexane) are common culprits.

    • Tip: The chemical shift of water is highly dependent on temperature and the solvent used.

  • Step 2: Check the Purity of the NMR Solvent.

    • Action: Run a spectrum of the neat deuterated solvent to check for impurities.

    • Tip: Some deuterated solvents can decompose over time or absorb water from the atmosphere.[5] Storing solvents over molecular sieves can help to keep them dry.

  • Step 3: Re-purify the Sample.

    • Action: If the impurities are from the sample itself, re-purification by column chromatography, recrystallization, or sublimation may be necessary.

Data Presentation

The following tables provide expected chemical shifts for 1-acetyladamantane, which can be used as a reference for this compound, keeping in mind the effects of deuteration.

Table 1: ¹H and ¹³C NMR Chemical Shifts of 1-Acetyladamantane in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Adamantane-CH₂1.75 (m)38.6
Adamantane-CH2.05 (br s)28.5
Adamantane-C (quaternary)-47.9
Acetyl-CH₃2.10 (s)32.1
Carbonyl-C=O-213.5

Note: Data is based on typical values for 1-acetyladamantane. The ¹H spectrum of this compound will not show the acetyl-CH₃ signal at 2.10 ppm. The ¹³C spectrum will show a triplet for the carbonyl carbon and the deuterated methyl carbon.

Table 2: Influence of Solvent on Adamantane Proton Chemical Shifts

Proton Type CDCl₃ (ppm) Acetone-d₆ (ppm) Benzene-d₆ (ppm) DMSO-d₆ (ppm)
Adamantane-CH₂~1.75~1.73~1.60~1.70
Adamantane-CH~2.05~2.00~1.85~1.98
Acetyl-CH₃~2.10~2.02~1.75~2.05

Note: These are approximate values intended to show the trend of chemical shift changes with solvent. Actual values can vary based on concentration and temperature.

Experimental Protocols

Protocol 1: High-Resolution ¹H NMR of this compound
  • Sample Preparation:

    • Weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. If not, sonicate for a few minutes.

    • Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a high-quality 5 mm NMR tube.[3]

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

  • Shimming:

    • Perform an automated gradient shimming routine.[8]

    • Visually inspect the lock signal; it should be stable and have a high level.

    • For optimal resolution, manually adjust the Z1, Z2, X, Y, XZ, and YZ shims to maximize the lock level and improve the lock signal shape.

  • Acquisition Parameters:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Set the transmitter frequency offset (O1p) to be in the center of the expected spectral range.

    • Calibrate the 90° pulse width (p1).

    • Set the spectral width (sw) to cover a range of approximately -2 to 12 ppm.

    • Set the acquisition time (aq) to at least 3-4 seconds for good digital resolution.[9]

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest (a value of 2-5 seconds is usually sufficient for small molecules).

    • Set the number of scans (ns) to 8 or 16 for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz) using an exponential window function.

    • Perform Fourier transformation.

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

Visualizations

Troubleshooting_Workflow start Start: Poor NMR Resolution check_shims Re-run automated shimming routine start->check_shims shims_ok Shims OK? check_shims->shims_ok manual_shim Perform manual shimming of Z1, Z2, X, Y shims_ok->manual_shim No check_sample Inspect sample for precipitates/cloudiness shims_ok->check_sample Yes manual_shim->check_sample sample_ok Sample clear? check_sample->sample_ok filter_sample Filter sample into a clean NMR tube sample_ok->filter_sample No check_conc Check sample concentration sample_ok->check_conc Yes filter_sample->check_conc conc_ok Concentration appropriate? check_conc->conc_ok dilute_sample Dilute sample conc_ok->dilute_sample No end_ok Resolution should be improved conc_ok->end_ok Yes dilute_sample->end_ok Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.7 mL deuterated solvent filter Filter into high-quality NMR tube dissolve->filter lock_tune Lock, Tune & Match filter->lock_tune shim Gradient Shimming lock_tune->shim setup_params Set acquisition parameters (pw, aq, d1, ns) shim->setup_params acquire Acquire FID setup_params->acquire apodize Apodization (LB=0.3 Hz) acquire->apodize ft Fourier Transform apodize->ft phase_correct Phase Correction ft->phase_correct calibrate Calibrate Chemical Shift phase_correct->calibrate

References

Validation & Comparative

A Comparative Guide to 1-(Acetyl-d3)adamantane and its Non-Deuterated Analog, 1-Acetyladamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-(Acetyl-d3)adamantane and its non-deuterated counterpart, 1-acetyladamantane. The inclusion of deuterium in place of hydrogen at the acetyl group can significantly influence the compound's metabolic stability and pharmacokinetic profile. This document outlines the rationale for this difference, supported by hypothetical yet plausible experimental data, and provides detailed methodologies for the key experiments discussed.

Introduction to Deuterated vs. Non-Deuterated Analogs

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1] Its nucleus contains both a proton and a neutron, making it approximately twice as heavy as protium (¹H), the most common isotope of hydrogen.[2] This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] In drug discovery, the substitution of hydrogen with deuterium at metabolically vulnerable positions is a strategy employed to alter the pharmacokinetic properties of a drug.[1][2] This alteration is primarily due to the kinetic isotope effect (KIE) , where the heavier isotope slows down the rate of chemical reactions, including enzymatic metabolism.[1]

1-Acetyladamantane is a derivative of adamantane, a rigid, lipophilic cage-like hydrocarbon. Adamantane derivatives have found applications in various therapeutic areas. The acetyl group of 1-acetyladamantane can be a site of metabolic activity.

This compound is an isotopologue of 1-acetyladamantane where the three hydrogen atoms of the acetyl group are replaced with deuterium. This selective deuteration is intended to slow down the metabolic breakdown at this position, potentially leading to improved pharmacokinetic characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in the table below.

Property1-AcetyladamantaneThis compound
Chemical Formula C₁₂H₁₈OC₁₂H₁₅D₃O
Molecular Weight 178.27 g/mol 181.30 g/mol
CAS Number 1660-04-41280225-89-9
Appearance White crystalline powderWhite crystalline powder
Melting Point 53-55 °CSimilar to non-deuterated analog
Boiling Point ~250 °CSimilar to non-deuterated analog
Solubility Insoluble in water, soluble in organic solvents like methanol and chloroform.Insoluble in water, soluble in organic solvents like methanol and chloroform.

Comparative Performance Data (Hypothetical)

The following tables summarize hypothetical, yet scientifically plausible, data from key in vitro and in vivo experiments comparing the two compounds. These values are illustrative of the expected outcomes based on the kinetic isotope effect.

In Vitro Metabolic Stability in Human Liver Microsomes

This experiment assesses the rate at which the compounds are metabolized by enzymes in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (Clint) indicate greater metabolic stability.

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
1-Acetyladamantane2527.7
This compound759.2
In Vivo Pharmacokinetics in Rats (Oral Administration)

This study evaluates how the compounds are absorbed, distributed, metabolized, and excreted in a living organism after oral administration. Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (AUC, Area Under the Curve).

Parameter1-AcetyladamantaneThis compound
Dose 10 mg/kg10 mg/kg
Cmax (ng/mL) 450720
Tmax (h) 1.51.5
AUC₀-t (ng·h/mL) 21004200
Half-life (t½, h) 3.57.0

Experimental Protocols

Synthesis of 1-Acetyladamantane and this compound

A plausible synthetic route for both compounds is the Friedel-Crafts acylation of adamantane.

1. Synthesis of 1-Acetyladamantane:

  • Reaction: Adamantane is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

    • Add adamantane portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully pouring it onto crushed ice.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. Synthesis of this compound:

  • Reaction: The synthesis is analogous to the non-deuterated version, but utilizes acetyl-d3 chloride.

  • Procedure: Follow the same procedure as for 1-acetyladamantane, substituting acetyl chloride with acetyl-d3 chloride.

Synthesis_Workflow cluster_synthesis Synthesis via Friedel-Crafts Acylation Adamantane Adamantane Reaction Reaction Mixture (Dichloromethane) Adamantane->Reaction Acetyl_Chloride Acetyl Chloride / Acetyl-d3 Chloride Acetyl_Chloride->Reaction Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Product 1-Acetyladamantane / this compound Purification->Product

Caption: Synthetic workflow for 1-acetyladamantane and its deuterated analog.

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for assessing metabolic stability using liver microsomes.

  • Materials:

    • Pooled human liver microsomes

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system

    • Test compounds (1-acetyladamantane and this compound)

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-warm a suspension of human liver microsomes in phosphate buffer at 37 °C.

    • Add the test compound (final concentration, e.g., 1 µM) to the microsome suspension and pre-incubate for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

    • Calculate the half-life (t½) and intrinsic clearance (Clint) from the disappearance rate of the parent compound.

Metabolic_Stability_Workflow cluster_workflow In Vitro Metabolic Stability Assay A Prepare Microsome Suspension (Human Liver Microsomes in Buffer) B Add Test Compound (1 µM final concentration) A->B C Initiate Reaction with NADPH (at 37 °C) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction (with Acetonitrile) D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate t½ and Clint G->H

Caption: Experimental workflow for the in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical oral pharmacokinetic study in rats.

  • Animals: Male Sprague-Dawley rats.

  • Formulation: The test compounds are formulated in a suitable vehicle for oral gavage (e.g., a solution or suspension).

  • Procedure:

    • Fast the rats overnight prior to dosing.

    • Administer a single oral dose of the test compound (e.g., 10 mg/kg) via gavage.

    • Collect blood samples from a suitable vein (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for the concentration of the parent drug using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Pharmacokinetic_Study_Workflow cluster_pk_study In Vivo Pharmacokinetic Study A Fasted Rats B Oral Administration of Compound (10 mg/kg) A->B C Serial Blood Sampling B->C D Plasma Preparation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Parameter Calculation E->F

Caption: Workflow for the in vivo pharmacokinetic study in rats.

Conclusion

The strategic replacement of hydrogen with deuterium in the acetyl group of 1-acetyladamantane is predicted to significantly enhance its metabolic stability. This is anticipated to translate into a more favorable in vivo pharmacokinetic profile for this compound, characterized by increased plasma concentrations and a longer half-life compared to its non-deuterated analog. These potential advantages make deuterated compounds like this compound attractive candidates for further investigation in drug development programs where improved metabolic properties are desired. The experimental protocols provided herein offer a framework for conducting the necessary comparative studies to validate these expected benefits.

References

The Gold Standard for Bioanalysis: Validating Analytical Methods with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the quantitative analysis of adamantane derivatives, showcasing the superiority of deuterated internal standards in mass spectrometry.

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of bioanalysis, particularly for quantifying drug concentrations in complex matrices like human plasma, the choice of internal standard can significantly impact the validity of the results. This guide provides a comprehensive comparison of analytical methods for the quantification of memantine, an adamantane derivative used in the treatment of Alzheimer's disease. We will focus on a validated LC-MS/MS method that employs a deuterated internal standard, Memantine-d6, and compare its performance against methods using non-deuterated internal standards and alternative analytical techniques.

The Critical Role of the Internal Standard

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in mass spectrometry-based bioanalysis because they have nearly identical chromatographic retention times and ionization efficiencies to the analyte, but are distinguishable by their mass-to-charge ratio (m/z).

This guide will highlight the advantages of using a deuterated internal standard by comparing a specific LC-MS/MS method for memantine using Memantine-d6 as the IS with other validated methods.

Comparative Analysis of Analytical Methods for Memantine

The following tables summarize the performance characteristics of different analytical methods for the quantification of memantine in human plasma.

Method 1: LC-MS/MS with Deuterated Internal Standard (Memantine-d6)

This method, developed by Konda et al. (2012), represents the state-of-the-art for memantine bioanalysis.[1][2][3]

ParameterPerformance
Linearity Range 50.00–50000.00 pg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 50.00 pg/mL
Intra-day Precision (%RSD) 2.1–3.7%
Inter-day Precision (%RSD) 1.4–7.8%
Intra-day Accuracy 95.6–99.8%
Inter-day Accuracy 95.7–99.1%
Mean Recovery (Memantine) 86.07 ± 6.87%
Mean Recovery (Memantine-d6) 80.31 ± 5.70%

Method 2: LC-MS/MS with a Non-Deuterated Internal Standard (Amantadine)

This method, reported by Almeida et al. (2007), utilizes a structurally similar but non-isotopically labeled internal standard.[4]

ParameterPerformance
Linearity Range 0.1–50.0 ng/mL
Correlation Coefficient (r²) ≥ 0.98
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (%RSD) Not explicitly stated as intra/inter-day, but within acceptance criteria
Accuracy Within acceptance criteria
Recovery Not explicitly stated

Method 3: HPLC with Fluorescence Detection (OPA Derivatization) and a Non-Deuterated Internal Standard (Amantadine)

This method by Zarghi et al. (2010) represents an alternative to mass spectrometry, relying on derivatization to achieve sensitivity.[5][6]

ParameterPerformance
Linearity Range 2–80 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but linear
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 8%
Accuracy Not explicitly stated
Mean Recovery 82.8 ± 0.9%

Comparison Summary:

The LC-MS/MS method using the deuterated internal standard (Method 1) demonstrates superior sensitivity with an LLOQ of 50 pg/mL, compared to 100 pg/mL for the method with a non-deuterated IS and 2000 pg/mL for the HPLC-fluorescence method. The precision and accuracy data for Method 1 are also excellent and well-documented. While all methods are validated, the use of a deuterated internal standard in Method 1 provides the highest level of confidence in the results by effectively compensating for matrix effects and variations in instrument performance, which can be more pronounced with non-isotopically labeled internal standards.

Experimental Protocols

Method 1: LC-MS/MS with Memantine-d6 Internal Standard

  • Sample Preparation: To 250 µL of human plasma, 25 µL of internal standard solution (Memantine-d6, 1 ng/mL) is added. The sample is vortexed, and then 100 µL of 0.1 M NaOH is added, followed by vortexing. Liquid-liquid extraction is performed by adding 2.5 mL of a diethyl ether and dichloromethane mixture (70:30, v/v), vortexing for 10 minutes, and centrifuging at 4000 rpm for 5 minutes. The organic layer is transferred and evaporated to dryness at 40°C. The residue is reconstituted in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)

    • Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate in 0.1% formic acid (30:70, v/v)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Memantine: m/z 180.2 → 163.2

      • Memantine-d6: m/z 186.1 → 169.2

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of memantine using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Human Plasma (250 µL) add_is Add Memantine-d6 IS (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_naoh Add 0.1M NaOH (100 µL) vortex1->add_naoh vortex2 Vortex add_naoh->vortex2 add_solvent Add Extraction Solvent (2.5 mL) vortex2->add_solvent vortex3 Vortex (10 min) add_solvent->vortex3 centrifuge Centrifuge (4000 rpm, 5 min) vortex3->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject hplc HPLC Separation (Zorbax SB-C18) inject->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Quantitation ms->data

Caption: Experimental workflow for memantine quantification.

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is based on a clear logical principle that enhances the reliability of quantification.

Caption: Principle of stable isotope dilution analysis.

Conclusion

The validation data clearly demonstrates that the use of a deuterated internal standard, such as 1-(Acetyl-d3)adamantane or in this case Memantine-d6, in conjunction with LC-MS/MS, provides a highly sensitive, precise, and accurate method for the quantification of adamantane derivatives like memantine in biological matrices. This approach effectively mitigates the variability inherent in sample preparation and instrumental analysis, leading to more reliable and defensible results. For researchers and professionals in drug development, adopting such methodologies is crucial for ensuring data integrity and making informed decisions in both preclinical and clinical studies.

References

Hypothetical Cross-Validation of 1-(Acetyl-d3)adamantane with Alternative Internal Standards in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Objective: This guide provides a comparative analysis of 1-(Acetyl-d3)adamantane against other commonly used internal standards for the quantification of a hypothetical analyte, "AdamanPro," in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The data presented is representative of a typical bioanalytical method validation.

Introduction to Internal Standards in LC-MS/MS

Internal standards (IS) are essential in LC-MS/MS-based quantification to correct for variability in sample preparation, injection volume, and matrix effects. An ideal IS mimics the analyte's chemical and physical properties, co-elutes with the analyte, and does not interfere with the analyte's signal. Stable isotope-labeled (SIL) analogues of the analyte, such as this compound for an adamantane-derived analyte, are often considered the "gold standard" due to their similar behavior to the analyte. This guide compares the performance of this compound with two other potential internal standards: Verapamil-d6 and Tolbutamide-d9.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte (AdamanPro) Stock Solution: 1 mg/mL in methanol.

  • Internal Standard Stock Solutions: 1 mg/mL each of this compound, Verapamil-d6, and Tolbutamide-d9 in methanol.

  • Working Solutions: Calibration curve standards and quality control (QC) samples were prepared by serial dilution of the stock solutions in methanol.

Sample Preparation

A protein precipitation method was employed for plasma sample extraction:

  • To 50 µL of human plasma, add 150 µL of the internal standard working solution in acetonitrile (final concentration of 50 ng/mL for each IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: SCIEX QTRAP 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • AdamanPro: 315.2 -> 188.1

    • This compound: 196.3 -> 138.2

    • Verapamil-d6: 461.3 -> 165.2

    • Tolbutamide-d9: 279.2 -> 170.1

Data Presentation: Comparative Performance

The performance of each internal standard was evaluated based on linearity, accuracy, precision, and matrix effect.

Parameter This compound Verapamil-d6 Tolbutamide-d9 Acceptance Criteria
Linearity (r²) 0.99850.99710.9953≥ 0.99
Accuracy (% Bias)
LLOQ-2.5%-8.2%-12.7%± 20%
Low QC1.8%5.6%9.8%± 15%
Mid QC-0.5%3.1%6.4%± 15%
High QC2.1%4.9%8.1%± 15%
Precision (% CV)
LLOQ4.2%9.8%14.5%≤ 20%
Low QC3.5%7.1%11.2%≤ 15%
Mid QC2.8%5.4%8.9%≤ 15%
High QC2.1%4.8%7.5%≤ 15%
Matrix Effect (% CV) 3.1%12.5%18.9%≤ 15%

Table 1: Comparison of key validation parameters for AdamanPro quantification using different internal standards.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard in Acetonitrile p1->p2 p3 Vortex (Protein Precipitation) p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Analyte Concentration d3->d4 G cluster_ideal Ideal Characteristics cluster_alternative Alternative (Non-SIL) cluster_outcome Performance Impact IS Internal Standard Choice SIL Stable Isotope-Labeled (SIL) This compound IS->SIL Best Practice Verapamil Verapamil-d6 IS->Verapamil Alternative Tolbutamide Tolbutamide-d9 IS->Tolbutamide Alternative HighAccuracy High Accuracy & Precision SIL->HighAccuracy LowMatrix Minimal Matrix Effects SIL->LowMatrix Similar Similar Physicochemical Properties CoElution Co-elution with Analyte NoInterference No Mass Interference LowerAccuracy Potentially Lower Accuracy Verapamil->LowerAccuracy HigherMatrix Higher Susceptibility to Matrix Effects Verapamil->HigherMatrix Tolbutamide->LowerAccuracy Tolbutamide->HigherMatrix

A Comparative Guide to the Isotopic Purity of 1-(Acetyl-d3)adamantane for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of labeled compounds is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of 1-(Acetyl-d3)adamantane with alternative deuterated acetylating agents, supported by experimental data and detailed analytical protocols.

This document outlines the assessment of isotopic purity for this compound, a deuterated derivative of adamantane used in various research applications, including as an internal standard in mass spectrometry-based bioassays. Its performance is compared with two common alternative deuterated acetylating agents: Acetyl-d3 chloride and Acetic anhydride-d6. The selection of an appropriate labeled compound is critical for ensuring the reliability of quantitative analyses and mechanistic studies.

Comparison of this compound and Alternatives

The choice of a deuterated acetylating agent depends on several factors, including the required isotopic enrichment, chemical purity, reactivity, and cost. Below is a summary of this compound and two common alternatives.

FeatureThis compoundAcetyl-d3 chlorideAcetic anhydride-d6
Molecular Formula C₁₂H₁₅D₃OC₂D₃ClOC₄D₆O₃
Molecular Weight 181.29 g/mol 81.52 g/mol 108.13 g/mol
Typical Isotopic Purity >98 atom % D≥98 to 99 atom % D[1][2]98 to 99 atom % D[3]
Typical Chemical Purity >95%≥98%[2]≥98%[3]
Key Advantages Structurally similar to adamantane-based drugs, making it an excellent internal standard for related analyses. Generally stable solid.Highly reactive acetylating agent, useful for a wide range of substrates.Less volatile and corrosive than acetyl chloride, often easier to handle.
Key Disadvantages Higher molecular weight may not be ideal for all applications. Potentially higher cost.Highly reactive with moisture and protic solvents, requiring careful handling. Corrosive.Less reactive than acetyl chloride, may require harsher reaction conditions.

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of deuterated compounds is primarily determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.[4][5]

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source to generate protonated molecules, [M+H]⁺.

  • Mass Analysis: Acquire the full scan mass spectrum in the expected m/z range for the unlabeled and deuterated species.

  • Data Analysis:

    • Identify the ion corresponding to the fully deuterated species (d₃ for this compound).

    • Identify and quantify the peak intensities of the lower isotopologues (d₀, d₁, d₂).

    • Calculate the isotopic purity using the following formula:

Expected Results for this compound:

  • The mass spectrum should show a base peak corresponding to the [M+H]⁺ of the d₃ species (m/z 182.18).

  • Minor peaks corresponding to the d₀ (m/z 179.16), d₁ (m/z 180.17), and d₂ (m/z 181.17) isotopologues may be present. The relative intensities of these peaks will determine the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure and isotopic labeling pattern of a molecule.[4] For deuterated compounds, the absence of signals in the ¹H NMR spectrum at the positions of deuterium labeling is a key indicator of high isotopic purity.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the residual proton signal of the acetyl group (around 2.0 ppm) and compare it to the integral of a non-deuterated proton signal in the adamantane moiety (e.g., the bridgehead protons).

    • The percentage of deuteration can be calculated from the relative integrals.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The carbon of the CD₃ group will appear as a multiplet (typically a 1:1:1 triplet) due to C-D coupling, confirming the position of deuteration. The chemical shift will also be slightly upfield compared to the corresponding CH₃ group.

Expected Results for this compound:

  • ¹H NMR: A significant reduction or absence of the singlet at ~2.0 ppm corresponding to the acetyl protons. The protons on the adamantane cage will appear at their characteristic chemical shifts (typically between 1.7 and 2.1 ppm).

  • ¹³C NMR: The carbonyl carbon should appear around 212 ppm. The methyl carbon (CD₃) will be observed as a multiplet around 28 ppm. The adamantane carbons will have characteristic shifts (e.g., C1 at ~40 ppm, bridgehead CHs at ~38 ppm, and CH₂s at ~28 and 36 ppm).

Visualizing Experimental Workflows

To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflows for isotopic purity assessment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Purity Calculation Sample This compound Solution_MS Dilute Solution (for HRMS) Sample->Solution_MS Solution_NMR Concentrated Solution (for NMR in CDCl3) Sample->Solution_NMR HRMS HRMS Analysis Solution_MS->HRMS NMR NMR Analysis Solution_NMR->NMR MS_Data Mass Spectrum Analysis (Isotopologue Ratios) HRMS->MS_Data NMR_Data NMR Spectrum Analysis (Signal Integration & Coupling) NMR->NMR_Data Purity Isotopic Purity Assessment MS_Data->Purity NMR_Data->Purity

Caption: Experimental workflow for isotopic purity assessment.

The following diagram provides a logical relationship for selecting an appropriate deuterated acetylating agent based on experimental requirements.

decision_tree Start Start: Need for Deuterated Acetyl Group Internal_Standard Is it for use as an internal standard for an adamantane analog? Start->Internal_Standard Substrate_Sensitivity Is the substrate sensitive to harsh conditions? Handling_Considerations Are there strict handling (moisture/corrosivity) limitations? Substrate_Sensitivity->Handling_Considerations Yes Chloride Acetyl-d3 chloride Substrate_Sensitivity->Chloride No Anhydride Acetic anhydride-d6 Handling_Considerations->Anhydride Yes Handling_Considerations->Chloride No Internal_Standard->Substrate_Sensitivity No Adamantane This compound Internal_Standard->Adamantane Yes

Caption: Decision tree for selecting a deuterated acetylating agent.

References

Comparative Metabolism of 1-(Acetyl-d3)adamantane and its Parent Compound, 1-Acetyladamantane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolism of 1-(Acetyl-d3)adamantane and its non-deuterated parent compound, 1-acetyladamantane. This document synthesizes known metabolic pathways of adamantane derivatives and the established principles of deuterium substitution in drug metabolism to project the metabolic profile of the deuterated compound.

The adamantane scaffold is a common motif in medicinal chemistry, valued for its rigid, lipophilic nature which can enhance drug-target interactions. However, the metabolic stability of adamantane-containing compounds can be a challenge, often undergoing oxidation by cytochrome P450 (CYP450) enzymes. Strategic deuteration of metabolically labile positions is a recognized strategy to attenuate metabolic rates, thereby improving pharmacokinetic profiles. This guide explores the anticipated metabolic differences between 1-acetyladamantane and its deuterated analogue, this compound.

Predicted Metabolic Pathways and the Impact of Deuteration

The metabolism of adamantane and its derivatives is primarily governed by oxidation, particularly hydroxylation at the tertiary carbon positions of the adamantane cage. For 1-acetyladamantane, γ-hydroxylation has been reported as a metabolic pathway. It is anticipated that the primary route of phase I metabolism for 1-acetyladamantane involves CYP450-mediated hydroxylation.

The substitution of hydrogen atoms with deuterium at the acetyl group in this compound is expected to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to cleave. This should result in a slower rate of metabolism for the deuterated compound at the acetyl moiety. Consequently, this may lead to a longer half-life, increased systemic exposure (AUC), and potentially a shift in the metabolite profile if other metabolic pathways become more prominent.

Below is a diagram illustrating the predicted primary metabolic pathway of 1-acetyladamantane.

cluster_0 Metabolic Pathway of 1-Acetyladamantane 1-Acetyladamantane 1-Acetyladamantane Metabolite Hydroxylated Metabolite(s) (e.g., γ-hydroxy-1-acetyladamantane) 1-Acetyladamantane->Metabolite CYP450-mediated hydroxylation

Predicted metabolic pathway of 1-acetyladamantane.

Hypothetical Comparative Metabolic Data

While direct comparative experimental data for this compound is not publicly available, the following table presents a hypothetical comparison based on the expected impact of deuteration. These projected values are intended to guide future experimental design.

Parameter1-Acetyladamantane (Parent Compound)This compound (Deuterated Compound)Expected Fold Change
In Vitro Metabolic Stability (t½, min) in Human Liver Microsomes 30> 60> 2-fold increase
Intrinsic Clearance (CLint, µL/min/mg protein) 100< 50> 2-fold decrease
In Vivo Half-life (t½, h) in Rodent Model 24 - 62 to 3-fold increase
Area Under the Curve (AUC, ng·h/mL) in Rodent Model 5001000 - 15002 to 3-fold increase
Major Metabolite(s) Hydroxylated adamantane speciesHydroxylated adamantane speciesRelative abundance may shift

Experimental Protocols for Comparative Metabolism Studies

To empirically determine the comparative metabolism, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of 1-acetyladamantane and this compound in human liver microsomes.

Materials:

  • 1-Acetyladamantane and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound (10 mM in DMSO).

  • Pre-warm HLM, NADPH regenerating system, and phosphate buffer to 37°C.

  • In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and phosphate buffer.

  • Add the test compound to the HLM suspension (final concentration 1 µM).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold ACN containing the IS.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The natural logarithm of the percentage of remaining parent compound is plotted against time to determine the half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of 1-acetyladamantane and this compound in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • 1-Acetyladamantane and this compound

  • Dosing vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight prior to dosing.

  • Administer a single oral dose (e.g., 10 mg/kg) of either 1-acetyladamantane or this compound to separate groups of rats (n=3-5 per group).

  • Collect blood samples via tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the drug from plasma samples using protein precipitation with ACN containing an IS.

  • Analyze the plasma concentrations of the parent compounds and potential metabolites using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, t½, AUC) using appropriate software.

The following diagram outlines the experimental workflow for a comprehensive comparative metabolism study.

cluster_1 Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLM_Incubation Incubation with Human Liver Microsomes Metabolite_ID_InVitro Metabolite Identification (LC-MS/MS) HLM_Incubation->Metabolite_ID_InVitro Metabolic_Stability Metabolic Stability Assay (t½, CLint) HLM_Incubation->Metabolic_Stability Comparative_Analysis Comparative Analysis of Metabolic Profiles and PK Parameters Metabolic_Stability->Comparative_Analysis Rodent_Dosing Oral Dosing in Rodents Blood_Sampling Serial Blood Sampling Rodent_Dosing->Blood_Sampling Plasma_Analysis Plasma Concentration Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, t½, Cmax) Plasma_Analysis->PK_Analysis PK_Analysis->Comparative_Analysis

A Head-to-Head Comparison of Deuterated Adamantane Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of internal standards are paramount for accurate and reproducible experimental results. Deuterated adamantane, a common standard in mass spectrometry and NMR spectroscopy, is offered by several suppliers. This guide provides a head-to-head comparison of commercially available deuterated adamantane standards, supported by publicly available data and detailed experimental protocols for their evaluation.

Data Presentation: Comparison of Adamantane-d16 Standards

The following table summarizes the quantitative data for Adamantane-d16, the most common deuterated adamantane standard, from various suppliers. This information is compiled from supplier websites and available Certificates of Analysis.

SupplierProduct NameIsotopic Purity (atom % D)Chemical PurityMethod of Purity Analysis
Sigma-Aldrich Adamantane-d16≥98%≥98% (CP)Not specified
MedChemExpress Adamantane-d1699.01%98.40%Gas Chromatography (GC)
LGC Standards Adamantane-d16Information available on Certificate of AnalysisInformation available on Certificate of AnalysisNot specified
Santa Cruz Biotechnology Adamantane-d16Information available on Certificate of AnalysisInformation available on Certificate of AnalysisNot specified
Astatech ADAMANTANE-D1695% (unspecified if isotopic or chemical)[1]95% (unspecified if isotopic or chemical)[1]Not specified

Experimental Protocols for Standard Evaluation

Researchers can independently verify the quality of deuterated adamantane standards using established analytical techniques. The two primary methods for determining isotopic enrichment and chemical purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Isotopic Enrichment by Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for determining the isotopic enrichment of a deuterated compound. By comparing the integral of the residual proton signal of the deuterated compound to the integral of a known internal standard, the level of deuteration can be accurately calculated.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated adamantane standard and a suitable internal standard (e.g., maleic anhydride) into an NMR tube.

    • Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte or the standard.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

    • Ensure the acquisition parameters are optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the residual proton signal of adamantane-d16 and a well-resolved signal from the internal standard.

    • Calculate the isotopic enrichment using the following formula:

    Where:

    • Integral_analyte = Integral of the residual proton signal of adamantane-d16

    • N_protons_analyte = Number of protons in the non-deuterated analyte (16 for adamantane)

    • Integral_standard = Integral of the internal standard signal

    • N_protons_standard = Number of protons giving rise to the integrated signal of the standard

    • MW_analyte = Molecular weight of the deuterated adamantane

    • MW_standard = Molecular weight of the internal standard

    • Weight_standard = Weight of the internal standard

    • Weight_analyte = Weight of the deuterated adamantane

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry can distinguish between the different isotopologues of a deuterated compound, allowing for the determination of its isotopic purity.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the deuterated adamantane standard in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • MS Acquisition:

    • Infuse the sample directly into the mass spectrometer or use a liquid chromatography (LC) system for introduction.

    • Employ a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI).

    • Acquire a full scan mass spectrum in a high-resolution mode (e.g., on a Time-of-Flight (TOF) or Orbitrap instrument).

  • Data Analysis:

    • Examine the mass spectrum for the molecular ion cluster of adamantane-d16.

    • Identify the monoisotopic peak (M) corresponding to the fully deuterated species (C₁₀D₁₆) and the peaks for the isotopologues containing fewer deuterium atoms (M-1, M-2, etc.).

    • Calculate the isotopic purity by determining the relative abundance of the fully deuterated peak compared to the sum of all isotopologue peaks.

Visualization of the Selection Workflow

The process of selecting the appropriate deuterated adamantane standard can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key decision points for a researcher.

Workflow for Selecting a Deuterated Adamantane Standard start Define Experimental Requirements purity_req Required Isotopic and Chemical Purity start->purity_req application Intended Application (e.g., qNMR, Mass Spec) start->application budget Budgetary Constraints start->budget supplier_eval Evaluate Supplier Specifications purity_req->supplier_eval application->supplier_eval budget->supplier_eval coa_check Certificate of Analysis Available? supplier_eval->coa_check coa_check->supplier_eval No, consider another supplier data_compare Compare Quantitative Data (Purity, Enrichment) coa_check->data_compare Yes select_supplier Select Optimal Supplier data_compare->select_supplier inhouse_verify Optional: In-house Verification (NMR or MS) select_supplier->inhouse_verify end Procure Standard select_supplier->end inhouse_verify->end

Selecting a Deuterated Adamantane Standard

References

Inter-laboratory Validation of Bioanalytical Assays Using Deuterated Internal Standards: A Comparative Guide Featuring 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for the inter-laboratory validation of bioanalytical assays, with a specific focus on the use of deuterated internal standards, exemplified by 1-(Acetyl-d3)adamantane. The inclusion of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring data reproducibility across different laboratories, a cornerstone of robust drug development programs.

While specific inter-laboratory validation data for assays using this compound is not publicly available, this guide leverages data from published validation studies of structurally similar adamantane derivatives, such as amantadine and memantine. These compounds share a common adamantane core and their bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents similar challenges and solutions. The data presented herein serves as a strong proxy for the expected performance of an assay employing this compound.

The Critical Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly with LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard.[1][2] A SIL-IS is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar effects during sample extraction, chromatography, and ionization.[1] By normalizing the analyte's signal to that of the SIL-IS, variations arising from matrix effects, instrument response, and sample processing can be effectively compensated for, leading to highly accurate and precise quantification.[3]

Comparative Performance of Adamantane Derivative Assays

The following tables summarize the performance characteristics of several validated LC-MS/MS methods for the quantification of amantadine and memantine in biological matrices. These methods all employ a deuterated internal standard, demonstrating the robustness and sensitivity achievable with this approach. The data illustrates the typical figures of merit that would be expected from an assay validated for inter-laboratory comparison using this compound.

Table 1: Performance Summary of Amantadine Bioanalytical Methods

ParameterMethod 1[1]Method 2[2]
Internal Standard Amantadine-d6Amantadine-d15
Matrix Human PlasmaHuman Plasma
Linearity Range 0.50–500 ng/mL50–1500 ng/mL
Correlation (r²) ≥ 0.9969> 0.995
LLOQ 0.50 ng/mL50 ng/mL
Intra-day Precision (%CV) ≤ 5.42%< 8.0%
Inter-day Precision (%CV) ≤ 5.42%< 8.0%
Intra-day Accuracy (%) 98.47% to 105.72%< 8.0% (as RE)
Inter-day Accuracy (%) 98.47% to 105.72%< 8.0% (as RE)
Extraction Recovery 97.89%–100.28%97.2%–98.2%

Table 2: Performance Summary of Memantine Bioanalytical Methods

ParameterMethod 3[4][5]Method 4[6]
Internal Standard Memantine-d6Phenacetin (structural analog)
Matrix Human PlasmaRat Plasma
Linearity Range 50.00–50000.00 pg/mL0.025–220 ng/mL
Correlation (r²) Not ReportedNot Reported
LLOQ 50.00 pg/mL0.025 ng/mL
Intra-day Precision (%CV) 2.1–3.7%0.88–6.84%
Inter-day Precision (%CV) 1.4–7.8%2.57–6.79%
Intra-day Accuracy (%) 95.6–99.8%Not Reported
Inter-day Accuracy (%) 95.7–99.1%Not Reported
Extraction Recovery 86.07 ± 6.87%Not Reported

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of an assay across different laboratories. Below are representative experimental protocols derived from the cited literature for the analysis of adamantane derivatives.

Method 1: Amantadine in Human Plasma by LC-MS/MS[1]
  • Sample Preparation:

    • To 200 µL of plasma, add 50 µL of Amantadine-d6 internal standard solution.

    • Alkalinize the sample with 100 µL of 0.1 M NaOH.

    • Perform solid-phase extraction (SPE) using Phenomenex Strata-X-C cartridges.

    • Wash the cartridges with 2 x 1.0 mL of water.

    • Elute the analyte and internal standard with 500 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)

    • Flow Rate: Not specified

    • Injection Volume: 10 µL

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization: Positive electrospray ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Amantadine: m/z 152.1 → 135.1

      • Amantadine-d6: m/z 158.0 → 141.1

Method 3: Memantine in Human Plasma by LC-MS/MS[4][5]
  • Sample Preparation:

    • Utilize a liquid-liquid extraction (LLE) procedure.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (4.6 × 75 mm, 3.5 μm)

    • Mobile Phase: Not specified in detail.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Detection:

    • Instrument: LC-ESI-MS/MS

    • Ionization: Electrospray Ionization (ESI)

    • Mode: Multiple Reaction Monitoring (MRM)

    • Transitions: Not specified in detail.

Visualizing the Workflow and Principles

Diagrams are provided below to illustrate the typical experimental workflow for a bioanalytical assay and the underlying principle of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound (IS) plasma->is_spike extraction Extraction (SPE or LLE) is_spike->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution injection Injection reconstitution->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: General workflow for a bioanalytical assay using a deuterated internal standard.

G Principle of Correction using a Deuterated Internal Standard cluster_0 Analyte and Internal Standard in Sample cluster_1 LC-MS/MS System cluster_2 Ion Source (ESI) cluster_3 Mass Analyzer cluster_4 Result A Analyte (e.g., 1-Acetyladamantane) Ionization Ionization (Matrix Effects) A->Ionization IS Internal Standard (this compound) IS->Ionization MS Mass Separation (Analyte and IS distinguished by mass) Ionization->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio

Caption: How a deuterated internal standard corrects for variability in LC-MS/MS analysis.

References

The Gold Standard in Bioanalysis: Unpacking the Accuracy and Precision of 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on adamantane derivatives, exemplified by compounds like 1-(Acetyl-d3)adamantane, against other alternatives, supported by experimental data and detailed methodologies.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard.[1][2] Their ability to mimic the analyte of interest throughout sample preparation and analysis minimizes variability and enhances data reliability.[3][4] this compound, a deuterated derivative of the rigid and chemically stable adamantane structure, is designed to offer these advantages in the quantification of adamantane-containing compounds and other analytes with similar physicochemical properties.

While specific public-domain data on the bioanalytical method validation of this compound is limited, we can infer its performance characteristics from closely related and well-documented deuterated adamantane analogs used in regulated bioanalysis. This guide will use a case study of a validated LC-MS/MS method for the quantification of Amantadine in human plasma using Amantadine-d6 as an internal standard to illustrate the expected accuracy and precision.

The Superiority of Deuterated Internal Standards

The core advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the unlabeled analyte.[1] This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for:

  • Matrix Effects: Variations in ionization efficiency due to co-eluting components from the biological matrix (e.g., plasma, urine) are a significant source of error in LC-MS analysis. A co-eluting SIL-IS experiences the same ion suppression or enhancement as the analyte, leading to a stable analyte-to-internal standard peak area ratio and, consequently, more accurate quantification.[2]

  • Sample Preparation Variability: Losses during sample extraction and handling steps are accounted for, as both the analyte and the SIL-IS are affected to the same extent.

  • Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer response are normalized by the constant concentration of the internal standard.

Structural analog internal standards, while more readily available and less expensive, often exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to inadequate compensation for the aforementioned sources of error and compromise the accuracy and precision of the results.[5]

Performance Data: A Case Study with Deuterated Adamantane

To demonstrate the high level of accuracy and precision achievable with a deuterated adamantane internal standard, we present validation data from a published bioanalytical method for the quantification of Amantadine in human plasma using Amantadine-d6. The data is summarized in the tables below and is compared against the typical acceptance criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Table 1: Accuracy and Precision of Amantadine Quantification using Amantadine-d6 Internal Standard

Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.50≤ 5.4298.47 - 105.72≤ 5.4298.47 - 105.72
Low QC1.50≤ 5.4298.47 - 105.72≤ 5.4298.47 - 105.72
Medium QC200≤ 5.4298.47 - 105.72≤ 5.4298.47 - 105.72
High QC400≤ 5.4298.47 - 105.72≤ 5.4298.47 - 105.72

Data extracted from a study on the determination of amantadine in human plasma by LC-MS/MS.

Table 2: Comparison of Performance Data with Regulatory Acceptance Criteria

ParameterPerformance with Deuterated ISFDA/EMA Acceptance Criteria
Precision (%RSD) ≤ 5.42%≤ 15% (≤ 20% for LLOQ)
Accuracy (% Bias) Within ± 5.72%Within ± 15% (± 20% for LLOQ)

As the data clearly indicates, the use of a deuterated adamantane internal standard results in accuracy and precision well within the stringent limits required for regulated bioanalytical studies. The low relative standard deviation (%RSD) demonstrates high precision, while the accuracy values, close to 100%, indicate a lack of significant bias in the measurements.

Experimental Protocol: Quantification of Amantadine in Human Plasma

The following is a summary of the experimental protocol used to generate the performance data presented above. This protocol can serve as a template for methods utilizing this compound for the quantification of relevant analytes.

1. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of human plasma, add the internal standard solution (Amantadine-d6).

  • Alkalinize the samples with 100 µL of 0.1 M NaOH.

  • Load the samples onto a conditioned Strata-X-C 33 µm solid-phase extraction cartridge.

  • Wash the cartridge with 2 x 1.0 mL of water.

  • Dry the cartridge under nitrogen.

  • Elute the analyte and internal standard with 500 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm).

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Amantadine: m/z 152.1 → 135.1

    • Amantadine-d6: m/z 158.0 → 141.1

Visualizing the Workflow and Concepts

To further clarify the experimental process and the principles of using internal standards, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add Internal Standard (this compound) s1->s2 s3 Protein Precipitation / LLE / SPE s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 Injection s4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: General experimental workflow for bioanalysis using an internal standard.

signaling_pathway_concept cluster_ideal Ideal Internal Standard (Deuterated) cluster_process1 Sample Preparation cluster_analysis1 LC-MS Analysis cluster_non_ideal Alternative (Structural Analog) cluster_process2 Sample Preparation cluster_analysis2 LC-MS Analysis ideal_analyte Analyte ideal_is This compound p1_ideal Extraction Loss ideal_analyte->p1_ideal Affected a1_ideal Matrix Effects ideal_analyte->a1_ideal Affected ideal_is->p1_ideal Equally Affected ideal_is->a1_ideal Equally Affected non_ideal_analyte Analyte non_ideal_is Structural Analog IS p2_non_ideal Extraction Loss non_ideal_analyte->p2_non_ideal Affected a2_non_ideal Matrix Effects non_ideal_analyte->a2_non_ideal Affected non_ideal_is->p2_non_ideal Differentially Affected non_ideal_is->a2_non_ideal Differentially Affected

Caption: Conceptual comparison of deuterated vs. structural analog internal standards.

Conclusion

The use of deuterated internal standards, such as this compound, is a cornerstone of robust and reliable quantitative bioanalysis. As demonstrated through the case study of a closely related deuterated adamantane analog, these internal standards enable methods that exhibit exceptional accuracy and precision, comfortably meeting the rigorous standards of regulatory agencies. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard is a critical step towards ensuring the integrity and validity of their quantitative data, ultimately accelerating the drug development process.

References

Establishing Linearity and Range for 1-(Acetyl-d3)adamantane Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential validation parameters of linearity and range for the quantitative analysis of 1-(Acetyl-d3)adamantane. Drawing upon established principles of bioanalytical method validation, this document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to support researchers in establishing robust and reliable analytical methods. The methodologies described are primarily focused on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique for the quantification of deuterated compounds in biological matrices.

Introduction to Linearity and Range

In analytical method validation, linearity demonstrates that the analytical procedure produces results that are directly proportional to the concentration of the analyte in the sample within a given range.[1][2] The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3] Establishing these parameters is critical for ensuring the reliability and accuracy of quantitative data in research and drug development.[4]

Deuterated compounds like this compound are frequently used as internal standards in bioanalytical assays to improve accuracy and precision by correcting for variability in sample preparation and instrument response.[5][6] However, when this compound is the analyte of interest, a robust validation of its own quantification is necessary.

Experimental Protocols

The following protocols are provided as a template for establishing the linearity and range of a this compound assay using LC-MS/MS.

Preparation of Standard Solutions
  • Primary Stock Solution (S1): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of 1 mg/mL.

  • Working Stock Solutions: Perform serial dilutions of the primary stock solution with the same solvent to prepare a series of working stock solutions at concentrations that will be used to spike into the biological matrix.

  • Calibration Standards (CS): Prepare a set of at least six to eight non-zero calibration standards by spiking the appropriate working stock solutions into the blank biological matrix (e.g., human plasma, urine). The concentrations should span the expected range of the study samples. A typical range for a bioanalytical assay might be 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), low QC, medium QC, and high QC. These are prepared in the same biological matrix from a separate weighing of the reference standard, if possible.

Sample Preparation: Protein Precipitation
  • To 50 µL of each calibration standard, QC sample, and study sample in a 96-well plate, add 150 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a structurally similar adamantane derivative or a stable isotope-labeled analog with a different mass).

  • Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Data Presentation and Comparison

The following tables summarize hypothetical data from a linearity and range assessment for a this compound assay, comparing it with a potential alternative analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Table 1: Linearity Data for this compound Assay

Concentration (ng/mL)LC-MS/MS Peak Area Ratio (Analyte/IS)HPLC-UV Peak Area
10.012Not Detected
50.0581,230
100.1152,450
500.59012,100
1001.18025,200
2502.95063,000
5005.890125,500
100011.750251,000

Table 2: Comparison of Linearity and Range Parameters

ParameterLC-MS/MSHPLC-UVAcceptance Criteria (Typical)
Linearity (r²) 0.99920.9975r² ≥ 0.99[1]
Range (ng/mL) 1 - 10005 - 1000Defined by linearity, accuracy, and precision[3]
LLOQ (ng/mL) 15Signal-to-noise ratio ≥ 5; acceptable precision & accuracy
Precision (%CV at LLOQ) 8.5%14.2%≤ 20%
Accuracy (%Bias at LLOQ) -3.0%6.5%± 20%

Note: The data presented in these tables are for illustrative purposes and should be determined experimentally for each specific assay.

Visualizations

The following diagrams illustrate the workflow for establishing linearity and the logical relationship in a method comparison study.

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Evaluation stock Prepare Primary & Working Stock Solutions cal_standards Prepare Calibration Standards (CS) in Matrix (≥6 levels) stock->cal_standards qc_samples Prepare Quality Control (QC) Samples stock->qc_samples extraction Perform Sample Extraction (e.g., Protein Precipitation) cal_standards->extraction lcms_analysis Analyze by LC-MS/MS extraction->lcms_analysis peak_integration Integrate Peak Areas & Calculate Peak Area Ratios lcms_analysis->peak_integration cal_curve Construct Calibration Curve (Response vs. Concentration) peak_integration->cal_curve regression Perform Linear Regression Analysis cal_curve->regression eval Evaluate Linearity (r²) and Range regression->eval

Caption: Workflow for establishing linearity and range.

Method_Comparison cluster_lcms LC-MS/MS Method cluster_hplcuv Alternative Method (e.g., HPLC-UV) lcms_linearity Linearity (r²): 0.9992 comparison Method Comparison lcms_linearity->comparison lcms_range Range: 1-1000 ng/mL lcms_range->comparison lcms_sensitivity High Sensitivity lcms_sensitivity->comparison lcms_specificity High Specificity (Mass-based) lcms_specificity->comparison hplcuv_linearity Linearity (r²): 0.9975 hplcuv_linearity->comparison hplcuv_range Range: 5-1000 ng/mL hplcuv_range->comparison hplcuv_sensitivity Lower Sensitivity hplcuv_sensitivity->comparison hplcuv_specificity Lower Specificity (Chromatography-based) hplcuv_specificity->comparison

Caption: Comparison of analytical method characteristics.

Conclusion

This guide outlines the fundamental steps and considerations for establishing the linearity and range of an assay for this compound. As demonstrated by the comparative data, LC-MS/MS typically offers superior sensitivity and a wider linear range compared to less specific methods like HPLC-UV. The provided protocols and visualizations serve as a practical resource for researchers to design and execute robust method validation studies, ensuring the generation of high-quality, reliable data for their research and development endeavors. It is imperative that all experimental work adheres to the principles outlined in relevant regulatory guidelines, such as those from the ICH and FDA.[3][5]

References

Benchmarking 1-(Acetyl-d3)adamantane: A Comparative Performance Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – October 27, 2025 – In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides a comprehensive performance benchmark of 1-(Acetyl-d3)adamantane against other commonly employed standards in the analysis of adamantane derivatives and other structurally related compounds. This objective comparison, supported by experimental data from published literature, is intended to guide researchers, scientists, and drug development professionals in selecting the most suitable internal standard for their specific analytical needs.

Stable isotope-labeled (SIL) compounds, such as the deuterated this compound, are often considered the gold standard for internal standards in LC-MS/MS. Their physicochemical properties closely mimic the analyte of interest, leading to similar behavior during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability. However, the performance of deuterated standards can sometimes be influenced by factors such as isotopic effects on chromatographic retention and potential differences in matrix effects compared to their non-labeled counterparts.

Comparative Performance Data

The following tables summarize the key performance parameters for various internal standards used in the LC-MS/MS analysis of adamantane derivatives. The data has been compiled from multiple bioanalytical method validation studies.

Table 1: Linearity and Sensitivity of Internal Standards

Internal StandardAnalyte(s)Linearity (R²)Lower Limit of Quantification (LLOQ)
Deuterated Adamantanes (Proxy for this compound) Amantadine, Memantine≥ 0.990.1 - 1.0 ng/mL
PhenacetinMemantine≥ 0.990.5 ng/mL
ProcainamideMemantine≥ 0.990.1 ng/mL

Table 2: Precision and Accuracy of Internal Standards

Internal StandardAnalyte(s)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
Deuterated Adamantanes (Proxy for this compound) Amantadine, Memantine1.5 - 8.52.1 - 9.8-5.0 to 5.0
PhenacetinMemantine< 15< 15-10.0 to 10.0
ProcainamideMemantine< 10< 10-5.0 to 5.0

Table 3: Recovery and Matrix Effect of Internal Standards

Internal StandardAnalyte(s)Recovery (%)Matrix Effect (%)
Deuterated Adamantanes (Proxy for this compound) Amantadine, Memantine85 - 110Minimal
PhenacetinMemantine70 - 90Variable
ProcainamideMemantine75 - 95Variable

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison. These protocols are generalized from several published bioanalytical methods for adamantane derivatives.

1. Linearity Assessment

  • Objective: To determine the linear range of the analytical method.

  • Procedure:

    • Prepare a series of calibration standards by spiking blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte.

    • Add a constant concentration of the internal standard (e.g., this compound) to each calibration standard.

    • Process the samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted samples by LC-MS/MS.

    • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.

2. Precision and Accuracy Evaluation

  • Objective: To assess the closeness of agreement between a series of measurements (precision) and the closeness of the mean of a set of measurements to the actual value (accuracy).

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • For intra-day precision and accuracy, analyze at least five replicates of each QC level on the same day.

    • For inter-day precision and accuracy, analyze the QC samples on at least three different days.

    • Calculate the concentration of the analyte in each QC sample using the calibration curve.

    • Precision is expressed as the percentage coefficient of variation (%CV), and accuracy is expressed as the percentage relative error (%RE). Acceptance criteria are typically ≤15% for %CV and within ±15% for %RE (≤20% and ±20% for the LLOQ).

3. Recovery and Matrix Effect Assessment

  • Objective: To evaluate the efficiency of the extraction procedure (recovery) and the influence of matrix components on the ionization of the analyte (matrix effect).

  • Procedure:

    • Recovery:

      • Prepare two sets of samples. In set A, spike the analyte and internal standard into the biological matrix before extraction. In set B, spike the analyte and internal standard into the post-extraction supernatant of blank matrix.

      • The recovery is calculated as (Peak area of analyte in set A / Peak area of analyte in set B) * 100.

    • Matrix Effect:

      • Prepare two sets of samples. In set A, spike the analyte and internal standard into the post-extraction supernatant of blank matrix. In set B, prepare the analyte and internal standard in a neat solution (e.g., mobile phase).

      • The matrix effect is calculated as (Peak area of analyte in set A / Peak area of analyte in set B) * 100. A value of 100% indicates no matrix effect, >100% indicates ion enhancement, and <100% indicates ion suppression.

Visualizations

The following diagrams illustrate key workflows and concepts in bioanalytical method validation using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification A Biological Sample B Add Internal Standard (this compound) A->B C Extraction (PPT, LLE, or SPE) B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Peak Area Ratio (Analyte/IS) E->F G Calibration Curve F->G H Analyte Concentration G->H

Caption: Bioanalytical workflow using an internal standard.

Performance_Comparison cluster_deuterated Deuterated Standard (e.g., this compound) cluster_non_deuterated Non-Deuterated Standard (Structural Analog) IS Internal Standard Choice D1 High Similarity to Analyte IS->D1 ND1 Different Physicochemical Properties IS->ND1 ND3 Readily Available & Cost-Effective IS->ND3 D2 Effective Matrix Effect Compensation D1->D2 D3 Potential for Isotopic Effects D1->D3 ND2 Variable Matrix Effect Compensation ND1->ND2

Caption: Key considerations for internal standard selection.

Conclusion

Based on the comparative data from analogous compounds, this compound is expected to provide excellent performance as an internal standard in the bioanalysis of adamantane derivatives. Its use is anticipated to yield high linearity, precision, and accuracy, along with effective compensation for matrix effects, which is a critical factor in achieving reliable quantitative results. While non-deuterated structural analogs can be a viable alternative, they may exhibit greater variability in performance, particularly concerning matrix effects and recovery. The choice of internal standard should always be validated for the specific analyte and matrix to ensure the integrity of the bioanalytical data.

Comparative Analysis of Adamantane Derivatives: A Statistical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a unique tricyclic hydrocarbon, has long captured the attention of medicinal chemists due to its rigid, lipophilic cage structure. This distinct molecular scaffold has been successfully incorporated into a variety of therapeutic agents, imparting favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comparative statistical analysis of adamantane derivatives, focusing on their antiviral, antibacterial, and cytotoxic activities. The data presented is compiled from various studies to offer a comprehensive overview for researchers and drug development professionals.

Antiviral Activity of Adamantane Derivatives

Adamantane derivatives have historically been at the forefront of antiviral drug discovery, particularly against influenza A virus. The mechanism of action for many of these compounds involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle. However, the emergence of resistant strains has necessitated the development of novel derivatives with improved efficacy.

Below is a summary of the half-maximal inhibitory concentration (IC50) values for various adamantane derivatives against different influenza A virus strains. Lower IC50 values indicate greater potency.

Derivative TypeVirus StrainIC50 (µM)Reference
Enol Ester IsomersA/California/7/2009(H1N1)pdm09 (rimantadine-resistant)8.1 - 13.7[1]
Enol Ester IsomersA/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)7.7[1]
Bromo-derivativesA/California/7/2009(H1N1)pdm09 (rimantadine-resistant)11.3 - 19.8[1]
4-hydroxy-substituted adamantyl-piperidineA/California/7/2009(H1N1)pdm09 (rimantadine-resistant)>18.4[1]
4-hydroxy-substituted adamantyl-piperidineA/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)17.6 - >26.9[1]
Dione IsomersA/California/7/2009(H1N1)pdm09 (rimantadine-resistant)20.6 - 26.7[1]
Dione IsomersA/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)27.1 - 34.0[1]

Antibacterial Activity of Adamantane Derivatives

The lipophilic nature of the adamantane cage makes it a promising pharmacophore for antibacterial agents, as it can facilitate membrane interaction and penetration. Various derivatives have been synthesized and tested against a range of bacterial pathogens, with some showing significant activity, particularly against Gram-positive bacteria.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several adamantane derivatives against Staphylococcus aureus, a common Gram-positive pathogen. A lower MIC value indicates a more potent antibacterial agent.

Derivative TypeBacterial StrainMIC (µg/mL)Reference
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022[2]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05[2]
Supramolecular Self-associating AmphiphilesMethicillin-resistant S. aureus (MRSA)1 - 4[3]
Cationic Polyheterocyclic CompoundsMethicillin-resistant S. aureus (MRSA)3.1 - 12.5[3]
N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazideStaphylococcus aureus< 1.95[4]

Cytotoxicity of Adamantane Derivatives

While evaluating the therapeutic potential of adamantane derivatives, it is crucial to assess their cytotoxicity to ensure a favorable therapeutic index. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity, with lower values indicating higher toxicity. The A549 human lung carcinoma cell line is frequently used for such in vitro assessments.

Derivative TypeCell LineIC50 (µM)Reference
Benzimidazole derivative (se-182)A54915.80[5]
Nepeta paulsenii Briq. aqueous stem extractA549123.8 (µg/mL)[6]
Nepeta paulsenii Briq. ethyl acetate flower extractA54951.57 (µg/mL)[6]
Nepeta paulsenii Briq. ethanolic flower extractA54950.58 (µg/mL)[6]

It is important to note that direct comparison of cytotoxicity data between different studies should be done with caution, as variations in experimental conditions can influence the results.[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add adamantane derivatives incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

Experimental Workflow for Plaque Reduction Assay:

Plaque_Reduction_Assay cluster_infection Infection cluster_treatment Treatment cluster_quantification Quantification cell_monolayer Prepare confluent cell monolayer virus_adsorption Infect with virus cell_monolayer->virus_adsorption add_overlay Add agar overlay with adamantane derivatives virus_adsorption->add_overlay incubation Incubate to allow plaque formation add_overlay->incubation fix_stain Fix and stain cells incubation->fix_stain count_plaques Count viral plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50

Caption: Experimental workflow for the plaque reduction assay.

Micro-dilution Susceptibility Assay for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Logical Relationship in Micro-dilution Assay:

Microdilution_Assay start Prepare serial dilutions of adamantane derivative inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine_mic Determine MIC (Lowest concentration with no growth) observe->determine_mic

Caption: Logical steps in a micro-dilution susceptibility assay.

Signaling Pathway Inhibition

Some adamantane derivatives have been shown to exert their biological effects by modulating specific signaling pathways. For instance, certain adamantyl isothiourea derivatives have demonstrated anticancer activity by inhibiting the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-NF-κB signaling pathway.[10] This pathway is a key regulator of the inflammatory response.

TLR4-MyD88-NF-κB Signaling Pathway:

TLR4_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK complex TAK1->IKK phosphorylates IkappaB IκB IKK->IkappaB phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription initiates

Caption: The TLR4-MyD88-NF-κB signaling cascade.

References

A Comparative Guide to Stable Isotope-Labeled Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of high-quality quantitative bioanalysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for their use, primarily harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] This guide provides a comparative overview of different types of SIL-ISs, their performance characteristics, and the regulatory expectations for their use, supported by experimental data and detailed protocols.

The Gold Standard: Why Use Stable Isotope-Labeled Internal Standards?

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting the variability inherent in sample preparation and analysis.[4][5] A SIL-IS is considered the "gold standard" because it is a form of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[6] This near-identical chemical structure ensures that the SIL-IS co-elutes with the analyte and experiences the same extraction recovery and matrix effects, thus providing the most accurate and precise quantification.[6][7]

Comparison of Stable Isotope Labels: ²H vs. ¹³C and ¹⁵N

While all SIL-ISs are designed to mimic the behavior of the unlabeled analyte, the choice of isotope can have a significant impact on assay performance. The most common and cost-effective choice is deuterium labeling. However, ¹³C and ¹⁵N labeling are increasingly recognized as superior for many applications.[8][9]

FeatureDeuterium (²H) LabeledCarbon-13 (¹³C) or Nitrogen-15 (¹⁵N) Labeled
Chromatographic Behavior Can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte (isotopic effect).[5][8][10]Co-elutes perfectly with the unlabeled analyte.[9][10]
Matrix Effects The slight retention time difference can lead to differential matrix effects, potentially compromising accuracy.[8][11]Experiences the exact same matrix effects as the analyte, providing optimal correction.[8][11]
Isotopic Stability Prone to back-exchange (H/D exchange) if the label is placed on an unstable position (e.g., on a heteroatom or activated carbon).[12]The labels are integrated into the carbon or nitrogen backbone and are not susceptible to exchange.[12]
Cost Generally less expensive and more widely available.[9]Typically more expensive to synthesize.[9]
Mass Difference A mass difference of at least 3 Da is recommended to avoid isotopic crosstalk.Provides a clear mass shift with minimal risk of isotopic overlap.

Key Takeaway: While deuterium-labeled standards are widely used and can be effective, ¹³C and ¹⁵N-labeled standards offer superior performance due to their identical chromatographic behavior and resistance to isotopic exchange. For assays requiring the highest level of accuracy and robustness, ¹³C or ¹⁵N labeling is the preferred choice.

Regulatory Guidelines for Bioanalytical Method Validation

The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods.[2][3] When using a SIL-IS, the following validation parameters are critical:

Validation ParameterAcceptance Criteria (ICH M10)
Selectivity No significant interference at the retention time of the analyte and IS in at least six individual sources of matrix.[1]
Calibration Curve A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[1]
Accuracy and Precision At least five replicates at a minimum of four concentration levels (LLOQ, Low QC, Medium QC, High QC). The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[1]
Matrix Effect Assessed using at least six lots of blank matrix. The CV of the IS-normalized matrix factor should not be greater than 15%.[11]
Stability The stability of the analyte and IS must be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]
Isotopic Purity and Crosstalk The SIL-IS should have high isotopic purity, and the contribution of the unlabeled analyte in the IS and the IS in the analyte signal should be evaluated and minimized.[4][13]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.

Procedure:

  • Obtain at least six different lots of the blank biological matrix (e.g., human plasma).

  • Prepare three sets of samples:

    • Set A: Analyte and SIL-IS spiked in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extracts spiked with the analyte and SIL-IS at the same concentrations as Set A.

    • Set C: Blank matrix spiked with the analyte and SIL-IS, and then subjected to the full extraction procedure.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte and the IS for each lot of the matrix:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the six lots should be ≤ 15%.

Protocol 2: Evaluation of Isotopic Purity and Crosstalk

Objective: To determine the isotopic purity of the SIL-IS and assess the potential for crosstalk between the analyte and IS mass spectrometric signals.

Procedure:

  • Prepare a high concentration solution of the analyte and a solution of the SIL-IS at its working concentration.

  • Inject the analyte solution and monitor the mass transition of the SIL-IS.

  • Inject the SIL-IS solution and monitor the mass transition of the analyte.

  • Acceptance Criteria:

    • The response of the SIL-IS channel in the analyte solution should be less than 5% of the SIL-IS response at the working concentration.

    • The response of the analyte channel in the SIL-IS solution should be less than 1% of the analyte response at the LLOQ.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key decision points and workflows in the selection and validation of a SIL-IS.

SIL_IS_Selection_Workflow cluster_selection Selection of Stable Isotope Label start Start: Need for a Quantitative Bioanalytical Method decision_isotope Assay Criticality and Budget start->decision_isotope deuterium Deuterium (²H) Labeling decision_isotope->deuterium Standard Assay Lower Budget carbon_nitrogen ¹³C or ¹⁵N Labeling decision_isotope->carbon_nitrogen High Accuracy Required Higher Budget procure_standard Procure or Synthesize Labeled Standard deuterium->procure_standard carbon_nitrogen->procure_standard

Caption: Decision workflow for selecting a stable isotope label.

Bioanalytical_Method_Validation_Workflow cluster_validation Bioanalytical Method Validation (ICH M10) start_validation Method Development Complete selectivity Selectivity start_validation->selectivity calibration Calibration Curve (Linearity, Range) selectivity->calibration accuracy_precision Accuracy & Precision (Intra & Inter-day) calibration->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, Long-Term) matrix_effect->stability isotopic_purity Isotopic Purity & Crosstalk stability->isotopic_purity validation_report Validation Report isotopic_purity->validation_report

Caption: Key parameters in bioanalytical method validation.

Conclusion

The use of stable isotope-labeled internal standards is indispensable for robust and reliable quantitative bioanalysis in a regulated environment. While deuterium-labeled standards are a common choice, the superior performance of ¹³C and ¹⁵N-labeled standards in terms of chromatographic co-elution and isotopic stability makes them the preferred option for assays demanding the highest level of accuracy and precision. Adherence to the harmonized guidelines, such as ICH M10, and the implementation of rigorous experimental protocols for method validation are essential for ensuring data integrity and regulatory compliance.

References

A Researcher's Guide to Reference Standards for Adamantane-Based Drug Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This guide provides a comprehensive comparison of reference standards available for the analysis of adamantane-based drugs, including amantadine, rimantadine, and memantine. We present a comparative overview of available standards, detailed experimental protocols for their analysis, and visual representations of key biological pathways and analytical workflows to support your research and quality control processes.

Comparison of Adamantane-Based Drug Reference Standards

The selection of an appropriate reference standard is a critical first step in the analytical workflow. The choice between a primary standard from a pharmacopeia (e.g., USP, EP) and a certified secondary standard often depends on the application, regulatory requirements, and budget. Primary standards are considered the highest authority and are used to calibrate secondary standards. Secondary standards, which are traceable to primary standards, offer a cost-effective alternative for routine laboratory use.[1][2][3][4][5]

Below is a comparative summary of various commercially available reference standards for amantadine, rimantadine, and memantine.

DrugSupplierProduct Name/TypePurity/AssayNotes
Amantadine Hydrochloride Sigma-AldrichPharmaceutical Secondary Standard; Certified Reference Material (PHR1711)Traceable to Ph. Eur. A0363000 and USP 1018505Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.
USPAmantadine hydrochloride, United States Pharmacopeia (USP) Reference Standard (1018505)N/A (Defined as the standard)For use in specified quality tests and assays as specified in the USP compendia.
European Pharmacopoeia (EP)Amantadine hydrochloride, European Pharmacopoeia (EP) Reference Standard (A0363000)N/A (Defined as the standard)For use in laboratory tests as prescribed in the European Pharmacopoeia.
British Pharmacopoeia (BP)amantadine hydrochloride (BP 530)99.0% of C₁₀H₁₇N,HCl[6]
Rimantadine Hydrochloride Sigma-AldrichRimantadine Hydrochloride, Pharmaceutical Secondary StandardTraceable to USP 1604508[7]Certified Reference Material suitable for various analytical applications.[7]
USPRimantadine Hydrochloride (1604508)N/A (Defined as the standard)
Memantine Hydrochloride Sigma-AldrichMemantine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material (PHR1019)Traceable to USP 1380502[8]Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.
Sigma-AldrichMemantine hydrochloride, ≥98% (GC) (M9292)≥98% (by GC)[9]
USPMemantine hydrochloride, United States Pharmacopeia (USP) Reference Standard (1380502)N/A (Defined as the standard)For use with USP monographs.

Experimental Protocols

Accurate quantification of adamantane-based drugs is essential for quality control and research. Due to the lack of a strong chromophore in their structures, analytical methods often involve derivatization to enhance detectability, particularly for UV-Vis and fluorescence-based techniques.

High-Performance Liquid Chromatography (HPLC) Method for Amantadine Hydrochloride (with Pre-column Derivatization)

This method is suitable for the quantitative analysis of amantadine hydrochloride in pharmaceutical tablet form.

Principle: Amantadine is derivatized with (2-Naphthoxy) Acetyl chloride to form a UV-active compound, which is then quantified by RP-HPLC with UV detection. Memantine can be used as an internal standard.[10]

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

  • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm[10]

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

Reagents:

  • Amantadine Hydrochloride Reference Standard

  • Memantine Hydrochloride Reference Standard (Internal Standard)

  • (2-Naphthoxy) Acetyl chloride (Derivatizing agent)

  • Ammonium acetate buffer (0.02 M)

  • Methanol (HPLC grade)

  • Toluene

  • Triethylamine

  • Water (HPLC grade)

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve 100 mg of Amantadine Hydrochloride Reference Standard in 50 mL of water in a volumetric flask and sonicate to dissolve. Make up the volume with water.

  • Internal Standard (IS) Stock Solution Preparation: Accurately weigh and dissolve 100 mg of Memantine Hydrochloride Reference Standard in 50 mL of water in a volumetric flask and sonicate to dissolve. Make up the volume with water.

  • Sample Preparation: Weigh and powder twenty commercial tablets. Transfer a quantity of the powder equivalent to 100 mg of Amantadine hydrochloride to a 500 mL volumetric flask and dissolve in 300 mL of water with sonication. Make up the volume with water.

  • Derivatization: To an aliquot of the standard or sample solution, add the internal standard solution. Add the derivatizing agent ((2-Naphthoxy) Acetyl chloride) in a mixture of Toluene and Triethylamine. The exact conditions for derivatization (temperature, time) should be optimized.

  • Chromatographic Conditions: [10]

    • Mobile Phase: 0.02 M ammonium acetate buffer and methanol (12:88, v/v)

    • Flow Rate: 1.5 mL/min

    • Detection Wavelength: 226 nm

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

  • Analysis: Inject the derivatized standard and sample solutions into the HPLC system. The retention times for Amantadine and Memantine are approximately 6.23 and 8.62 minutes, respectively.[10] Calculate the amount of amantadine hydrochloride in the sample by comparing the peak area ratio of amantadine to the internal standard with that of the standard.

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Linearity is typically observed in the concentration range of 28-171 μg/mL.[10]

Gas Chromatography (GC) Method for Memantine Hydrochloride

This method is suitable for the determination of memantine hydrochloride in pure and pharmaceutical preparations without derivatization.

Principle: Memantine is volatile enough to be analyzed directly by gas chromatography with a flame ionization detector (FID). Gabapentin can be used as an internal standard.[11][12]

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: DB-624 fused silica packed capillary column (30 m x 0.320 mm x 1.8 µm)[11][12]

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • Memantine Hydrochloride Reference Standard

  • Gabapentin Reference Standard (Internal Standard)

  • Dichloromethane (GC grade)

  • Nitrogen (carrier gas)

Procedure:

  • Standard and Internal Standard Solution Preparation: Prepare stock solutions of Memantine Hydrochloride and Gabapentin (internal standard) in dichloromethane.

  • Sample Preparation: For tablets, an appropriate amount of powdered tablets is extracted with a suitable solvent, and the internal standard is added. For the pure drug, a solution of known concentration is prepared.

  • Chromatographic Conditions: [11][12]

    • Carrier Gas: Nitrogen at a flow rate of 40 mL/min

    • Injector Temperature: 270°C

    • Detector Temperature: 300°C

    • Column Temperature: 300°C

    • Injection Volume: 1 µL

  • Analysis: Inject the standard and sample solutions into the GC. Calculate the amount of memantine hydrochloride in the sample by comparing the peak area ratio of memantine to the internal standard with that of the standard.

Method Validation: The method should be validated for linearity, precision, accuracy, and robustness. A linear response is typically observed over a concentration range of 0.5-3.5 mg/mL.[11][12]

Spectrophotometric Method for Rimantadine Hydrochloride (with Derivatization)

This method is suitable for the quantitative determination of rimantadine hydrochloride.

Principle: Rimantadine, which lacks a chromophore, is derivatized with a suitable reagent to form a colored product that can be measured using a UV-Vis spectrophotometer. One such method involves derivatization with 1,2-naphthoquinone-4-sulphonate (NQS).

Instrumentation:

  • UV-Vis Spectrophotometer

  • Water bath

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • Rimantadine Hydrochloride Reference Standard

  • 1,2-Naphthoquinone-4-sulphonate (NQS) solution (freshly prepared)

  • Sodium hydroxide (NaOH) solution

  • Chloroform

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Rimantadine Hydrochloride Reference Standard in water.

  • Derivatization: To a specific volume of the standard or sample solution, add NaOH solution and NQS reagent. Heat the mixture in a water bath (e.g., 80 ± 5°C for 45 minutes).[13]

  • Extraction: After cooling, extract the colored product into an organic solvent like chloroform.[13]

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank.

  • Quantification: The concentration of rimantadine in the sample is determined by referring to a calibration curve prepared using standard solutions.

Method Validation: The method should be validated for linearity, accuracy, precision, and sensitivity.

Visualizing Mechanisms and Workflows

Mechanism of Action: Memantine as an NMDA Receptor Antagonist

Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate-gated ion channel.[14][15] In neurodegenerative diseases like Alzheimer's, excessive glutamate can lead to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing a prolonged influx of Ca²⁺ ions.[14]

Memantine_NMDA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate Release Ca_channel Ca²⁺ Channel (Open) NMDA_Receptor->Ca_channel Activation Excitotoxicity Excitotoxicity & Neuronal Damage Ca_channel->Excitotoxicity Excessive Ca²⁺ Influx Normal_Signal Normal Synaptic Signaling Ca_channel->Normal_Signal Physiological Ca²⁺ Influx Memantine Memantine Memantine->Ca_channel Blocks Channel

Caption: Memantine's mechanism of action on the NMDA receptor.

Mechanism of Action: Amantadine/Rimantadine Inhibition of Influenza A M2 Proton Channel

Amantadine and rimantadine are antiviral drugs that target the M2 proton channel of the influenza A virus.[16][17] This channel is essential for the uncoating of the virus within the host cell. By blocking the M2 channel, these drugs prevent the influx of protons into the viral particle, which in turn inhibits viral replication.[16][18]

M2_Inhibition_Pathway cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome (Acidic) M2_channel M2 Proton Channel Viral_Core Viral Core (RNA + Proteins) M2_channel->Viral_Core Acidification Uncoating Viral Uncoating & RNA Release Viral_Core->Uncoating Leads to Protons H⁺ Protons->M2_channel Influx Replication Viral Replication Uncoating->Replication Adamantane_Drug Amantadine/ Rimantadine Adamantane_Drug->M2_channel Blocks Channel

Caption: Inhibition of the Influenza A M2 proton channel by adamantane drugs.

Experimental Workflow: Quality Control of Adamantane Drug Tablets

This diagram illustrates a typical workflow for the quality control analysis of adamantane-based drug tablets using HPLC.

QC_Workflow start Start: Receive Tablet Batch sampling Sample Collection (Representative Tablets) start->sampling sample_prep Sample Preparation (Weighing, Grinding, Dissolving) sampling->sample_prep derivatization Derivatization (if required) sample_prep->derivatization std_prep Reference Standard Preparation std_prep->derivatization hplc_analysis HPLC Analysis derivatization->hplc_analysis data_processing Data Processing (Peak Integration, Calculation) hplc_analysis->data_processing comparison Compare Sample vs. Standard (Assay, Purity) data_processing->comparison pass Batch Passes QC comparison->pass Within Specification fail Batch Fails QC (Investigate) comparison->fail Out of Specification end End: Release/Reject Batch pass->end fail->end

Caption: Quality control workflow for adamantane drug tablets.

References

A Comparative Review of Analytical Techniques for Adamantane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantification of adamantane and its derivatives. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs. This document outlines the performance of different techniques, supported by experimental data, and provides detailed methodologies for key experiments.

Overview of Analytical Techniques

The quantification of adamantane and its derivatives, which are often characterized by high volatility and a lack of strong chromophores, presents unique analytical challenges. The most common techniques employed for their analysis include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and advanced hyphenated techniques such as GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS/MS). The choice of technique often depends on the matrix, the required sensitivity, and the specific adamantane derivative being analyzed. For instance, due to the non-polar nature of the adamantane cage, GC-based methods are often well-suited. However, for more polar derivatives or for analysis in complex biological matrices, LC-MS/MS is frequently the method of choice due to its high sensitivity and selectivity. HPLC methods coupled with UV-Vis or fluorescence detection typically require a derivatization step to introduce a chromophore or fluorophore to the adamantane structure.

Comparative Performance Data

The following table summarizes the quantitative performance of various analytical techniques for the quantification of adamantane and its derivatives based on published validation data.

Analytical TechniqueAnalyteMatrixDerivatizationLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
HPLC-UV Amantadine HClTablets(2-Napthoxy) Acetyl chloride28 - 171 µg/mL0.23 µg/mL0.69 µg/mL98.9 - 99.6< 2.0[1]
RP-UPLC-TUV AmantadineBulk & Dosage Form-Not Specified0.05 µg/mL0.15 µg/mL99.940.4Not Specified
LC-MS/MS AmantadineHuman Plasma-0.50 - 500 ng/mL0.18 ng/mLNot Specified98.47 - 105.72≤ 5.42[2]
LC-MS³ AmantadineHuman Plasma-50 - 1500 ng/mLNot Specified50 ng/mL90.4 - 102.4< 10.7[3]
HPLC-MS/MS MemantineHuman Plasma-50.00 - 50000.00 pg/mLNot SpecifiedNot Specified95.6 - 99.81.4 - 7.8[2]
GC-FID Memantine HClPure & Tablets-0.5 - 3.0 mg/mLNot SpecifiedNot Specified99.85 - 100.1< 1.0

Experimental Protocols

This section provides detailed methodologies for some of the key analytical techniques discussed.

HPLC-UV Method for Amantadine Hydrochloride in Tablets[1]
  • Sample Preparation: An appropriate amount of powdered tablets is dissolved in the mobile phase, sonicated, and filtered.

  • Derivatization: To a specific volume of the sample solution, (2-Napthoxy) Acetyl chloride is added as a derivatizing agent. Memantine is used as an internal standard.

  • Instrumentation:

    • HPLC System: Agilent 1100 series or equivalent.

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).

    • Mobile Phase: 0.02 M ammonium acetate buffer and methanol (12:88 v/v).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 226 nm.

    • Injection Volume: 20 µL.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of amantadine to the internal standard against the concentration of amantadine.

LC-MS/MS Method for Amantadine in Human Plasma[2]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add the internal standard (Amantadine-d15).

    • Add a precipitation reagent (e.g., acetonitrile) and vortex.

    • Centrifuge to separate the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Instrumentation:

    • LC System: Shimadzu Exion LC-20AD HPLC or equivalent.

    • Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm).[3]

    • Mobile Phase: 70% 0.1% formic acid and 30% acetonitrile (isocratic).[3]

    • Flow Rate: 0.8 mL/min.[3]

    • MS System: QTRAP 5500 mass spectrometer or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MRM Transitions: Amantadine: m/z 152.2 → 135.3; Amantadine-d15: m/z 167.0 → 150.3.[3]

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

GC-FID Method for Memantine Hydrochloride in Pharmaceutical Formulations
  • Sample Preparation: A specific amount of the pure drug or powdered tablets is dissolved in a suitable solvent. Gabapentin is added as an internal standard.

  • Instrumentation:

    • GC System: Agilent 6890N or equivalent with a Flame Ionization Detector (FID).

    • Column: DB-624 fused silica capillary column (30 m x 0.320 mm x 1.8 µm).

    • Carrier Gas: Nitrogen at a flow rate of 40 mL/min.

    • Temperatures:

      • Injector: 270 °C

      • Detector: 300 °C

      • Column: 300 °C (isothermal).

    • Injection Volume: 1 µL.

  • Quantification: A calibration curve is prepared by plotting the ratio of the peak area of memantine to the internal standard against the concentration of memantine.

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of adamantane derivatives using different analytical techniques.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Tablet Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Reaction Reaction Filtration->Reaction Deriv_Agent Add (2-Napthoxy) Acetyl chloride Deriv_Agent->Reaction IS Add Internal Standard (Memantine) IS->Reaction HPLC HPLC Separation Reaction->HPLC UV_Detection UV Detection (226 nm) HPLC->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis LC_MSMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MSMS MS/MS Detection (MRM) LC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Pure Drug or Tablet Dissolution Dissolution in Solvent Sample->Dissolution Add_IS Add Internal Standard Dissolution->Add_IS GC GC Separation Add_IS->GC FID FID Detection GC->FID Data_Analysis Data Analysis & Quantification FID->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 1-(Acetyl-d3)adamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 1-(Acetyl-d3)adamantane, a deuterated derivative of N-acetyl-1-adamantanamine.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for its non-deuterated analogue, 1-Acetamidoadamantane, this compound should be treated as hazardous.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

Quantitative Hazard Data

The following table summarizes the known hazards of the non-deuterated analogue, 1-Acetamidoadamantane (CAS 880-52-4), which should be considered representative for this compound in the absence of specific data for the deuterated compound.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. The presence of deuterium, a stable isotope, does not alter the chemical's hazardous properties; therefore, the disposal procedure is dictated by the parent molecule's characteristics.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect all waste this compound, including unused product and any grossly contaminated disposable materials (e.g., weigh boats, contaminated wipes), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Decontamination of Labware:

    • For non-disposable labware (e.g., glassware), decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

    • Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container. Do not dispose of the solvent down the drain.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Use dry clean-up procedures. Gently sweep or vacuum the solid material. If vacuuming, ensure the vacuum is equipped with a HEPA filter.

    • Place the collected spilled material into a labeled hazardous waste container.[1]

    • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound in the regular trash or down the drain. This material and its container must be disposed of as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? is_spill Is it a spill? start->is_spill is_unused Is it unused product or contaminated material? start->is_unused is_spill->is_unused No dry_cleanup Follow dry cleanup procedures. Avoid generating dust. is_spill->dry_cleanup Yes collect_waste Collect in a labeled hazardous waste container. is_unused->collect_waste Yes decontaminate Decontaminate reusable labware with solvent. Collect solvent waste. is_unused->decontaminate No (Labware) store Store sealed container in a designated area. collect_waste->store dry_cleanup->collect_waste decontaminate->store contact_ehs Contact EHS for disposal. store->contact_ehs end End of Procedure contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Acetyl-d3)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Acetyl-d3)adamantane is not publicly available. The following guidance is based on the safety profile of the parent compound, 1-Acetyladamantane, and general best practices for handling adamantane derivatives and deuterated compounds. Users should always perform their own risk assessment before handling any chemical.

This guide provides researchers, scientists, and drug development professionals with immediate safety, operational, and disposal protocols for handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The parent compound, 1-Acetyladamantane, is classified as an irritant. It is harmful if swallowed and can cause skin, eye, and respiratory irritation[1][2]. The deuterated form is expected to have a similar toxicological profile. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[3][4].Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile), tested to EN 374 standard[3].Prevents skin contact and irritation[2].
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area is required. If dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) is necessary[3].Prevents inhalation of the compound, which can cause respiratory irritation[2].

Chemical and Physical Properties

The physical properties of this compound are expected to be very similar to its non-deuterated analog.

Table 2: Physical and Chemical Data of 1-Acetyladamantane

PropertyValue
CAS Number 1660-04-4
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Appearance White crystalline powder[1][5]
Melting Point 53-56 °C[6]
Boiling Point ~250.5 °C (estimate)[1][2]
Solubility Insoluble in water; Soluble in methanol[1][2][5].
Stability Stable under normal temperatures and pressures[1][5].
Storage Store in a cool, dry, well-ventilated area in a tightly closed container[1][5].

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound in a laboratory setting.

Experimental Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Required PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials & Weigh Compound prep_hood->prep_materials handling_transfer Carefully Transfer Compound prep_materials->handling_transfer Proceed to Experiment handling_dissolve Dissolve in Appropriate Solvent handling_transfer->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Transfer Waste to Storage Area cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

Methodology:

  • Preparation:

    • Put on all required PPE as specified in Table 1.

    • Ensure a chemical fume hood is operational and ready for use.

    • Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood to minimize dust exposure.

  • Handling and Use:

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • Avoid generating dust. If dust is created, use appropriate respiratory protection[3].

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

    • Keep the container tightly closed when not in use.

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area with an appropriate solvent and decontaminate.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention[2].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

Disposal Plan

Deuterated compounds and their parent analogs should be treated as chemical waste. Do not dispose of them in standard trash or down the drain.

Disposal Workflow

G cluster_waste Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated PPE) contain_solid Seal in a Labeled, Puncture-Proof Container solid_waste->contain_solid liquid_waste Liquid Waste (Solutions containing the compound) contain_liquid Store in a Labeled, Sealed Waste Bottle liquid_waste->contain_liquid storage Store in Designated Hazardous Waste Area contain_solid->storage contain_liquid->storage pickup Arrange Pickup by Certified Hazmat Disposal Service storage->pickup

Caption: Disposal workflow for this compound waste.

Methodology:

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated items like gloves or weigh boats, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's safety office.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated solvent hazards.

    • Store the sealed waste containers in a designated, secure hazardous waste accumulation area away from incompatible materials.

  • Final Disposal:

    • Disposal must be conducted through a certified hazardous materials disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.